molecular formula C15H12O2 B192222 Pterocarpan CAS No. 2035-50-9

Pterocarpan

Numéro de catalogue: B192222
Numéro CAS: 2035-50-9
Poids moléculaire: 224.25 g/mol
Clé InChI: LZEPVVDVBJUKSG-UHFFFAOYSA-N
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Description

Pterocarpan is a class of isoflavonoid natural products predominantly found in leguminous plants, characterized by a tetracyclic benzo-pyrano-furano-benzene structure . These compounds serve as crucial phytoalexins , antimicrobial substances synthesized de novo by plants in response to pathogen attack, UV irradiation, or other abiotic stresses . Representative pterocarpans include medicarpin (from Medicago truncatula and Glycyrrhiza species), maackiain (from Maackia amurensis and Trifolium species), and the glyceollins (from soybean, Glycine max ) . The this compound skeleton possesses two chiral centers, and natural occurrences include both the (-)- and (+)-enantiomers, with stereochemistry playing a significant role in their biological activity . In research, pterocarpans are valuable for studying plant-pathogen interactions and innate plant immunity. Beyond their ecological role, they exhibit a broad spectrum of bioactivities that make them compelling leads in pharmacological research. Studies have investigated their antifungal, antibacterial, and anti-nematode properties, alongside promising anticancer activities, such as functioning as selective estrogen receptor modulators (SERMs) and demonstrating anti-inflammatory and anti-oxidative effects . The biosynthesis of pterocarpans in plants involves a defined pathway starting from an isoflavone precursor. The final and defining ring-closure step is catalyzed by a specialized enzyme known as this compound synthase (PTS), which is a dirigent domain-containing protein that guides the stereospecific formation of the furan ring . This product is provided as a high-purity chemical reagent For Research Use Only (RUO) . It is expressly not intended for use in diagnostic procedures, clinical applications, or for human consumption. Researchers are responsible for ensuring that their work complies with all relevant regulations and guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

2035-50-9

Formule moléculaire

C15H12O2

Poids moléculaire

224.25 g/mol

Nom IUPAC

6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene

InChI

InChI=1S/C15H12O2/c1-4-8-14-10(5-1)12-9-16-13-7-3-2-6-11(13)15(12)17-14/h1-8,12,15H,9H2

Clé InChI

LZEPVVDVBJUKSG-UHFFFAOYSA-N

SMILES

C1C2C(C3=CC=CC=C3O1)OC4=CC=CC=C24

SMILES canonique

C1C2C(C3=CC=CC=C3O1)OC4=CC=CC=C24

Synonymes

(-)-Pterocarpan;  Chromanocoumarane

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Basic Chemical Structure of Pterocarpan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpans are a major class of isoflavonoids, characterized by a unique and rigid tetracyclic ring system.[1] Primarily found in the Fabaceae (legume) family, these compounds are often synthesized as phytoalexins, which are defensive substances produced by plants in response to biotic and abiotic stresses like microbial infections.[1][2] Their systematic name is 6H-[3]benzofuro[3,2-c]chromene.[4] The core structure consists of a benzofuran (B130515) ring system fused to a benzopyran moiety, creating a tetracyclic framework that is the foundation for a wide array of naturally occurring derivatives.[1][4] This guide provides an in-depth analysis of the basic chemical structure of pterocarpan, its stereochemical properties, and the experimental methodologies used for its characterization.

Core Chemical Structure and Nomenclature

The fundamental this compound skeleton is a tetracyclic system derived from isoflavonoids.[4] This structure can be described as a benzo-pyrano-furano-benzene.[4] The simplest member of this class is this compound itself, with the molecular formula C₁₅H₁₂O₂.[5]

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic numbering system for the this compound fused ring structure, which is essential for the unambiguous identification of substituted derivatives.[6][7]

Caption: Basic chemical structure and IUPAC numbering of the this compound core.

Stereochemistry

A critical feature of the this compound structure is the presence of two chiral centers at positions 6a and 11a. This chirality gives rise to four possible stereoisomers.[1][2] The relative stereochemistry of the protons at these centers determines the fusion of the B and C rings, which can be either cis or trans.

  • Cis-Pterocarpans : In the cis configuration, the hydrogen atoms at C-6a and C-11a are on the same side of the molecule. The majority of naturally occurring pterocarpans, such as (-)-medicarpin and (-)-glyceollin, possess a 6a,11a-cis fusion.[2][8]

  • Trans-Pterocarpans : In the trans configuration, the hydrogen atoms at C-6a and C-11a are on opposite sides.

The absolute configuration of most natural pterocarpans is (6aR, 11aR), which corresponds to the (-)-enantiomer.[6][7] However, a limited number of species produce the (+)-enantiomer.[8][9] This stereochemistry is crucial as it significantly influences the biological activity of the compounds, particularly their antimicrobial efficacy.[8][9]

Quantitative Structural Data

The stereochemistry of pterocarpans can be definitively determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (J) between the protons at 6a-H and 11a-H is diagnostic of the ring fusion stereochemistry.

Parameter cis-Pterocarpan trans-Pterocarpan Reference
Molecular Formula C₁₅H₁₂O₂C₁₅H₁₂O₂[5]
Molecular Weight 224.25 g/mol 224.25 g/mol [5]
J6aH,11aH Coupling Constant 5.0 - 7.0 Hz12.0 - 14.0 Hz[2]
UV Absorption Maxima ~280 - 335 nm~280 - 335 nm[2]

Experimental Protocols for Structural Elucidation

The determination of the this compound structure relies on a combination of modern spectroscopic techniques.

NMR is the most powerful tool for determining the detailed structure and stereochemistry of pterocarpans.

  • Objective: To determine the proton and carbon framework and the relative stereochemistry at the 6a and 11a positions.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

    • ¹H NMR Analysis: Acquire a one-dimensional proton NMR spectrum. The chemical shifts and coupling patterns of the aromatic protons provide information on the substitution pattern of rings A and D. The key diagnostic signals are the aliphatic protons at positions 6, 6a, and 11a.[2] The coupling constant (J6aH,11aH) is measured to establish the cis or trans ring junction.[2]

    • ¹³C NMR and DEPT: Acquire a carbon-13 spectrum, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135), to identify all carbon signals and distinguish between CH, CH₂, and CH₃ groups.

    • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional experiments such as Correlation Spectroscopy (COSY) to establish H-H correlations, Heteronuclear Single Quantum Coherence (HSQC) to link protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to determine long-range (2-3 bond) H-C correlations, which confirms the overall connectivity of the tetracyclic system.

MS provides information about the molecular weight and elemental composition, and its fragmentation patterns can help confirm the core structure.

  • Objective: To determine the accurate molecular mass and confirm the structural class through fragmentation analysis.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, allowing for the determination of the elemental formula.

    • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern can reveal structural motifs consistent with the this compound skeleton.[2]

CD spectroscopy is essential for determining the absolute configuration of chiral molecules like pterocarpans.

  • Objective: To determine the absolute stereochemistry (e.g., 6aR, 11aR) by analyzing the differential absorption of circularly polarized light.

  • Methodology:

    • Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a suitable transparent solvent (e.g., methanol or acetonitrile) at a known concentration.

    • Data Acquisition: Record the CD spectrum over the UV range (typically 200-400 nm).

    • Data Analysis: The resulting spectrum, with its characteristic positive and negative Cotton effects, is compared to spectra of known this compound standards or to theoretical spectra calculated using quantum chemical methods. The sign pattern of the bands can be correlated to a specific absolute configuration.[10]

Biosynthesis and Structural Formation

The unique this compound structure is formed in the final stages of the isoflavonoid (B1168493) biosynthetic pathway. The key step is an enzymatic ring closure of a 2'-hydroxyisoflavanol precursor. This process solidifies the stereochemistry at the 6a and 11a positions.

Pterocarpan_Biosynthesis Isoflavone 2'-Hydroxyisoflavone Isoflavanone 2'-Hydroxyisoflavanone (e.g., Vestitone) Isoflavone->Isoflavanone Isoflavone Reductase (IFR) Isoflavanol 2'-Hydroxyisoflavanol Isoflavanone->Isoflavanol Vestitone Reductase (VR) Pterocarpan_final (-)-Pterocarpan (e.g., Medicarpin) Isoflavanol->Pterocarpan_final this compound Synthase (PTS) (Dehydration & Ring Closure)

Caption: Final enzymatic steps in the biosynthesis of pterocarpans.

The pathway involves the reduction of a 2'-hydroxyisoflavone by Isoflavone Reductase (IFR) to a 2'-hydroxyisoflavanone.[3][8] This is followed by a stereospecific reduction catalyzed by Vestitone Reductase (VR) to yield a 2'-hydroxyisoflavanol.[3][8] The final and crucial step is the dehydration and ring closure of this isoflavanol, catalyzed by this compound Synthase (PTS), which forms the characteristic tetracyclic this compound skeleton.[3][8][11] The stereospecificity of the enzymes, particularly VR and PTS, is what determines the final absolute configuration of the resulting this compound molecule.[8]

References

A Technical Guide to the Natural Sources of Pterocarpan Compounds in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpans are a major class of isoflavonoids, characterized by a tetracyclic ring system, that are predominantly found in the plant kingdom, especially within the Fabaceae (legume) family. These compounds are well-documented as phytoalexins, antimicrobial substances synthesized by plants in response to pathogen attack or other stress factors. The growing interest in pterocarpans within the scientific and pharmaceutical communities stems from their diverse and potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and estrogenic properties. This technical guide provides an in-depth overview of the natural plant sources of pterocarpan compounds, quantitative data on their occurrence, detailed experimental protocols for their extraction and analysis, and an exploration of the signaling pathways that regulate their biosynthesis.

Natural Plant Sources of this compound Compounds

This compound compounds are hallmarks of the Fabaceae family, where they play a crucial role in plant defense mechanisms.[1][2] Different legume species produce distinct profiles of pterocarpans, often accumulating in various plant tissues in response to biotic or abiotic elicitors.[3]

Key this compound Compounds and Their Primary Plant Sources:

  • Medicarpin (B1676140): One of the most widely distributed pterocarpans, medicarpin is found in a variety of legumes, including alfalfa (Medicago sativa) and red clover (Trifolium pratense).[1][3]

  • Glyceollins (I, II, and III): This group of pterocarpans is characteristic of soybean (Glycine max), where they are synthesized in response to fungal infections or elicitor treatment.[4]

  • Pisatin (B192138): The major phytoalexin of pea (Pisum sativum), pisatin accumulation is a well-studied defense response in this species.

  • Maackiain: This this compound is found in various legumes, including red clover (Trifolium pratense) and chickpea (Cicer arietinum).[1][3]

  • Phaseollin: A characteristic this compound of the common bean (Phaseolus vulgaris).

  • Homopterocarpin: Found in species of the Pterocarpus genus.

  • Erythrabyssin II and Erybraedin A: Isolated from the stems of Erythrina subumbrans.

  • Bitucarpin A and B: Found in the aerial parts of Bituminaria morisiana and Bituminaria bituminosa.

Quantitative Data on this compound Content in Plants

The concentration of pterocarpans in plant tissues can vary significantly depending on the plant species, tissue type, developmental stage, and the nature of the stress or elicitor. The following tables summarize available quantitative data for prominent this compound compounds.

This compoundPlant SpeciesPlant Part/ConditionConcentration/YieldReference(s)
Glyceollin I Glycine max (Soybean)Germinating soybeans after fungal inoculation0.96 mg/g
Glycine max (Soybean)Roots, 24 hours after nematode penetrationup to 0.3 µmol/mL
Glyceollin III Glycine max (Soybean)Germinating soybeans after fungal inoculation0.03 mg/g
Homopterocarpin Pterocarpus macarocarpusHeartwood (ultrasonic extraction)25.149% of extract
Maackiain Trifolium pratense (Red Clover)Infected leaf tissue155-174 µg/g fresh weight[3]
Medicarpin Trifolium pratense (Red Clover)Infected leaf tissue70-120 µg/g fresh weight[3]
Trifolium pratense (Red Clover)Phase II Clinical Extract59 mg isolated from a subfraction[5]
Pisatin Pisum sativum (Pea)Endocarps treated with chitosan (B1678972) (elicitor)Quantified by OD309 (1.0 OD unit = 43.8 µg/mL)

This compound Biosynthesis Pathway

The biosynthesis of pterocarpans is an extension of the general phenylpropanoid and isoflavonoid (B1168493) pathways. The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the core this compound skeleton.

Key Enzymes in the this compound Biosynthetic Pathway:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to 4-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates 4-coumaric acid to its corresponding CoA ester.

  • Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to naringenin (a flavanone).

  • Isoflavone (B191592) Synthase (IFS): A key enzyme that catalyzes the rearrangement of the flavanone (B1672756) B-ring to form a 2-hydroxyisoflavanone, redirecting flux towards isoflavonoids.

  • Isoflavone Reductase (IFR): Reduces the double bond in the C-ring of the isoflavone.

  • Vestitone Reductase (VR): Reduces a keto group on the isoflavanone (B1217009) intermediate.

  • This compound Synthase (PTS): Catalyzes the final cyclization step to form the characteristic tetracyclic this compound skeleton.

Pterocarpan_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Genistein_or_Daidzein Isoflavone (e.g., Genistein, Daidzein) Naringenin->Genistein_or_Daidzein IFS Isoflavanone 2'-Hydroxyisoflavanone Genistein_or_Daidzein->Isoflavanone IFR Isoflavanol 2'-Hydroxyisoflavanol Isoflavanone->Isoflavanol VR This compound This compound (e.g., Medicarpin, Glyceollin) Isoflavanol->this compound PTS PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI IFS IFS IFR IFR VR VR PTS PTS

Core biosynthetic pathway of this compound compounds.

Signaling Pathways Regulating this compound Biosynthesis

The production of pterocarpans as phytoalexins is tightly regulated by complex signaling networks that are initiated upon perception of pathogen-derived elicitors or other stress signals. Two of the most prominent signaling pathways involved are the Jasmonate (JA) and Mitogen-Activated Protein Kinase (MAPK) cascades.

Jasmonate (JA) Signaling:

The plant hormone jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are key regulators of plant defense responses. In the absence of a stimulus, JAZ (Jasmonate ZIM-domain) proteins act as transcriptional repressors by binding to and inhibiting the activity of MYC transcription factors. Upon elicitation, the levels of JA-Ile rise, leading to the SCFCOI1-mediated ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. This releases the MYC transcription factors, which can then activate the expression of downstream defense genes, including those encoding enzymes of the this compound biosynthetic pathway, such as isoflavone synthase (IFS).[6][7][8][9][10][11]

Mitogen-Activated Protein Kinase (MAPK) Cascades:

MAPK cascades are crucial for transducing extracellular signals into intracellular responses. The perception of elicitors by plant cell surface receptors can trigger a phosphorylation cascade involving a series of three kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[12][13][14][15][16][17][18] Activated MAPKs can then phosphorylate various downstream targets, including transcription factors, thereby modulating their activity. In the context of phytoalexin biosynthesis, MAPK cascades have been shown to regulate the expression of key biosynthetic genes. For example, the transcription factor WRKY33, a substrate of MPK3 and MPK6 in Arabidopsis, binds to W-box elements in the promoters of defense-related genes to activate their transcription.[19][20][21][22][23][24][25]

Signaling_Pathways cluster_Extracellular Extracellular cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Elicitor Elicitor (e.g., from pathogen) Receptor Receptor Elicitor->Receptor Binds JA_Ile JA-Ile Elicitor->JA_Ile Induces biosynthesis MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates WRKY_TF WRKY (Transcription Factor) MAPK->WRKY_TF Phosphorylates & Activates JAZ JAZ (Repressor) MYC_TF MYC (Transcription Factor) JAZ->MYC_TF Represses Proteasome 26S Proteasome JAZ->Proteasome Degraded by Pterocarpan_Genes This compound Biosynthesis Genes MYC_TF->Pterocarpan_Genes Activates transcription WRKY_TF->Pterocarpan_Genes Binds to promoter & Activates transcription SCF_COI1 SCF-COI1 JA_Ile->SCF_COI1 Promotes interaction with JAZ SCF_COI1->JAZ Ubiquitinates

Elicitor-induced signaling pathways regulating this compound biosynthesis.

Experimental Protocols

Extraction of this compound Compounds

This section provides detailed protocols for two common extraction methods: ultrasonic-assisted extraction and Soxhlet extraction.

a) Ultrasonic-Assisted Extraction (UAE)

This method is efficient for the extraction of pterocarpans at room temperature, minimizing the risk of degradation of thermolabile compounds.

Materials:

  • Dried and powdered plant material (e.g., leaves, stems, roots)

  • Ethanol (B145695) (50-86% aqueous solution)

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

Protocol:

  • Weigh a known amount of the dried, powdered plant material.

  • Place the plant material in a flask and add the ethanol solution at a specific solvent-to-solid ratio (e.g., 10:1, 20:1, or 30:1 mL/g).[26][27][28][29]

  • Place the flask in an ultrasonic bath and sonicate for a specified duration (e.g., 15-60 minutes).[26][28]

  • After sonication, filter the mixture to separate the extract from the solid plant residue.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Store the crude extract at 4°C for further analysis.

b) Soxhlet Extraction

This is a continuous extraction method suitable for compounds that are not thermolabile.

Materials:

  • Dried and powdered plant material

  • Anhydrous sodium sulfate

  • Appropriate organic solvent (e.g., ethanol, methanol (B129727), or a mixture like benzene-ethanol)

  • Soxhlet extraction apparatus (including a round-bottom flask, extractor, and condenser)

  • Heating mantle

  • Extraction thimble

  • Rotary evaporator

Protocol:

  • Mix the dried, powdered plant material with an equal amount of anhydrous sodium sulfate.

  • Place the mixture into an extraction thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Add the extraction solvent to the round-bottom flask, along with a few boiling chips.

  • Assemble the Soxhlet apparatus and heat the solvent using a heating mantle.

  • Allow the extraction to proceed for a set number of cycles or a specific duration (typically 16-24 hours at 4-6 cycles per hour).[16][19]

  • After extraction, allow the apparatus to cool.

  • Concentrate the extract in the round-bottom flask using a rotary evaporator.

  • Store the crude extract at 4°C.

Isolation and Purification by Column Chromatography

Column chromatography is a widely used technique for the separation and purification of individual this compound compounds from the crude extract.

Materials:

  • Crude plant extract

  • Silica (B1680970) gel (for normal-phase chromatography) or C18-functionalized silica (for reversed-phase chromatography)

  • Glass column

  • A series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol for normal-phase; water, acetonitrile, methanol for reversed-phase)

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and developing chamber

Protocol:

  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the least polar solvent to be used in the elution. Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles. Add a layer of sand on top of the stationary phase.[1][30][31][32]

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with the least polar solvent. Gradually increase the polarity of the mobile phase by adding more polar solvents in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Monitor the separation by spotting each fraction on a TLC plate and developing it in an appropriate solvent system. Visualize the spots under UV light.

  • Pooling and Concentration: Combine the fractions that contain the purified this compound of interest (as determined by TLC) and concentrate them using a rotary evaporator to obtain the isolated compound.

Experimental_Workflow Plant_Material Plant Material (Dried & Powdered) Extraction Extraction (e.g., UAE or Soxhlet) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Monitor Pure_Compound Pure this compound Compound Fractions->Pure_Compound Pool & Concentrate TLC_Analysis->Fractions Guide pooling HPLC_Quantification HPLC Quantification Pure_Compound->HPLC_Quantification Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

General workflow for extraction, isolation, and analysis of pterocarpans.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for the separation, identification, and quantification of this compound compounds.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient starts with a low percentage of solvent B, which is gradually increased over time (e.g., 10% to 100% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: The optimal wavelength for detection should be determined by acquiring the UV spectrum of a pure standard of the this compound of interest.

  • Injection Volume: 10 µL.

Protocol:

  • Standard Preparation: Prepare a stock solution of a known concentration of the pure this compound standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the crude extract or purified fraction in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the this compound in the samples by comparing their peak areas to the calibration curve.

Conclusion

This compound compounds, primarily found in the Fabaceae family, represent a rich source of bioactive molecules with significant potential for pharmaceutical and nutraceutical applications. This technical guide has provided a comprehensive overview of their natural sources, quantitative occurrence, biosynthetic pathways, and the signaling networks that regulate their production. The detailed experimental protocols for extraction, isolation, and quantification serve as a practical resource for researchers in this field. A deeper understanding of the biosynthesis and regulation of pterocarpans will be instrumental in developing strategies for their enhanced production through metabolic engineering and for the discovery of novel therapeutic agents.

References

Pterocarpan biosynthesis pathway in leguminous plants.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pterocarpan Biosynthesis Pathway in Leguminous Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pterocarpans are a major class of isoflavonoids, tetracyclic compounds predominantly found in the Fabaceae (legume) family. They function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogenic attacks and other environmental stresses.[1][2] The potent biological activities of pterocarpans, including antimicrobial, anti-inflammatory, and potential anticancer properties, have made them a significant focus for research in drug development and crop improvement.[1][3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the core enzymatic steps, regulatory networks, quantitative data, and key experimental methodologies.

Core Biosynthetic Pathway of Pterocarpans

The biosynthesis of pterocarpans is an extension of the well-characterized general phenylpropanoid and isoflavonoid (B1168493) pathways. The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form a central isoflavonoid skeleton, which is then modified to yield the characteristic this compound core.[1][4][5] The major steps are outlined below.

General Phenylpropanoid Pathway

This initial phase converts L-phenylalanine into 4-coumaroyl-CoA, a key precursor for various flavonoid classes.[1][4]

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[1]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form 4-coumaric acid.[1]

  • 4-Coumaroyl:CoA Ligase (4CL): Activates 4-coumaric acid to its CoA thioester, 4-coumaroyl-CoA.[1]

Isoflavonoid Branch

This branch is characteristic of leguminous plants and leads to the formation of the isoflavone (B191592) backbone.[6][7]

  • Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[1]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, a flavanone.[1]

  • Isoflavone Synthase (IFS): A critical branch point enzyme (a cytochrome P450 monooxygenase) that catalyzes an aryl migration to convert flavanones (e.g., liquiritigenin) into 2-hydroxyisoflavanones.[1][6]

  • 2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanones to yield the corresponding isoflavones (e.g., daidzein (B1669772) or formononetin).[1][7]

This compound-Specific Pathway

This terminal part of the pathway converts isoflavones into the final this compound structures, such as the common phytoalexin (-)-medicarpin.[1]

  • Isoflavone 2'-Hydroxylase (I2'H): A cytochrome P450 monooxygenase that introduces a hydroxyl group at the 2' position of the isoflavone B-ring.[1][8]

  • Isoflavone Reductase (IFR): Catalyzes the NADPH-dependent reduction of a 2'-hydroxyisoflavone to produce a 2'-hydroxyisoflavanone (e.g., vestitone).[1][9]

  • Vestitone Reductase (VR): Catalyzes the stereospecific reduction of the 4-keto group of the 2'-hydroxyisoflavanone to a 2'-hydroxyisoflavanol.[1][8]

  • This compound Synthase (PTS): Also known as 2'-hydroxyisoflavanol dehydratase, this recently identified dirigent domain-containing protein catalyzes the final ring closure via dehydration to form the tetracyclic this compound skeleton.[2][10][8][11]

Pterocarpan_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Branch cluster_this compound This compound-Specific Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou 4-Coumaric Acid Cin->Cou C4H CouCoA 4-Coumaroyl-CoA Cou->CouCoA 4CL Chal Naringenin Chalcone CouCoA->Chal CHS cluster_isoflavonoid cluster_isoflavonoid CouCoA->cluster_isoflavonoid Liq Liquiritigenin (Flavanone) Chal->Liq CHI Iso_OH 2-Hydroxyisoflavanone Liq->Iso_OH IFS Form Formononetin (Isoflavone) Iso_OH->Form HID, I4'OMT Form_OH 2'-Hydroxyformononetin Form->Form_OH I2'H Malonyl 3x Malonyl-CoA Malonyl->Chal Vest Vestitone (2'-Hydroxyisoflavanone) Form_OH->Vest IFR Isoflavanol 7,2'-Dihydroxy-4'- methoxyisoflavanol Vest->Isoflavanol VR Medicarpin (B1676140) (-)-Medicarpin Isoflavanol->Medicarpin PTS

Core biosynthetic pathway leading to the this compound (-)-medicarpin.

Quantitative Data

The production of pterocarpans is tightly regulated, primarily at the transcriptional level. The expression of biosynthetic genes is rapidly induced upon perception of stress signals like pathogen elicitors or methyl jasmonate.[12][13]

Table 1: Key Enzymes in this compound Biosynthesis
AbbreviationEnzyme NameFunction
PALPhenylalanine Ammonia-LyaseDeaminates L-phenylalanine to cinnamic acid.
C4HCinnamate-4-HydroxylaseHydroxylates cinnamic acid to 4-coumaric acid.
4CL4-Coumaroyl:CoA LigaseActivates 4-coumaric acid to 4-coumaroyl-CoA.
CHSChalcone SynthaseCondenses 4-coumaroyl-CoA with malonyl-CoA.
CHIChalcone IsomeraseCyclizes chalcone to a flavanone.
IFSIsoflavone SynthaseConverts flavanones to 2-hydroxyisoflavanones.
HID2-Hydroxyisoflavanone DehydrataseDehydrates 2-hydroxyisoflavanones to isoflavones.
I2'HIsoflavone 2'-HydroxylaseIntroduces a 2'-hydroxyl group on the isoflavone B-ring.
IFRIsoflavone ReductaseReduces the C2-C3 double bond of a 2'-hydroxyisoflavone.
VRVestitone ReductaseReduces the 4-keto group of a 2'-hydroxyisoflavanone.
PTSThis compound SynthaseCatalyzes the final ring closure to form the this compound skeleton.[2][10]
Table 2: Relative Gene Expression After Elicitor Treatment

This table summarizes typical changes in transcript levels for this compound biosynthetic genes in legume cell cultures following treatment with a yeast elicitor (YE).

GeneEnzymeFold Change in Expression (Post-Elicitation)Reference Plant
PALPhenylalanine Ammonia-Lyase~10-50 fold increaseMedicago
CHSChalcone Synthase>100 fold increaseMedicago
IFSIsoflavone Synthase>100 fold increaseMedicago
IFRIsoflavone Reductase~20-80 fold increaseMedicago
VRVestitone Reductase~20-70 fold increaseMedicago
PTSThis compound Synthase~5-15 fold increaseGlycine max

Note: Fold change values are illustrative and can vary significantly based on the plant species, elicitor, and experimental conditions. Data synthesized from[10][12].

Regulation of this compound Biosynthesis

The induction of this compound biosynthesis is a key component of the plant defense response and is controlled by complex signaling networks.

Jasmonate and MAPK Signaling

Upon perception of elicitors (molecules associated with pathogens), plants activate signaling cascades involving mitogen-activated protein kinases (MAPKs) and phytohormones like jasmonic acid (JA).[1]

  • Elicitor Perception: Receptors on the plant cell surface recognize pathogen-associated molecular patterns (PAMPs).

  • MAPK Cascade Activation: This recognition triggers a phosphorylation cascade (MAPKKK -> MAPKK -> MAPK), which activates downstream transcription factors.[1]

  • Jasmonate Signaling: Elicitation also leads to a rise in jasmonic acid levels. JA promotes the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.

  • Transcriptional Activation: The removal of JAZ repressors and the activation by MAPKs allows transcription factors (e.g., of the MYB family) to bind to the promoters of this compound biosynthetic genes, leading to their coordinated upregulation and subsequent production of phytoalexins.[1][4][5]

Signaling_Pathway cluster_mapk MAPK Cascade cluster_ja Jasmonate Signaling Elicitor Elicitor (e.g., PAMPs) Receptor Cell Surface Receptor Elicitor->Receptor MAPKKK MAPKKK Receptor->MAPKKK JA Jasmonic Acid (JA) Receptor->JA MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TF_inactive Inactive Transcription Factor MAPK->TF_inactive activates Degradation JAZ Degradation JA->Degradation promotes JAZ JAZ Repressor JAZ->Degradation JAZ->TF_inactive represses TF_active Active Transcription Factor TF_inactive->TF_active Genes This compound Biosynthesis Genes TF_active->Genes activates transcription Pterocarpans This compound Production Genes->Pterocarpans

Elicitor-induced signaling pathways regulating this compound biosynthesis.

Experimental Protocols

This section provides generalized methodologies for key experiments in the study of this compound biosynthesis.

Protocol 1: HPLC Analysis of Pterocarpans and Precursors

This protocol describes a method for the extraction and quantification of isoflavonoids, including pterocarpans, from plant tissue using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • Plant tissue (e.g., roots, leaves, cell cultures)

  • Liquid nitrogen

  • 80% Methanol (B129727) (HPLC grade)

  • Milli-Q water with 0.1% acetic acid (Mobile Phase A)

  • Acetonitrile with 0.1% acetic acid (Mobile Phase B)

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a photodiode array (PDA) or UV detector

  • Analytical standards (e.g., daidzein, formononetin, medicarpin)

2. Extraction Procedure:

  • Harvest and immediately freeze approximately 100 mg of plant tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Transfer the powder to a microcentrifuge tube and add 1 mL of 80% methanol.

  • Vortex thoroughly and sonicate for 30 minutes in a water bath.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube. Repeat the extraction on the pellet with another 1 mL of 80% methanol to ensure complete recovery.

  • Combine the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Monitor at wavelengths relevant for isoflavonoids, typically 254 nm or 260 nm.[14] A PDA detector allows for full spectrum analysis to aid in peak identification.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-40 min: Linear gradient from 10% to 70% B

    • 40-45 min: Linear gradient from 70% to 100% B

    • 45-50 min: Hold at 100% B

    • 50-55 min: Return to 10% B

    • 55-60 min: Re-equilibrate at 10% B

4. Data Analysis:

  • Identify peaks by comparing retention times and UV spectra with those of authentic standards.

  • Quantify the compounds by integrating the peak areas and comparing them to a standard curve generated from known concentrations of the analytical standards.

Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol outlines the workflow for measuring the transcript abundance of this compound biosynthetic genes.

RT_qPCR_Workflow start 1. Plant Tissue (Control & Treated) rna_extraction 2. Total RNA Extraction start->rna_extraction rna_qc 3. RNA Quality & Quantity Check (e.g., NanoDrop, Gel) rna_extraction->rna_qc cdna_synthesis 4. cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr 5. RT-qPCR Reaction Setup (cDNA, Primers, SYBR Green) cdna_synthesis->qpcr analysis 6. Data Analysis (ΔΔCt Method) qpcr->analysis end 7. Relative Gene Expression Levels analysis->end

Workflow for gene expression analysis using RT-qPCR.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from control and elicitor-treated plant samples using a commercial kit or a standard protocol (e.g., Trizol).

  • Assess RNA quality and concentration using a spectrophotometer and gel electrophoresis.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. Primer Design:

  • Design gene-specific primers for the target biosynthetic genes (e.g., IFS, IFR, PTS) and a stable reference gene (e.g., Actin, Skip16) for normalization.[10] Primers should typically amplify a product of 100-200 bp.

3. RT-qPCR Reaction:

  • Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA template.

  • Perform the qPCR on a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Include a melt curve analysis at the end to verify the specificity of the amplified product.

4. Data Analysis:

  • Determine the cycle threshold (Ct) for each gene in each sample.

  • Calculate the relative expression levels using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.[10]

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway, including the recent identification of the key enzyme this compound Synthase, has provided a near-complete picture of how legumes produce these vital defense compounds.[8] This knowledge opens avenues for the metabolic engineering of plants to enhance disease resistance and for the heterologous production of high-value pterocarpans in microbial systems like Saccharomyces cerevisiae for pharmaceutical applications.[15] Future research will likely focus on the intricate regulatory networks, the transport and localization of these compounds within the plant, and the discovery of novel this compound derivatives with unique biological activities.

References

The Multifaceted Biological Activities of Pterocarpan Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pterocarpans, a major class of isoflavonoids primarily found in the plant family Fabaceae, are gaining significant attention in the scientific community for their diverse and potent biological activities. These naturally occurring compounds, characterized by a tetracyclic ring system, have demonstrated promising anticancer, antimicrobial, and anti-inflammatory properties, positioning them as valuable lead molecules in the quest for novel therapeutics. This in-depth technical guide provides a comprehensive overview of the biological activities of pterocarpan derivatives, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways to support further research and development.

Anticancer Activity of this compound Derivatives

This compound derivatives have emerged as a promising class of compounds with significant cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity

The anticancer potency of various this compound derivatives has been quantified by determining their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potential.

This compound DerivativeCancer Cell LineAssayIC50 Value (µM)
(-)-Tonkinensine BHeLa (Cervical Carcinoma)Not Specified24.3[1]
(-)-Tonkinensine BMDA-MB-231 (Breast Cancer)Not Specified48.9[1]
Sophothis compound AMCF-7 (Breast Cancer)Not Specified29.36[1]
LQB-118Various Cancer Cell LinesNot SpecifiedµM range[1]
2,3,9-trimethoxythis compoundHL-60 (Leukemia)Not Specified0.20[2]
2,3,9-trimethoxythis compoundHCT-116 (Colon)Not Specified~1.5
2,3,9-trimethoxythis compoundOVCAR-8 (Ovarian)Not Specified~0.5
2,3,9-trimethoxythis compoundSF-295 (Glioblastoma)Not Specified~2.0
(6S,6aR,11aR)-6-(1-naphthyl)this compound derivativeA2780 (Ovarian)MTT0.80[3]
(6S,6aR,11aR)-6-(1-naphthyl)this compound derivativeWM35 (Melanoma)MTT3.51[3]
Signaling Pathways in Anticancer Activity

This compound derivatives exert their anticancer effects by modulating critical signaling pathways. Notably, the PI3K/Akt and NF-κB pathways have been identified as key targets. For instance, the this compound derivative medicarpin (B1676140) has been shown to inhibit the pro-survival PI3K/Akt signaling pathway.[1] Furthermore, the synthetic pterocarpanquinone, LQB-118, has been demonstrated to inhibit the NF-κB pathway, which is crucial for cancer cell survival and inflammation.[1]

Pterocarpan_Anticancer_Signaling cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_Apoptosis Apoptosis Induction Pterocarpan_PI3K This compound Derivatives (e.g., Medicarpin) PI3K PI3K Pterocarpan_PI3K->PI3K Inhibition Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Pterocarpan_NFkB This compound Derivatives (e.g., LQB-118) IκBα IκBα Pterocarpan_NFkB->IκBα Prevents Degradation NFkB NF-κB IκBα->NFkB Inhibition Gene_Expression Pro-survival Gene Expression NFkB->Gene_Expression Pterocarpan_Apoptosis This compound Derivatives Mitochondria Mitochondria Pterocarpan_Apoptosis->Mitochondria Caspases Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound anticancer signaling pathways.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • This compound derivative stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with this compound derivatives (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Workflow of the MTT assay for cytotoxicity.

Antimicrobial Activity of this compound Derivatives

Several this compound derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi. They are considered phytoalexins, compounds produced by plants as a defense mechanism against pathogens.[4]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

This compound DerivativeMicroorganismMIC (µg/mL)
ErycristagallinStaphylococcus aureus (including MRSA, VRSA)0.39 - 1.56[1]
Erythrabyssin IIStreptococcus strains0.78 - 1.56[1]
Erybraedin AStreptococcus strains0.78 - 1.56[1]
3,9-dihydroxythis compoundStaphylococcus aureus1.56[1]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • This compound derivative stock solution

  • Sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the this compound derivative in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the this compound derivative at which there is no visible growth of the microorganism.

MIC_Determination_Workflow A Prepare serial dilutions of This compound derivative in broth B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 18-24h B->C D Observe for visible growth C->D E Determine the lowest concentration with no growth (MIC) D->E

Workflow for MIC determination.

Anti-inflammatory Activity of this compound Derivatives

Pterocarpans have also been recognized for their potent anti-inflammatory properties. They can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of this compound derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

This compound DerivativeAssay TargetCell LineIC50 Value
Crotafuran ANO ProductionRAW 264.723.0 ± 1.0 µM[1]
Crotafuran BNO ProductionRAW 264.719.0 ± 0.2 µM[1]
Crotafuran BNO ProductionN9 microglial cells9.4 ± 0.9 µM[1]
Crotafuran Aβ-glucuronidase releaseNeutrophils7.8 ± 1.4 µM[1]
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of pterocarpans are often mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the inhibitor of κB (IκBα) is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound derivatives can prevent the degradation of IκBα, thereby suppressing NF-κB activation.

Pterocarpan_Anti_Inflammatory_Signaling cluster_NFkB_Inflammation NF-κB Signaling in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα_p p-IκBα IKK->IκBα_p Phosphorylation IκBα_d IκBα Degradation IκBα_p->IκBα_d NFkB_n NF-κB (Nuclear Translocation) IκBα_d->NFkB_n Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) NFkB_n->Pro_inflammatory_Genes Pterocarpans This compound Derivatives Pterocarpans->IKK Inhibition

This compound anti-inflammatory signaling.
Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.

Materials:

  • This compound derivative stock solution

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Conclusion

This compound derivatives represent a rich and diverse source of bioactive molecules with significant potential for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation warrants further investigation. The data, protocols, and pathway visualizations provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of natural compounds. Continued exploration of their structure-activity relationships and mechanisms of action will be crucial in advancing this compound-based drug discovery efforts.

References

The Pharmacological Landscape of Naturally Occurring Pterocarpans: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pterocarpans, a major class of isoflavonoids primarily found in the Leguminosae (Fabaceae) family, are phytoalexins produced by plants in response to pathogen attack. Their unique tetracyclic ring structure forms a rigid framework that lends itself to a diverse array of pharmacological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of naturally occurring pterocarpans, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Properties of Pterocarpans

Pterocarpans have demonstrated notable cytotoxic and antiproliferative effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Anticancer Data

The anticancer potency of various pterocarpans is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values for several pterocarpans is presented in Table 1.

PterocarpanCancer Cell LineIC50 (µM)Reference
Medicarpin (B1676140)MCF-7 (Breast)80[1]
2,3,9-Trimethoxythis compoundMCF-7 (Breast)Not specified, but potent[2]
6,7,3'-trimethoxy-4',5'-methylenedioxyisoflavoneCCRF-CEM (Leukemia)<10[3][4]
DurmilloneCCRF-CEM (Leukemia)<10[3][4]
4-HydroxylonchocarpinCEM/ADR5000 (Resistant Leukemia)<10[3][4]
DurmilloneMDA-MB-231/BCRP (Resistant Breast)<10[3][4]
DurmilloneU87MG.ΔEGFR (Resistant Glioblastoma)<10[3][4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic effects of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Detailed Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7) from exponential phase culture.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[5]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[5][6]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[5][6]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][6]

    • Gently shake the plate for about 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells (96-well plate) prepare_compounds Prepare this compound Dilutions treat_cells Treat Cells with Pterocarpans prepare_compounds->treat_cells Add to cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow of the MTT cytotoxicity assay.
Signaling Pathways in this compound-Induced Apoptosis

Several pterocarpans exert their anticancer effects by modulating critical signaling pathways that regulate cell survival and apoptosis. The PI3K/Akt/mTOR pathway is a key pro-survival pathway that is often dysregulated in cancer.

Medicarpin and the PI3K/Akt Pathway: Medicarpin has been shown to exert neuroprotective effects through the activation of the PI3K/Akt pathway.[7] In the context of cancer, inhibition of this pathway is a common therapeutic strategy. While direct inhibition by medicarpin in cancer cells requires further elucidation, its ability to modulate this pathway is significant.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Transcription Gene Transcription (Cell Survival, Proliferation) mTOR->Transcription promotes PTEN PTEN PTEN->PIP3 dephosphorylates Medicarpin Medicarpin Medicarpin->PI3K modulates

Modulation of the PI3K/Akt signaling pathway.

Antimicrobial Properties of Pterocarpans

As phytoalexins, pterocarpans possess inherent antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi. Their ability to disrupt microbial growth makes them promising candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy of pterocarpans is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism. A summary of reported MIC values for select pterocarpans is provided in Table 2.

This compoundMicroorganismMIC (µg/mL)Reference
Erythrabyssin IIStaphylococcus aureus (MRSA)0.78 - 1.56
Erybraedin AStreptococcus strains0.78 - 1.56
3,9-dihydroxythis compoundStaphylococcus aureus1.56
PhaseollinAspergillus fumigatusNot specified
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth.

Detailed Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[8]

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[8][9]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the this compound in a 96-well microtiter plate using CAMHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well containing the this compound dilutions with the standardized bacterial suspension. The final volume in each well is typically 100 or 200 µL.[10]

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[8]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the this compound at which there is no visible growth of the microorganism.[8] The addition of a viability indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can aid in the visualization of growth, where a color change (to red) indicates viable cells.[11]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_determination MIC Determination prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_wells Inoculate Wells with Bacteria prep_inoculum->inoculate_wells prep_dilutions Prepare this compound Serial Dilutions prep_dilutions->inoculate_wells incubate_plate Incubate Plate (16-20h at 37°C) inoculate_wells->incubate_plate read_mic Visually Read MIC (Lowest concentration with no growth) incubate_plate->read_mic

Workflow of the broth microdilution assay for MIC determination.

Anti-inflammatory Properties of Pterocarpans

Chronic inflammation is implicated in a wide range of diseases. Pterocarpans have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of pterocarpans is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 value represents the concentration of the compound that inhibits NO production by 50%.

This compoundCell LineIC50 (µM) for NO InhibitionReference
MedicarpinBV2 (Microglia)~5 ± 1
TrifolirhizinJ774A.1 (Macrophage)Dose-dependent inhibition[12][13][14]
GlyceollinsRAW 264.7 (Macrophage)Significant reduction[15]
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻).

Principle: In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound. The intensity of the color is proportional to the nitrite concentration.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Seed macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of approximately 1.5 x 10^5 cells/mL and allow them to adhere.[6]

    • Pre-treat the cells with various concentrations of the this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[6]

  • Griess Reaction:

    • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[16][17]

    • Incubate the mixture at room temperature for 10-15 minutes, protected from light.[18]

  • Absorbance Measurement and Quantification:

    • Measure the absorbance at 540-550 nm using a microplate reader.[16][18]

    • Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

    • A reduction in nitrite levels in the this compound-treated, LPS-stimulated cells compared to the LPS-stimulated control indicates inhibitory activity.

Griess_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Griess Assay cluster_analysis Data Analysis seed_cells Seed Macrophages (e.g., RAW 264.7) pre_treat Pre-treat with this compound seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_griess Incubate (10-15 min) add_griess->incubate_griess read_absorbance Read Absorbance (540-550nm) incubate_griess->read_absorbance quantify_nitrite Quantify Nitrite (Standard Curve) read_absorbance->quantify_nitrite calculate_inhibition Calculate % NO Inhibition quantify_nitrite->calculate_inhibition

Workflow of the Griess assay for nitric oxide inhibition.
Pterocarpans and the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Glyceollins and NF-κB Inhibition: Glyceollins have been shown to exert their anti-inflammatory effects by suppressing the NF-κB signaling pathway. They inhibit the phosphorylation of IKK and the subsequent degradation of IκBα, thereby preventing NF-κB nuclear translocation and the expression of pro-inflammatory mediators like iNOS and COX-2.[1][15]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_R LPS Receptor (TLR4) IKK IKK LPS_R->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB IκB degradation releases NF-κB Glyceollins Glyceollins Glyceollins->IKK inhibits Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2) NFkB_nuc->Pro_inflammatory_genes activates

Inhibition of the NF-κB signaling pathway by glyceollins.

Antioxidant Properties of Pterocarpans

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, contributes to numerous chronic diseases. Pterocarpans have demonstrated antioxidant activity by scavenging free radicals and modulating cellular antioxidant pathways.

Quantitative Antioxidant Data

The antioxidant capacity of pterocarpans is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The EC50 or IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

This compound/ExtractEC50/IC50Reference
Phaseolus vulgaris pod extract (acetone)0.14 g dm/g DPPH[3]
Phaseolus vulgaris pod extract (ethanol)0.20 g dm/g DPPH[3]
MaackiainScavenging rate > 55% at 20 µg/mL (ABTS assay)[19]
(6S,6aS,11aR)-6α-methoxy-pterocarpinScavenging rate > 55% at 20 µg/mL (ABTS assay)[19]
L-maackiainScavenging rate > 55% at 20 µg/mL (ABTS assay)[19]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method to assess the free radical scavenging ability of antioxidants.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Detailed Methodology:

  • Reagent Preparation:

  • Sample Preparation:

    • Dissolve the this compound in the same solvent used for the DPPH solution to prepare a stock solution.

    • Perform serial dilutions to obtain a range of concentrations.

  • Reaction and Incubation:

    • In a 96-well plate or cuvettes, mix a specific volume of the this compound solution with a defined volume of the DPPH working solution (e.g., 100 µL of sample and 100 µL of DPPH).[22]

    • Include a control (solvent + DPPH solution) and a blank (solvent + sample).

    • Incubate the mixture in the dark at room temperature for a specified time, typically 30 minutes.[20][21][22]

  • Absorbance Measurement and Calculation:

    • Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer or microplate reader.[20][21][22]

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

    • Plot the percentage of scavenging activity against the this compound concentration to determine the IC50 value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_incubation Incubation cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Solution mix_reagents Mix this compound and DPPH prep_dpph->mix_reagents prep_samples Prepare this compound Dilutions prep_samples->mix_reagents incubate_dark Incubate in Dark (e.g., 30 min) mix_reagents->incubate_dark read_absorbance Read Absorbance (~517nm) incubate_dark->read_absorbance calculate_ic50 Calculate % Scavenging & IC50 read_absorbance->calculate_ic50

References

Pterocarpans as Phytoalexins: An In-Depth Technical Guide to Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpans are a significant class of isoflavonoid (B1168493) secondary metabolites that play a crucial role as phytoalexins in the defense mechanisms of various plants, particularly within the Fabaceae (legume) family.[1][2] Synthesized in response to a wide array of biotic and abiotic stresses, such as pathogen infection, UV irradiation, and heavy metal exposure, these tetracyclic compounds exhibit potent antimicrobial properties.[3][4][5] Their broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and even anticancer potential, has garnered considerable interest in the fields of agriculture and medicine, paving the way for novel drug discovery and the development of pathogen-resistant crops.[1][6][7] This technical guide provides a comprehensive overview of pterocarpans as phytoalexins, detailing their biosynthesis, the signaling pathways that regulate their production, quantitative data on their accumulation, and detailed experimental protocols for their study.

Pterocarpan Biosynthesis Pathway

The biosynthesis of pterocarpans is an extension of the general phenylpropanoid and isoflavonoid pathways, commencing with the amino acid L-phenylalanine.[1] A series of enzymatic reactions leads to the formation of a central isoflavonoid skeleton, which is then modified to create the characteristic this compound core.[1]

Key Enzymatic Steps:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step, the deamination of L-phenylalanine to cinnamic acid.[1]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.[1]

  • Isoflavone Synthase (IFS): A key enzyme that redirects intermediates from the flavonoid pathway to the isoflavonoid pathway.[3]

  • This compound Synthase (PTS): Also known as 2'-hydroxyisoflavanol dehydratase, this recently identified enzyme catalyzes the final ring closure through dehydration, forming the tetracyclic this compound skeleton.[1][3][8] The characterization of PTS has been a significant step in understanding the complete biosynthetic pathway, opening avenues for the industrial production of pterocarpans through microbial fermentation.[3][9]

Pterocarpan_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Isoflavonoid_Precursors Isoflavonoid Precursors p_Coumaric_Acid->Isoflavonoid_Precursors Multiple Steps Isoflavanone Isoflavanone Isoflavonoid_Precursors->Isoflavanone IFS _2_Hydroxyisoflavanol 2'-Hydroxyisoflavanol Isoflavanone->_2_Hydroxyisoflavanol IFR/VR This compound This compound (e.g., Medicarpin) _2_Hydroxyisoflavanol->this compound PTS

Core biosynthetic pathway leading to the formation of a this compound skeleton.

Signaling Pathways Regulating this compound Production

The production of this compound phytoalexins is tightly regulated by complex signaling networks that are activated upon perception of stress signals, such as elicitors from pathogens.

  • Jasmonate Signaling: Jasmonic acid (JA) and its active conjugate, jasmonoyl-isoleucine (JA-Ile), are key phytohormones in plant defense.[1] Elicitor perception leads to an increase in JA levels, which in turn triggers the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This de-repression allows for the activation of transcription factors that upregulate the expression of genes involved in this compound biosynthesis.[1]

  • MAPK Cascades: Mitogen-activated protein kinase (MAPK) cascades are crucial signaling modules in plant immunity.[1] Upon elicitor recognition, a phosphorylation cascade is initiated, leading to the activation of MAPKs. These activated kinases can then phosphorylate downstream targets, including transcription factors, ultimately resulting in the induction of defense genes, including those of the this compound pathway.[1][5]

Elicitor_Signaling_Pathway Elicitor Pathogen Elicitor Receptor Plant Receptor Elicitor->Receptor MAPK_Cascade MAPK Cascade (MAPKKK -> MAPKK -> MAPK) Receptor->MAPK_Cascade Activation JA_Biosynthesis JA Biosynthesis Receptor->JA_Biosynthesis Activation TFs_Active Active Transcription Factors (e.g., MYB, WRKY) MAPK_Cascade->TFs_Active Phosphorylation & Activation JA_Ile JA-Ile JA_Biosynthesis->JA_Ile JAZ JAZ Repressor JA_Ile->JAZ Degradation JAZ->TFs_Active Repression Pterocarpan_Genes This compound Biosynthesis Genes TFs_Active->Pterocarpan_Genes Upregulation This compound This compound Phytoalexins Pterocarpan_Genes->this compound Synthesis

Simplified model of elicitor-induced signaling pathways regulating this compound biosynthesis.

Quantitative Data on this compound Accumulation

The accumulation of pterocarpans at the site of infection is a key indicator of the plant's defense response.[10] Quantitative analysis reveals a significant increase in the concentration of these compounds following exposure to elicitors or pathogens.

Plant SpeciesThis compoundElicitor/PathogenTissueFold Increase/ConcentrationReference
Soybean (Glycine max)GlyceollinsYeast Extract (YE)Suspension-cultured cellsAccumulation detected 10h post-treatment, increasing up to 48h.[3]
Pea (Pisum sativum)Pisatin (B192138)Chitosan (1 mg/ml)Endocarp~120 µg/g fresh weight after 24h.[11]
Pea (Pisum sativum)PisatinFusarium solani f. sp. phaseoli (4 x 10⁶ spores)Endocarp~150 µg/g fresh weight after 24h.[11]
Soybean (Glycine max)GlyceollinPseudomonas glycinea (incompatible race)LeavesSignificantly higher accumulation compared to compatible race.[12]

Experimental Protocols

A variety of standardized methods are employed for the extraction, quantification, and bioactivity assessment of pterocarpans.

Extraction of Pterocarpans

a) Facilitated Diffusion Technique for Leaves: [13]

  • Harvest leaves from plants challenged with a pathogen.

  • Infiltrate the leaves with 40% aqueous ethanol (B145695) under vacuum.

  • Shake the infiltrated leaves in the ethanol solution for several hours.

  • Filter the solution to recover the this compound-containing extract.

  • This method provides relatively efficient recovery with minimal interference from other plant compounds.[13]

b) Hexane (B92381) Extraction for Pea Pods (for Pisatin): [11]

  • Transfer pea pods to a glass vial and immerse them in hexane (e.g., 400 mg fresh weight per 5 ml of hexane).

  • Incubate in the dark for 4 hours.

  • Decant the hexane and evaporate it in a fume hood under low light.

  • Dissolve the residue in 95% ethanol for quantification.

Quantification of Pterocarpans

a) Spectrophotometric Assay for Pisatin: [11]

  • Measure the absorbance of the ethanolic extract at 309 nm using a spectrophotometer.

  • Use the equation: 1.0 OD₃₀₉ unit = 43.8 µg/ml pisatin (for a 1 cm pathlength).[11]

  • Calculate the concentration in µg per gram of fresh tissue weight.

b) High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS): [14][15]

  • Sample Preparation: Prepare extracts as described above and filter through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid) is typically used.

    • Detection: UV detector (e.g., at 286 nm and 309 nm for pisatin) or a mass spectrometer.[11]

  • Quantification: Use a standard curve generated from a purified this compound standard.

  • HPLC and HPLC-MS offer high resolution, sensitivity, and the ability to identify and quantify specific pterocarpans in a complex mixture.[14]

Gene Expression Analysis by Real-Time PCR (qRT-PCR)[3]
  • RNA Extraction: Isolate total RNA from plant tissue using a suitable kit or protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using reverse transcriptase.

  • qRT-PCR:

    • Design primers specific to the this compound biosynthesis genes of interest (e.g., PAL, CHS, IFS, PTS).

    • Perform the PCR reaction using a qPCR instrument and a fluorescent dye (e.g., SYBR Green).

    • Use a reference gene (e.g., actin) for normalization.

  • Data Analysis: Calculate the relative expression levels of the target genes. This method allows for the study of the transcriptional regulation of the this compound biosynthesis pathway in response to stress.[16]

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)[18]
  • Preparation of Microbial Inoculum: Culture the target fungus or bacterium on an appropriate medium. Suspend the colonies in a sterile saline solution and adjust the turbidity to a 0.5 McFarland standard.[17]

  • Serial Dilution: Perform two-fold serial dilutions of the purified this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours for fungi).[17]

  • Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[17][18]

Experimental_Workflow Plant_Stress Induce Plant Stress (Elicitor/Pathogen) Harvest Harvest Plant Tissue Plant_Stress->Harvest Extraction This compound Extraction (e.g., Ethanol/Hexane) Harvest->Extraction Gene_Expression Gene Expression Analysis (qRT-PCR) Harvest->Gene_Expression Quantification Quantification (Spectrophotometry, HPLC, HPLC-MS) Extraction->Quantification Bioassay Antimicrobial Bioassay (e.g., MIC) Extraction->Bioassay Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis Bioassay->Data_Analysis Gene_Expression->Data_Analysis

General experimental workflow for the study of this compound phytoalexins.

Conclusion and Future Perspectives

Pterocarpans are integral components of the sophisticated defense systems of many plants, offering protection against a broad range of pathogens. The elucidation of their biosynthetic and regulatory pathways, coupled with robust analytical and experimental methodologies, provides a solid foundation for future research. For scientists in agriculture, this knowledge can be harnessed to develop crops with enhanced disease resistance. For professionals in drug development, pterocarpans and their derivatives represent a promising source of novel therapeutic agents, particularly as antimicrobial and anticancer drugs.[4][19] Further research should focus on the specific molecular targets of these compounds and their mechanisms of action to fully realize their potential in both plant protection and human health.

References

Pterocarpan Compounds from the Fabaceae Family: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Pterocarpans represent a significant class of isoflavonoids predominantly found in the Fabaceae (legume) family.[1] These compounds are recognized as phytoalexins, which are antimicrobial substances synthesized by plants in response to pathogenic attack and other environmental stresses.[2][3] The unique tetracyclic ring system of pterocarpans, consisting of a benzofuran-benzopyran core, is the basis for their diverse and potent biological activities.[2] In recent years, extensive research has highlighted their potential as lead molecules in drug discovery, with demonstrated anti-tumor, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][4]

This technical guide provides a comprehensive overview of pterocarpan compounds isolated from the Fabaceae family, with a focus on their biological activities, the experimental protocols for their isolation and evaluation, and the signaling pathways they modulate. All quantitative data are summarized in structured tables for easy comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Quantitative Biological Activity of this compound Compounds

This compound compounds have demonstrated a wide range of biological activities. The following tables summarize the quantitative data for some of the most studied pterocarpans from the Fabaceae family, including their anticancer, antimicrobial, and anti-inflammatory effects.

Table 1: Anticancer Activity of this compound Compounds

CompoundPlant Source (Family)Cancer Cell LineIC50 ValueReference
MedicarpinDalbergia cochinchinensis (Fabaceae)Huh7it-1 (Hepatocyte carcinoma)34.32 ± 5.56 µg/mL[5]
Erybraedin AErythrina senegalensis (Fabaceae)Various1.5 to 19 µM[6]
Erybraedin CErythrina senegalensis (Fabaceae)Various(2-3 times less potent than Erybraedin A)[6]
NeobavaisoflavoneErythrina senegalensis (Fabaceae)Various chemoresistant modelsLower resistance than doxorubicin[6]
Sigmoidin HErythrina senegalensis (Fabaceae)Various chemoresistant modelsLower resistance than doxorubicin[6]
DCM ExtractErythrina caffra (Fabaceae)HeLa (Cervical cancer)93.82 µg/mL[7]
DCM ExtractErythrina caffra (Fabaceae)MCF-7 (Breast cancer)144.17 µg/mL[7]
EVM ExtractErythrina variegata (Fabaceae)MCF-7 (Breast cancer)92 µg/mL[8]
EVM ExtractErythrina variegata (Fabaceae)MDA-MB-231 (Breast cancer)143 µg/mL[8]

Table 2: Antimicrobial Activity of this compound Compounds

CompoundPlant Source (Family)Microbial StrainMIC ValueReference
Erybraedin AErythrina subumbrans (Fabaceae)Streptococcus strains0.78-1.56 µg/mL[9]
Erythrabyssin IIErythrina subumbrans (Fabaceae)Streptococcus strains0.78-1.56 µg/mL[9]
ErycristagallinErythrina subumbrans (Fabaceae)Staphylococcus strains (including MRSA & VRSA)0.39-1.56 µg/mL[9]
Erystagallin AErythrina subumbrans (Fabaceae)Streptococcus & Staphylococcus strainsMore active than vancomycin (B549263) & oxacillin[9]
Hexane (B92381) ExtractMillettia barteri (Fabaceae)Bacterial and fungal strains64–512 µg/mL[10]
Methanol ExtractMillettia extensa (Fabaceae)Multidrug-resistant bacterial strains≤1 mg/mL[10]
Petroleum Ether ExtractMillettia peguensis (Fabaceae)Various pathogensZone of inhibition observed[11]

Table 3: Anti-inflammatory Activity of this compound Compounds

CompoundAssayCell LineStimulantIC50 Value (µM)Reference
Crotafuran ANitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS23.0 ± 1.0[12]
Crotafuran Aβ-Glucuronidase ReleaseRat NeutrophilsfMLP/CB7.8 ± 1.4[12]
Crotafuran ALysozyme ReleaseRat NeutrophilsfMLP/CB9.5 ± 2.1[12]
TephrosinAnti-inflammatory activityNot specifiedNot specified<10 µM[13]

Experimental Protocols

This section provides detailed methodologies for the isolation, structure elucidation, and biological evaluation of this compound compounds from the Fabaceae family.

Extraction and Isolation

A common method for the extraction and isolation of pterocarpans involves solvent extraction followed by column chromatography.

Protocol: Extraction and Column Chromatography

  • Preparation of Plant Material: The plant material (e.g., stem bark, roots) is air-dried and ground into a fine powder.

  • Solvent Extraction: The powdered plant material is extracted sequentially with solvents of increasing polarity, such as hexane, dichloromethane (B109758) (DCM), and methanol.[14] This can be done using a Soxhlet apparatus or by maceration.[11][14]

  • Concentration: The extracts are concentrated under reduced pressure using a rotary evaporator.

  • Column Chromatography:

    • Packing the Column: A glass column is packed with silica (B1680970) gel as the stationary phase, using a non-polar solvent like hexane to create a slurry.[15][16]

    • Sample Loading: The dried extract is mixed with a small amount of silica gel and loaded onto the top of the packed column.[15]

    • Elution: The compounds are eluted from the column using a gradient of solvents with increasing polarity. A typical gradient for this compound separation starts with 100% hexane and gradually increases the proportion of a more polar solvent like ethyl acetate.[17] For example, a gradient of petroleum ether-EtOAc (from 7:1 to 1:7) can be used.[17]

    • Fraction Collection: The eluate is collected in a series of fractions.[15]

  • Analysis of Fractions: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the compounds of interest.[15] Fractions with similar TLC profiles are pooled together for further purification.

  • Further Purification: The pooled fractions can be further purified using techniques like High-Performance Liquid Chromatography (HPLC) or preparative TLC.[16]

experimental_workflow plant_material Powdered Plant Material extraction Solvent Extraction (e.g., Hexane, DCM, MeOH) plant_material->extraction concentration Concentration (Rotary Evaporator) extraction->concentration column_chromatography Column Chromatography (Silica Gel) concentration->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis tlc_analysis->column_chromatography Pool Fractions & Re-chromatograph purified_compound Purified this compound tlc_analysis->purified_compound

Caption: General workflow for the extraction and isolation of this compound compounds.
Structure Elucidation

The chemical structure of isolated this compound compounds is typically determined using a combination of spectroscopic techniques.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[18] A suite of NMR experiments is used to determine the structure of pterocarpans:

  • ¹H-NMR: Provides information about the number and chemical environment of protons.

  • ¹³C-NMR: Provides information about the number and chemical environment of carbon atoms.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing adjacent protons.[19]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[19]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which helps in connecting different fragments of the molecule.[19]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is crucial for determining the stereochemistry of the molecule.[20]

Table 4: ¹H and ¹³C NMR Data for Medicarpin in DMSO-d6

PositionδC (ppm)δH (ppm, mult., J in Hz)
1113.16.88 (d, 8.2)
2129.87.23 (d, 8.2)
3106.46.42 (dd, 8.2, 2.4)
4160.76.38 (d, 2.4)
4a109.9-
666.55.48 (d, 6.4)
6a40.03.58 (m)
7119.07.12 (d, 8.4)
8109.86.55 (dd, 8.4, 2.2)
9161.1-
10103.56.45 (d, 2.2)
11a78.94.23 (t, 10.8)
11b-3.62 (dd, 10.8, 4.8)
3-OCH355.13.73 (s)
9-OH-9.18 (s)
(Data adapted from available literature; minor variations may exist based on experimental conditions)

b. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the compound.[18] The fragmentation pattern in the mass spectrum can also provide valuable structural information.[10]

Biological Activity Assays

a. Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity of potential medicinal agents.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are treated with various concentrations of the this compound compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[3] A vehicle control (cells treated with the solvent used to dissolve the compound) is also included.[3]

  • MTT Incubation: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[3]

  • Calculation: Cell viability is expressed as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[3]

b. Antimicrobial Activity: Broth Microdilution Assay

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microbial strain.

Protocol: Broth Microdilution Assay

  • Preparation of Microbial Inoculum: The microbial strain is cultured in an appropriate broth medium to a specific density.[3]

  • Serial Dilution: The this compound compound is serially diluted in the broth medium in a 96-well microtiter plate.[3]

  • Inoculation and Incubation: The microbial inoculum is added to each well.[3] A positive control (microbe without the compound) and a negative control (medium only) are included.[3] The plate is incubated at an appropriate temperature for 24-48 hours.[3]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microbe.[3]

c. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[2]

Protocol: Nitric Oxide Inhibition Assay

  • Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.[2][21]

  • Pre-treatment: The cells are pre-treated with various concentrations of the this compound compound for 1-2 hours.[2][21]

  • Stimulation: The cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.[2][21]

  • Incubation: The plate is incubated for 24 hours.[21]

  • Griess Reaction: The amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[2]

  • Absorbance Measurement: The absorbance is measured at 540 nm.[2] A reduction in absorbance compared to the LPS-stimulated control indicates inhibition of NO production.

Signaling Pathways Modulated by this compound Compounds

Pterocarpans exert their biological effects by modulating various cellular signaling pathways. The PI3K/Akt and NF-κB pathways are two of the most well-documented targets of these compounds.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[22] Dysregulation of this pathway is common in many cancers.[23] Some pterocarpans have been shown to inhibit this pathway, leading to a reduction in cancer cell survival and proliferation.[1]

The mechanism of inhibition can involve the downregulation of key proteins in the pathway, such as Akt and mTOR, and the disruption of protein complexes like mTOR-raptor.[4]

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: this compound inhibition of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[24] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins.[25] Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[25] Pterocarpans can inhibit this pathway by preventing the degradation of IκBα or by blocking the nuclear translocation of NF-κB.[12][24]

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB IκBα NFkB_IkB->NFkB GeneTranscription Pro-inflammatory Gene Transcription This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation

Caption: this compound inhibition of the NF-κB signaling pathway.

Conclusion

This compound compounds isolated from the Fabaceae family represent a rich source of bioactive molecules with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, make them attractive candidates for further research and drug development. This technical guide provides a foundational resource for scientists and researchers, offering a summary of quantitative data, detailed experimental protocols, and an overview of the key signaling pathways modulated by these promising natural products. Further investigation into the specific molecular mechanisms of action and the structure-activity relationships of pterocarpans will be crucial in unlocking their full therapeutic potential.

References

Pterocarpan Isolates: A Technical Guide to Their Anti-inflammatory Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpans are a major class of isoflavonoids, characterized by a unique tetracyclic benzofuran-benzopyran ring system.[1] Primarily found in the Fabaceae (legume) family, these compounds function as phytoalexins, which are antimicrobial substances produced by plants as a defense mechanism against pathogens.[1][2] Beyond their protective role in plants, pterocarpans have garnered significant attention in the scientific community for their broad spectrum of potent biological activities, including antimicrobial, anti-tumor, antioxidant, and notably, anti-inflammatory properties.[1][3] The dysregulation of inflammatory pathways is a key factor in the pathogenesis of numerous chronic diseases, making the development of novel anti-inflammatory agents a critical area of pharmaceutical research.[4] This technical guide provides an in-depth examination of the anti-inflammatory effects of pterocarpan isolates, presenting quantitative data, detailed experimental methodologies, and a visual representation of the core signaling pathways involved.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound isolates is frequently evaluated by their capacity to inhibit the production of key inflammatory mediators in cellular and animal models. The half-maximal inhibitory concentration (IC₅₀) is a standard metric used to quantify the potency of these compounds. The data below is compiled from various in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.

This compound IsolateSource PlantExperimental ModelTarget InhibitedIC₅₀ (µM)
Crotafuran A Crotalaria pallidaLPS-stimulated RAW 264.7 MacrophagesNitric Oxide (NO) Production23.0 ± 1.0
Crotalaria pallidafMLP/CB-stimulated Rat Neutrophilsβ-glucuronidase Release7.8 ± 1.4
Crotalaria pallidafMLP/CB-stimulated Rat NeutrophilsLysozyme Release9.5 ± 2.1
Crotafuran B Crotalaria pallidaLPS-stimulated RAW 264.7 MacrophagesNitric Oxide (NO) Production19.0 ± 0.2
Crotalaria pallidaLPS/IFN-γ-stimulated N9 Microglial CellsNitric Oxide (NO) Production9.4 ± 0.9
Unnamed Pterocarpanoid (Compound 5) Pongamia pinnataLPS-stimulated BV-2 Microglial CellsNitric Oxide (NO) Production12.0
Unnamed Pterocarpanoid (from C. pallida) Crotalaria pallidaLPS-induced RAW 264.7 MacrophagesNitric Oxide (NO) Production9.0 ± 0.7
Crotalaria pallidaLPS-induced RAW 264.7 MacrophagesTumor Necrosis Factor-α (TNF-α)42.1 ± 0.8
Unnamed Pterocarpanoid (from C. pallida) Crotalaria pallidaLPS-induced RAW 264.7 MacrophagesNitric Oxide (NO) Production17.2 ± 0.9

Data compiled from references:[3][5][6][7]

Core Signaling Pathways in Inflammation

Pterocarpans exert their anti-inflammatory effects by modulating critical signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.[4][8]

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[9] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation.[9][10] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and various interleukins.[8][11] Evidence suggests that pterocarpans can suppress the degradation of IκBα and inhibit the nuclear translocation of the p65 subunit of NF-κB.[12]

NF-kB Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation pIkB p-IκB NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Pterocarpans This compound Isolates Pterocarpans->IKK Inhibition Proteasome Proteasome Degradation pIkB->Proteasome DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

NF-κB pathway inhibition by pterocarpans.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, are crucial for transducing extracellular signals into cellular responses.[13] In inflammation, stimuli like LPS can activate a phosphorylation cascade that ultimately leads to the activation of MAPKs such as ERK.[11][13] Activated MAPKs then phosphorylate various downstream targets, including transcription factors like AP-1, which in turn promote the expression of inflammatory mediators. Pterostilbene, a related stilbenoid, has been shown to suppress MAPK activation, suggesting a similar mechanism for pterocarpans.[8]

MAPK Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK) MAPKK->MAPK Phosphorylation pMAPK p-MAPK (p-ERK) pMAPK_nuc p-MAPK pMAPK->pMAPK_nuc Translocation Pterocarpans This compound Isolates Pterocarpans->MAPKK Inhibition TF Transcription Factors (e.g., AP-1) pMAPK_nuc->TF Phosphorylation pTF p-Transcription Factors DNA DNA pTF->DNA Binding Genes Pro-inflammatory Genes DNA->Genes Transcription Experimental Workflow cluster_workflow In Vitro Anti-inflammatory Assay Workflow cluster_endpoints 5. Endpoint Assays A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Pre-treatment (this compound Isolates) A->B C 3. Stimulation (e.g., LPS) B->C D 4. Incubation & Collection C->D E Nitric Oxide Assay (Griess Assay) D->E F Cytokine Quantification (ELISA) D->F G Signaling Pathway Analysis (Western Blot) D->G H 6. Data Analysis E->H F->H G->H

References

Unlocking Nature's Arsenal: A Technical Guide to the Anticancer Properties of Pterocarpan Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potent anticancer properties of pterocarpans, a class of isoflavonoids derived from plants. Pterocarpans have demonstrated significant potential in oncology research, exhibiting cytotoxic effects against a variety of cancer cell lines, including multidrug-resistant strains.[1] This document provides a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to aid researchers and professionals in the field of drug discovery and development.

Core Anticancer Mechanisms of Pterocarpans

Pterocarpans exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting cancer cell migration and invasion. These multifaceted actions make them promising candidates for the development of novel cancer therapies.

Induction of Apoptosis

A primary mechanism by which pterocarpans exhibit their anticancer activity is the induction of apoptosis. This programmed cell death is a crucial process for eliminating damaged or cancerous cells. Pterocarpans trigger apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic pathways.

For instance, medicarpin (B1676140) has been shown to induce apoptosis by inhibiting the pro-survival AKT/Bcl2 pathway.[2] Several pterocarpans, including (+)-2,3,9-Trimethoxy-pterocarpan and (+)-3,9-dimethoxy-pterocarpan, have been observed to trigger apoptosis in human leukemia (HL-60) cells, as evidenced by an increase in subdiploid DNA, mitochondrial depolarization, and caspase-3 activation.[3][4] The pterocarpanquinone LQB-118 has also been shown to induce apoptosis through various markers, including the externalization of phosphatidylserine, DNA fragmentation, and activation of caspase-3.[5]

Cell Cycle Arrest

Pterocarpans can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases. This prevents cancer cells from dividing and growing uncontrollably. For example, 2,3,9-trimethoxypterocarpan and its derivatives have been found to induce mitotic arrest in the prometaphase of breast cancer cell lines (MCF7, T47d, and HS578T).[6] This arrest is often followed by apoptosis.[6] Other studies have shown that pterostilbene, a related natural compound, can block cell cycle progression at the G1 phase in human gastric carcinoma cells and at the S-phase in T-cell leukemia/lymphoma cells.[7][8][9]

Inhibition of Metastasis

The spread of cancer cells to other parts of the body, known as metastasis, is a major cause of cancer-related mortality. Some pterocarpans and related flavonoids have demonstrated the ability to inhibit cancer cell migration and invasion, key steps in the metastatic process. Flavonoids, the broader class to which pterocarpans belong, have been shown to reduce migration and invasion in various cancer cell lines, including breast, prostate, and lung cancer.[10][11] While specific anti-metastatic studies on a wide range of pterocarpans are still emerging, the inhibition of key signaling pathways involved in cell motility suggests their potential in this area.

Quantitative Analysis of this compound Cytotoxicity

The cytotoxic effects of various this compound natural products have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the reported IC50 values for selected pterocarpans.

This compound DerivativeCancer Cell LineIC50 (µM)Reference
(+)-2,3,9-Trimethoxythis compoundHL-60 (Leukemia)0.20[12]
HCT-116 (Colon)3.61[12]
OVCAR-8 (Ovarian)0.89[12]
SF-295 (Glioblastoma)1.45[12]
(-)-Tonkinensine BHeLa (Cervical Carcinoma)24.3[2][13]
MDA-MB-231 (Breast Cancer)48.9[13]
(-)-11-AzamedicarpinHL-60 (Leukemia)Modest activity at 40 µM[13]
Cytisine-Pterocarpan Compound 4MDA-MB-231 (Breast Cancer)19.2[14]
PterostilbeneHepG2 (Hepatocellular Carcinoma)74[15]

Key Signaling Pathways Modulated by Pterocarpans

Pterocarpans exert their anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for targeted drug development.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[16][17] Its aberrant activation is a common feature in many cancers.[18] Medicarpin has been shown to inhibit the pro-survival AKT/Bcl2 pathway, leading to apoptosis.[2] The inhibition of this pathway by pterocarpans represents a key mechanism for their anticancer activity.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition of pro-apoptotic proteins Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_Pathway This compound This compound Ras Ras This compound->Ras Modulation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis NFkB_Pathway This compound This compound IKK IKK This compound->IKK Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Proliferation, Anti-apoptosis) MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with This compound A->B C Add MTT Reagent (Incubate 2-4h) B->C D Add Solubilization Solution C->D E Measure Absorbance (570-590 nm) D->E Annexin_V_PI_Assay_Principle cluster_0 Viable Cell cluster_1 Early Apoptotic Cell cluster_2 Late Apoptotic/Necrotic Cell A Annexin V- PI- B Annexin V+ PI- C Annexin V+ PI+

References

A Technical Guide to the Antimicrobial Activity of Pterocarpans Against Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of pterocarpans, a significant class of isoflavonoids. Pterocarpans are naturally occurring compounds, primarily found in the Fabaceae (legume) family, where they often function as phytoalexins—antimicrobial substances produced by plants in response to pathogen attack.[1][2] Their unique tetracyclic benzofuran-benzopyran core structure is the basis for a broad spectrum of pharmacological activities, including potent antimicrobial, anti-tumor, and anti-inflammatory effects.[2][3] This document collates quantitative data on their efficacy, details the experimental protocols used for their evaluation, and visualizes their mechanisms of action and relevant experimental workflows.

Quantitative Antimicrobial Activity

The antimicrobial potency of various pterocarpan compounds has been quantified in numerous studies, primarily through the determination of the Minimum Inhibitory Concentration (MIC). The MIC value is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Antibacterial Activity

Pterocarpans have demonstrated significant activity against a range of Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA).[2][5] The data suggests that pterocarpans can be more effective than conventional antibiotics like vancomycin (B549263) and oxacillin (B1211168) against certain bacterial strains.[5]

Table 1: Minimum Inhibitory Concentration (MIC) of Pterocarpans against Pathogenic Bacteria

This compound Compound Target Microorganism MIC (µg/mL) Reference
Erycristagallin Staphylococcus aureus (incl. MRSA, VRSA) 0.39 - 1.56 [2][5]
Erythrabyssin II Streptococcus strains 0.78 - 1.56 [2][5]
Erybraedin A Streptococcus strains 0.78 - 1.56 [5]
Phaseollin Methicillin-resistant Staphylococcus aureus (MRSA) 78 µM [6]

| Homopterocarpin (B190395) | Gram-positive and Gram-negative bacteria | Not specified |[7] |

Antifungal Activity

As phytoalexins, pterocarpans are inherently involved in plant defense against fungal pathogens.[8] This activity extends to human and plant pathogenic fungi. The lipophilicity of the this compound structure appears to be a key factor in enhancing its antifungal capabilities.[8]

Table 2: Minimum Inhibitory Concentration (MIC) and IC₅₀ of Pterocarpans against Pathogenic Fungi

This compound Compound Target Microorganism Activity Metric Value Reference
Medicarpin (a phytoalexin) Colletotrichum lindemuthianum IC₅₀ 335.4 µM [7]
Medicarpin (a phytoalexin) Colletotrichum gloeosporioides IC₅₀ 577.3 µM [7]
Vatacarpan Candida albicans ATCC 10231 MIC 0.98 µg/mL [9]
Bergenin (from Peltophorum pterocarpum) Trichophyton mentagrophytes MIC 250 µg/mL [10]
Bergenin (from Peltophorum pterocarpum) Botrytis cinerea MIC 250 µg/mL [10]
Bergenin (from Peltophorum pterocarpum) Epidermophyton floccosum MIC 500 µg/mL [10]
Bergenin (from Peltophorum pterocarpum) Trichophyton rubrum MIC 500 µg/mL [10]

| Bergenin (from Peltophorum pterocarpum) | Aspergillus niger | MIC | 500 µg/mL |[10] |

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of pterocarpans, particularly against bacteria, involves the disruption of the cell membrane's structure and function. This interaction leads to a cascade of events that inhibit essential cellular processes and ultimately compromise cell viability.

Studies on the this compound glycinol have shown that at bacteriostatic concentrations, it inhibits the incorporation of essential precursors into biopolymers.[11] More specifically, pterocarpans like glycinol and glyceollin (B191339) interact with the bacterial membrane, leading to:

  • Inhibition of Membrane Transport : They disrupt respiration-linked transport of nutrients (like lactose (B1674315) and glycine) into the cell.[11]

  • Increased Membrane Permeability : The integrity of the membrane is compromised, causing leakage of accumulated intracellular components.[11]

  • Inhibition of Macromolecule Synthesis : By disrupting membrane function and energy transduction, the synthesis of proteins, DNA, and RNA is inhibited.[11]

This multi-target mechanism, focused on the fundamental structure of the cell membrane, may contribute to the low incidence of bacterial resistance to these compounds.

G cluster_mechanism Proposed Mechanism of this compound Antibacterial Activity This compound This compound Compound Membrane Bacterial Cell Membrane This compound->Membrane Interaction & Disruption Permeability Increased Membrane Permeability Membrane->Permeability Transport Inhibition of Respiration-Linked Transport Systems Membrane->Transport Leakage Leakage of Intracellular Components (ions, metabolites) Permeability->Leakage Synthesis Inhibition of Macromolecule Synthesis (DNA, RNA, Protein) Transport->Synthesis Death Bacteriostatic / Bactericidal Effect Leakage->Death Synthesis->Death G cluster_workflow General Workflow for Antimicrobial Activity Assessment Start Start: Isolated this compound or Plant Extract Screening Qualitative Screening (e.g., Agar Disk/Well Diffusion) Start->Screening Result Observe Zone of Inhibition? Screening->Result MIC Quantitative Assay: MIC Determination (Broth Microdilution) Result->MIC Yes Inactive Compound is Inactive Result->Inactive No End End: Determine Potency MIC->End

References

Pterocarpan Derivatives: A Technical Guide to Their Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterocarpans, a major class of isoflavonoids primarily found in the plant family Fabaceae, are recognized for their diverse and potent biological activities.[1] As phytoalexins, they form a crucial part of the plant's defense mechanism against pathogens.[1] The characteristic tetracyclic ring structure of pterocarpans serves as the foundation for their wide-ranging pharmacological effects, which include antimicrobial, antitumor, anti-inflammatory, and notably, antioxidant properties.[1][2][3] In recent years, the antioxidant potential of pterocarpan derivatives has attracted significant scientific attention, positioning them as promising candidates for the development of novel therapeutic agents to combat oxidative stress-related diseases.[2][4] This technical guide provides an in-depth overview of this compound derivatives with antioxidant potential, summarizing quantitative data, detailing experimental methodologies, and visualizing key molecular pathways and workflows.

Introduction to Pterocarpans and their Antioxidant Activity

Pterocarpans are characterized by a benzofuran-benzopyran fused ring system, with stereochemistry at the 6a and 11a positions leading to various isomers.[5] Their antioxidant activity is attributed to their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems.[6][7][8] Several this compound derivatives, including medicarpin, maackiain, homopterocarpin (B190395), and glyceollins, have demonstrated significant antioxidant and neuroprotective effects.[9][10] The structure-activity relationship (SAR) analysis of pterocarpans reveals that the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings significantly influence their antioxidant capacity.[11]

Quantitative Antioxidant Data of this compound Derivatives

The antioxidant efficacy of various this compound derivatives has been quantified using a range of in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to scavenge 50% of free radicals in a given assay, with lower values indicating higher potency. The data below is a summary from multiple studies.

CompoundAssayIC50 / ActivityReference
MaackiainDPPH83 µg/ml[10]
HomopterocarpinDPPH> 100 µg/ml[10]
Secundiflorol IDPPH> 100 µg/ml[10]
Ethyl acetate (B1210297) extract of Pterocarpus macrocarpusDPPH0.76 ± 0.92 μg/ml[12][13]
Ethyl acetate extract of Pterocarpus macrocarpusABTS0.61 ± 0.46 μg/ml[12][13]
PhaseollinDPPH241.9 μM[14]
8-PrenyldaidzeinDPPH174.2 μM[14]
ShinpterocarpinDPPH909.8 μM[14]
This compound extract (acetone, from pod)DPPH0.14 g dm/g DPPH[1]
This compound extract (ethanol, from pod)DPPH0.20 g dm/g DPPH[1]
PhaseollinTBARS (LDL oxidation)27.2 - 65.6 µM[1]
ShinpterocarpinTBARS (LDL oxidation)27.2 - 65.6 µM[1]
CoumestrolTBARS0.9 µM[15]
This compound 4TBARS19.8 µM[15]
This compound 7TBARS45.0 µM[15]
IndigocarpanTEAC (ABTS)6.8[16]
IndigocarpanTEAC (DPPH)4.5[16]

Signaling Pathways Modulated by Pterocarpans

Pterocarpans exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the oxidative stress response.

Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain pterocarpans (e.g., medicarpin), Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[17] This leads to the upregulation of a battery of antioxidant and detoxification enzymes, including Heme Oxygenase-1 (HO-1), which collectively enhance the cell's capacity to combat oxidative damage.

Nrf2_Pathway This compound This compound (e.g., Medicarpin) Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 inhibits binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome targets for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Antioxidant_Enzymes->ROS neutralizes

Caption: Nrf2 signaling pathway activation by pterocarpans.

PI3K/Akt and MAPK Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial regulators of cell survival, proliferation, and inflammatory responses.[1] Some pterocarpans have been shown to modulate these pathways, which can indirectly contribute to their antioxidant effects by promoting cell survival and reducing inflammation-induced oxidative stress.[1][2][18] For instance, Methylnissolin can modulate PI3K/Akt and MAPK signaling to reduce inflammation.[2][18]

PI3K_MAPK_Pathway cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway This compound This compound (e.g., Methylnissolin) PI3K PI3K This compound->PI3K modulates MAPK MAPK This compound->MAPK modulates Akt Akt PI3K->Akt Cell_Survival Cell Survival & Anti-apoptosis Akt->Cell_Survival Anti_inflammatory Anti-inflammatory Effects Akt->Anti_inflammatory MAPK->Anti_inflammatory

Caption: Modulation of PI3K/Akt and MAPK pathways by pterocarpans.

Experimental Protocols for Antioxidant Activity Assessment

A variety of assays are employed to determine the antioxidant capacity of this compound derivatives. Below are the detailed methodologies for some of the key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.[19][20]

Protocol: [1][16][19]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).[19]

    • Prepare various concentrations of the test this compound derivative and a standard antioxidant (e.g., ascorbic acid, Trolox) in a suitable solvent like methanol.[1][19]

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of the DPPH solution to an equal volume of the test compound solution at different concentrations.[19]

    • Prepare a control well containing the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[19]

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm or 520 nm) using a microplate reader.[16][19]

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.[19]

    • The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.[19]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) D Mix DPPH and this compound (in 96-well plate) A->D B Prepare this compound Solutions (various concentrations) B->D C Prepare Standard Antioxidant (e.g., Ascorbic Acid) E Incubate in Dark (Room Temperature, 30 min) D->E F Measure Absorbance (e.g., 517 nm) E->F G Calculate % Scavenging Activity F->G H Determine IC50 Value G->H

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.[16][20]

Protocol: [16][20]

  • Reagent Preparation:

    • Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).

    • Mix the two solutions in equal quantities and allow them to react in the dark for 12-16 hours to generate the ABTS•+ solution.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or ethanol) to obtain a specific absorbance at a certain wavelength (e.g., 0.70 ± 0.02 at 734 nm).

  • Assay Procedure:

    • Add a small volume of the test this compound solution to a larger volume of the diluted ABTS•+ solution.

    • Incubate the mixture for a specific time in the dark.

  • Measurement and Calculation:

    • Measure the absorbance at the specified wavelength.

    • Calculate the percentage of inhibition similar to the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[16]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[21][22]

Protocol: [21]

  • Reagent Preparation:

    • Prepare a fluorescent probe solution (e.g., fluorescein).

    • Prepare a peroxyl radical generator solution (e.g., AAPH).

    • Prepare various concentrations of the test this compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, mix the fluorescent probe with the test compound or standard.

    • Incubate the mixture at 37°C.

    • Initiate the reaction by adding the peroxyl radical generator.

  • Measurement and Calculation:

    • Monitor the fluorescence decay over time using a microplate reader.

    • Calculate the area under the curve (AUC).

    • The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard.

Conclusion and Future Directions

This compound derivatives represent a promising class of natural compounds with significant antioxidant potential.[2][4] Their ability to act as potent free radical scavengers and to modulate key cellular antioxidant pathways underscores their therapeutic potential in a variety of diseases associated with oxidative stress. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Future research should focus on:

  • In-depth SAR studies to design and synthesize novel this compound derivatives with enhanced antioxidant activity and improved pharmacokinetic profiles.

  • Elucidation of the precise molecular mechanisms underlying the antioxidant effects of various pterocarpans, including their interactions with specific cellular targets.

  • In vivo studies and clinical trials to validate the therapeutic efficacy and safety of promising this compound derivatives in the prevention and treatment of oxidative stress-related pathologies.

By continuing to explore the rich chemical diversity and biological activities of pterocarpans, the scientific community can unlock their full potential for the development of next-generation antioxidant therapies.

References

The Cutting Edge of Phytoalexin Research: A Technical Guide to the Discovery and Isolation of Novel Pterocarpans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pterocarpans, a major class of isoflavonoids, stand at the forefront of natural product research. These complex tetracyclic compounds, primarily found in the Fabaceae family, are phytoalexins synthesized by plants in response to environmental stressors.[1][2] Their potent and diverse biological activities, ranging from antimicrobial and anti-inflammatory to anticancer and antioxidant, have positioned them as promising lead molecules in drug discovery.[2][3][4] This technical guide provides an in-depth overview of the core methodologies for the discovery and isolation of novel pterocarpan structures, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key biological and experimental processes.

A Surge in Discovery: Newly Identified this compound Structures

The period between 2006 and 2020 saw the identification of 89 new pterocarpans, adding to the 144 previously discovered.[3][5] These novel compounds exhibit complex and diverse stereostructures and a wide array of potent biological activities.[3] Recent phytochemical investigations of various plant species, including Sophora flavescens, Bituminaria bituminosa, and Zygophyllum eurypterum, have continued to yield unique this compound derivatives.[6][7][8] For instance, Sophothis compound A, isolated from Sophora flavescens, features an unprecedented benzotetrahydrofuran-fused bicyclo[3.3.1]nonane ring system.[9]

Core Methodologies for Isolation and Characterization

The successful isolation and structural elucidation of novel pterocarpans hinge on a systematic workflow that combines extraction, chromatographic separation, and spectroscopic analysis.

Experimental Protocols

1. Extraction of Pterocarpans from Plant Material

This protocol provides a general framework for the extraction of pterocarpans. The choice of solvent and specific conditions may need to be optimized based on the plant material and the polarity of the target compounds.

  • Materials:

    • Dried and powdered plant material (e.g., roots, stems)

    • Extraction Solvent (e.g., methanol (B129727), ethanol, ethyl acetate)

    • Hexane (B92381) (for defatting)

    • Rotary evaporator

    • Filtration apparatus

  • Procedure:

    • A known weight of the powdered plant material is subjected to a defatting process with hexane to remove lipids and other nonpolar constituents.[10]

    • The defatted material is then extracted with a polar solvent such as methanol or ethanol, often using techniques like maceration, sonication, or Soxhlet extraction, to isolate the desired compounds.[5][10]

    • The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a dried extract.[10]

2. Chromatographic Separation and Purification

A combination of chromatographic techniques is typically employed to isolate individual pterocarpans from the complex crude extract.

  • Materials:

    • Silica (B1680970) gel for vacuum liquid chromatography (VLC) and column chromatography (CC)

    • Solvent systems of varying polarity (e.g., n-hexane/ethyl acetate, chloroform/methanol gradients)

    • High-Performance Liquid Chromatography (HPLC) system with a C18 column

    • High-Speed Counter-Current Chromatography (HSCCC) system (optional)

  • Procedure:

    • The crude extract is often first subjected to Vacuum Liquid Chromatography (VLC) on silica gel, eluting with a gradient of solvents to yield fractions of decreasing polarity.[10]

    • Fractions showing promising activity or containing compounds of interest are further purified by column chromatography (CC) on silica gel, again using a gradient elution.[10]

    • Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[11]

    • High-Speed Counter-Current Chromatography (HSCCC) offers an alternative liquid-liquid partitioning method for the preparative isolation of this compound glycosides.[11]

3. Structural Elucidation

The precise chemical structure of a purified this compound is determined using a combination of spectroscopic methods.

  • Techniques:

    • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.[10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule.[8]

    • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[10]

    • UV-Vis Spectroscopy: Helps in identifying the chromophoric system of the this compound.[6]

Quantitative Data Summary

The biological activity of novel pterocarpans is a key focus of research. The following tables summarize the cytotoxic and enzyme inhibitory activities of selected recently discovered pterocarpans.

CompoundCancer Cell LineIC50 (µM)Reference
Sophothis compound AMCF-729.36[9]
Atricarpan A--[8]
Atricarpan B--[8]
Atricarpan C--[8]
Atricarpan D--[8]
CompoundEnzymeIC50 (µM)Reference
Atricarpan AButyrylcholinesterase12.5-65.0[8]
Atricarpan ALipoxygenase13.5[8]
Atricarpan AAcetylcholinesterase20.5[8]
Atricarpan BButyrylcholinesterase12.5-65.0[8]
Atricarpan CButyrylcholinesterase12.5-65.0[8]
Atricarpan DButyrylcholinesterase12.5-65.0[8]
Atricarpan DLipoxygenase-[8]
Atricarpan DAcetylcholinesterase20.5[8]

Visualizing the Science: Workflows and Pathways

To better illustrate the processes involved in this compound research, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_extraction Extraction & Pre-purification cluster_purification Purification cluster_analysis Structural Elucidation & Bioassay plant_material Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract vlc Vacuum Liquid Chromatography crude_extract->vlc cc Column Chromatography vlc->cc hplc Preparative HPLC cc->hplc pure_compound Isolated this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy bioassay Biological Activity Screening pure_compound->bioassay signaling_pathway cluster_pi3k PI3K/AKT Pathway cluster_nfkb NF-κB Pathway This compound This compound pi3k PI3K This compound->pi3k Inhibits ikb IκB This compound->ikb Inhibits Degradation akt AKT pi3k->akt apoptosis Apoptosis akt->apoptosis Inhibits cell_proliferation Cell Proliferation akt->cell_proliferation Promotes nfkb NF-κB ikb->nfkb nfkb->apoptosis Inhibits nfkb->cell_proliferation Promotes

References

The Therapeutic Potential of Pterocarpans: A Technical Guide to Their Role in Traditional and Modern Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpans represent a significant class of isoflavonoids, predominantly found in the plant family Fabaceae.[1][2] These compounds are phytoalexins, produced by plants as a defense mechanism against pathogens and other stressors.[1] Characterized by a unique tetracyclic ring structure, pterocarpans exhibit a broad spectrum of potent biological activities, including antimicrobial, anti-tumor, anti-inflammatory, and antioxidant properties.[2] For centuries, plants containing pterocarpans have been a cornerstone of traditional medicine systems worldwide.[3][4][5] This technical guide provides an in-depth exploration of the role of pterocarpans in traditional medicine, supported by modern scientific validation. It summarizes quantitative data on their biological activities, details key experimental protocols for their study, and visualizes the molecular pathways they modulate.

Pterocarpans in Traditional Medicine

The Fabaceae family, a rich source of pterocarpans, has been extensively utilized in traditional healing practices across various cultures.[4][5][6] Plants from genera such as Pterocarpus, Sophora, and Glycyrrhiza are well-documented for their therapeutic applications.[3][7] For instance, species of the genus Pterocarpus have been traditionally used to treat inflammatory conditions, infections, diarrhea, and mouth ulcers.[3][8] Similarly, plants from the Sophora genus have a long history of use in traditional Chinese medicine for treating skin diseases, asthma, and cancer.[7] The roots of Glycyrrhiza (licorice) are known for their anti-inflammatory effects in treating gastrointestinal disorders.[4] This traditional knowledge has provided a valuable roadmap for modern scientific investigation into the pharmacological properties of pterocarpans.

Quantified Biological Activities of Pterocarpans

Modern pharmacological studies have begun to quantify the biological activities of isolated pterocarpan compounds, providing scientific evidence for their traditional uses. The following tables summarize key quantitative data for some of the most studied pterocarpans.

Table 1: Anticancer Activity of Pterocarpans (IC50 values in µM)

This compound CompoundCancer Cell LineIC50 (µM)Reference
(+)-2,3,9-Trimethoxythis compoundHL-60 (Leukemia)0.20[9]
(+)-2,3,9-Trimethoxythis compoundOVCAR-8 (Ovarian)3.61[9]
(-)-Tonkinensine BHeLa (Cervical)24.3[1]
(-)-Tonkinensine BMDA-MB-231 (Breast)48.9[1]
Sophothis compound AMCF-7 (Breast)29.36[1]
MedicarpinA549 (Lung)25.3[10]

Table 2: Anti-inflammatory Activity of Pterocarpans (IC50 values in µM)

This compound CompoundAssay TargetIC50 (µM)Reference
Crotafuran ANO Production (RAW 264.7 cells)23.0 ± 1.0[1][11]
Crotafuran BNO Production (RAW 264.7 cells)19.0 ± 0.2[1][11][12]
Crotafuran BNO Production (N9 microglial cells)9.4 ± 0.9[1][11][12]
Crotafuran Aβ-glucuronidase release (Neutrophils)7.8 ± 1.4[1][11]
Unnamed PterocarpanoidNO production (BV-2 microglial cells)12.0[13]

Table 3: Antimicrobial Activity of Pterocarpans (MIC values in µg/mL)

This compound CompoundMicroorganismMIC (µg/mL)Reference
ErycristagallinStaphylococcus aureus (incl. MRSA, VRSA)0.39 - 1.56[1]
Erythrabyssin IIStreptococcus strains0.78 - 1.56[1]
Erybraedin AStreptococcus strains0.78 - 1.56[1]
3,9-dihydroxythis compoundStaphylococcus aureus1.56[1]
PhaseollinMethicillin-resistant Staphylococcus aureus (MRSA)78 µM[14]
Macatrichocarpin ABacillus subtilis26.5 µM[15]

Signaling Pathways Modulated by Pterocarpans

Pterocarpans exert their biological effects by modulating various intracellular signaling pathways critical to cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Some pterocarpans, such as medicarpin, have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[1]

PI3K_Akt_Pathway This compound This compound (e.g., Medicarpin) PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation Akt->CellSurvival

This compound inhibition of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation and immunity.[16] Pterocarpans can inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[17]

NFkB_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK InflammatoryStimuli->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation This compound This compound This compound->IKK InflammatoryGenes Inflammatory Gene Expression

Inhibition of the NF-κB signaling pathway by pterocarpans.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis.[18][19][20] Dysregulation of this pathway is implicated in cancer.[18] Pterocarpans can modulate MAPK signaling, contributing to their anticancer effects.[21]

MAPK_Pathway ExtracellularStimuli Extracellular Stimuli (e.g., Growth Factors) MAPKKK MAPKKK (e.g., Raf) ExtracellularStimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors This compound This compound This compound->MAPKK CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation

Modulation of the MAPK signaling pathway by pterocarpans.

Experimental Protocols

The following section details standardized protocols for the isolation and biological evaluation of pterocarpans.

Isolation of Pterocarpans by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the extraction and purification of pterocarpans from plant material.[22][23][24][25][26]

1. Sample Preparation: a. Dry the plant material (e.g., heartwood, roots, leaves) and grind it into a fine powder. b. Macerate the powdered material in a suitable solvent (e.g., methanol (B129727) or acetone) at room temperature for 24-48 hours.[24] Sonication can be used to improve extraction efficiency.[22][24] c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.[22][24] d. The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), butanol). Pterocarpans are often enriched in the ethyl acetate fraction.[22] e. Dry the desired fraction and dissolve a known amount in the HPLC mobile phase for injection. Filter the solution through a 0.45 µm syringe filter.[22][24]

2. HPLC Conditions: a. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[22] b. Mobile Phase: A gradient elution is typically used with:

  • Solvent A: Water with 0.1% formic acid.[22]
  • Solvent B: Acetonitrile with 0.1% formic acid.[22] c. Gradient Program: A typical gradient might be: 0-30 min, 10-100% B.[22] d. Flow Rate: 1.0 mL/min.[22][24] e. Detection: UV detector at a wavelength where pterocarpans show maximum absorbance (typically 280-310 nm). f. Injection Volume: 10-20 µL.

3. Fraction Collection: a. Collect fractions based on the retention times of the peaks of interest. b. Analyze the purity of the collected fractions by analytical HPLC. c. Pool the pure fractions and evaporate the solvent to obtain the isolated this compound.

HPLC_Workflow PlantMaterial Dried Plant Material Extraction Solvent Extraction (Methanol/Acetone) PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration Fractionation Liquid-Liquid Fractionation Filtration->Fractionation HPLC Preparative HPLC Fractionation->HPLC Analysis Purity Analysis (Analytical HPLC) HPLC->Analysis IsolatedCompound Isolated this compound Analysis->IsolatedCompound

Workflow for the isolation of pterocarpans using HPLC.
Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][27][28][29][30]

1. Cell Seeding: a. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

2. Compound Treatment: a. Prepare serial dilutions of the this compound compound in culture medium. b. Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

3. MTT Addition and Incubation: a. After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10][27] b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[10][27]

4. Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium containing MTT. b. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][29] c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[28] d. Read the absorbance at 570 nm using a microplate reader.[27]

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the untreated control. b. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[31][32]

1. Preparation of Inoculum: a. Grow the bacterial strain in a suitable broth medium overnight at 37°C. b. Dilute the bacterial culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

3. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Incubate the plate at 37°C for 16-24 hours.

4. MIC Determination: a. The MIC is the lowest concentration of the this compound at which there is no visible turbidity (bacterial growth).

Conclusion

Pterocarpans, with their rich history in traditional medicine and a growing body of scientific evidence, represent a promising class of natural compounds for drug discovery and development. Their diverse biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, are underpinned by their ability to modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the current state of knowledge on pterocarpans, offering valuable data and methodologies for researchers in the field. Further investigation into the structure-activity relationships, mechanisms of action, and synergistic effects of these compounds will be crucial in unlocking their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Pterocarpan Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pterocarpans are a class of isoflavonoids characterized by a unique tetracyclic ring system, forming the core structure of many biologically active natural products.[1][2] Primarily found in the Fabaceae family of plants, these compounds are often produced as phytoalexins, which are antimicrobial substances synthesized by plants to defend against pathogens.[2][3] The significant interest in pterocarpans stems from their diverse pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities.[2][3] This document provides detailed protocols for the synthesis and purification of pterocarpan analogs, tailored for researchers, scientists, and professionals in drug development.

Data Presentation: Physicochemical and Spectroscopic Data

Quantitative data for well-studied pterocarpans such as medicarpin (B1676140) and vestitol (B31614) are presented below. This information is representative of the characteristics of this class of compounds.

PropertyMedicarpinVestitol
Molecular Formula C₁₆H₁₄O₄C₁₆H₁₆O₄
Molecular Weight 270.28 g/mol 272.29 g/mol
CAS Number 32383-76-956701-24-7
Appearance White solidWhite solid
Melting Point 131.0–133.0 °CNot reported
¹H NMR (CDCl₃, δ) 7.40 (d, J=8.6 Hz, 1H), 6.72 (s, 1H), 6.64 (dd, J=8.5, 2.5 Hz, 1H), 6.47 (d, J=2.5 Hz, 1H), 6.43 (s, 1H), 5.90 (dd, J=8.6)Data not readily available
Table 1: Physicochemical and Spectroscopic Data for Representative Pterocarpans. Data sourced from BenchChem.[1]

Experimental Protocols

The synthesis of the this compound core can be accomplished through various methods.[4][5] Below are detailed protocols for a common synthetic approach and subsequent purification procedures.

Protocol 1: Synthesis via Tandem Demethylation/Cyclization

This method involves the demethylation of a suitable precursor followed by an intramolecular cyclization to form the this compound skeleton.

Materials:

  • Methoxy-substituted isoflavan (B600510) precursor

  • Boron tribromide (BBr₃) solution (1.0 M in CH₂Cl₂)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Dissolve the methoxy-substituted isoflavan precursor in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of BBr₃ (typically 2-3 equivalents per methoxy (B1213986) group) to the cooled reaction mixture with stirring.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (three times the volume of the aqueous layer).[1]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound product.[1]

  • Proceed with the purification protocol.

Protocol 2: Purification by Flash Column Chromatography

This is a standard and widely used method for the purification of this compound compounds from a crude reaction mixture.[1][6]

Materials:

Procedure:

  • Prepare a slurry of silica gel in hexane and carefully pack the glass column.

  • Dissolve the crude this compound product in a minimal amount of dichloromethane or the initial eluent mixture.[1]

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane. The specific gradient depends on the polarity of the target compound and should be pre-determined by TLC analysis. A typical starting gradient might be 5% ethyl acetate in hexane, gradually increasing to 30-50%.[1]

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to yield the purified this compound, typically as a solid.[1]

  • If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[1]

Protocol 3: Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective preparative technique for the isolation and purification of natural products, including this compound glycosides.[7]

Materials:

  • Partially purified or crude extract containing this compound analogs

  • Solvents for the two-phase system (e.g., ethyl acetate-ethanol-acetic acid-water)

  • HSCCC instrument

  • HPLC for purity analysis

Procedure:

  • Solvent System Selection: Prepare and select a suitable two-phase solvent system. For this compound glycosides from Astragalus membranaceus, a system of ethyl acetate-ethanol-acetic acid-water (4:1:0.25:5, v/v) has been proven effective.[7]

  • Instrument Preparation: Fill the HSCCC coil with the stationary phase. Then, pump the mobile phase through the coil at an appropriate flow rate while the apparatus is rotating at a set speed.

  • Sample Injection: Once hydrodynamic equilibrium is reached, inject the sample solution (dissolved in a mixture of the stationary and mobile phases).

  • Elution and Fractionation: Continuously pump the mobile phase and collect the effluent in fractions.

  • Analysis: Analyze the collected fractions by HPLC to determine the purity of the isolated compounds.[7]

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound analog. Using this method, researchers have successfully isolated this compound glycosides at over 95% purity.[7]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the generalized workflows for the synthesis and purification of this compound analogs.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase Start Start: Isoflavan Precursor Reaction Tandem Demethylation/ Cyclization (e.g., with BBr3) Start->Reaction Quench Reaction Quenching (e.g., NaHCO3) Reaction->Quench Extract Solvent Extraction (e.g., CH2Cl2) Quench->Extract Dry Drying & Concentration Extract->Dry Crude Crude this compound Product Dry->Crude Load Load Crude Product onto Silica Gel Column Crude->Load Elute Gradient Elution (Hexane/Ethyl Acetate) Load->Elute Collect Fraction Collection & TLC Analysis Elute->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure this compound Analog Evaporate->Pure

Caption: Generalized workflow for this compound synthesis and purification.

Signaling Pathway Modulation

Pterocarpans are known to exert anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis.[2]

G cluster_pathway Cellular Signaling cluster_effects Biological Outcomes This compound This compound Analogs PI3K PI3K/Akt Pathway This compound->PI3K Inhibition NFkB NF-κB Pathway This compound->NFkB Inhibition MAPK MAPK Pathway This compound->MAPK Modulation Apoptosis Apoptosis Induction This compound->Apoptosis CycleArrest Cell Cycle Arrest This compound->CycleArrest Proliferation Cell Proliferation & Survival PI3K->Proliferation NFkB->Proliferation MAPK->Proliferation

Caption: this compound modulation of key anticancer signaling pathways.

Conclusion

This compound compounds represent a valuable class of natural products with significant therapeutic potential.[2] Their synthesis, while complex, can be achieved through established organic chemistry methodologies. The protocols outlined in this guide provide a foundational resource for researchers engaged in the synthesis and purification of these promising molecules. Effective purification via techniques like flash chromatography or HSCCC is critical for obtaining high-purity compounds suitable for biological evaluation and further drug development.

References

Total Synthesis of Natural Pterocarpans: A Comprehensive Review of Strategies and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of natural pterocarpans, a class of biologically active isoflavonoids. Pterocarpans, such as medicarpin (B1676140) and glyceollin (B191339), have garnered significant attention for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. Access to enantiomerically pure pterocarpans through efficient synthetic routes is crucial for advancing pharmacological studies. This application note summarizes key synthetic strategies, presents quantitative data for comparison, and provides detailed experimental protocols for the synthesis of these valuable compounds.

Key Synthetic Strategies and Methodologies

The total synthesis of pterocarpans has been achieved through various innovative strategies, each offering distinct advantages in terms of efficiency, stereoselectivity, and scalability. Common approaches include:

  • Biomimetic Synthesis: Mimicking the natural biosynthetic pathway to construct the pterocarpan core.

  • Asymmetric Transfer Hydrogenation (ATH): Establishing the critical stereocenters of the molecule with high enantioselectivity.[1]

  • Chiral Auxiliary-Based Approaches: Utilizing chiral auxiliaries to control stereochemistry during key bond-forming reactions.[1]

  • Tandem Reactions: Combining multiple transformations in a single pot to improve efficiency, such as O-demethylation followed by cyclization.[2]

  • Oxidative Cycloaddition: Forming the tetracyclic ring system through an oxidative process.[2]

Quantitative Data Summary

The following tables summarize quantitative data from notable total syntheses of medicarpin and glyceollin I, providing a comparative overview of different synthetic routes.

Table 1: Comparison of Asymmetric Syntheses of Medicarpin Enantiomers [1]

ParameterTotal Synthesis of (+)-Medicarpin (Yang et al.)Asymmetric Synthesis of (-)-Medicarpin
Chiral Strategy Chiral Oxazolidinone AuxiliaryAsymmetric Transfer Hydrogenation
Number of Steps 119
Overall Yield 11%4%
Key Reaction Evans Aldol ReactionAsymmetric Transfer Hydrogenation/Cyclization
Starting Material 4-Methoxy-2-hydroxybenzaldehydeIsoflavone (B191592) Precursor

Table 2: Multigram Synthesis of Glyceollin I [3][4]

ParameterValue
Number of Steps 11
Overall Yield 12%
Key Strategy Sharpless asymmetric dihydroxylation of an isoflav-3-ene intermediate.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of pterocarpans.

Protocol 1: Asymmetric Synthesis of (+)-Medicarpin via Chiral Auxiliary[1]

This synthesis utilizes a chiral oxazolidinone auxiliary to establish the stereocenters.

Key Step: Evans Aldol Reaction

  • To a solution of the chiral oxazolidinone-derived N-acyl derivative in anhydrous dichloromethane (B109758) (DCM) at -78 °C, add titanium tetrachloride (TiCl₄) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add diisopropylethylamine (DIPEA) dropwise and continue stirring for another 30 minutes.

  • A solution of 2-(benzyloxy)-4-methoxybenzaldehyde (B184467) in anhydrous DCM is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.

Protocol 2: Asymmetric Synthesis of (-)-Medicarpin via Asymmetric Transfer Hydrogenation[1]

This approach provides the (-)-enantiomer through a one-pot transformation of an isoflavone precursor.

Key Step: Asymmetric Transfer Hydrogenation/Cyclization

  • A mixture of the isoflavone precursor, a ruthenium catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]), and formic acid/triethylamine (HCOOH/TEA) in an appropriate solvent is stirred at a specified temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion of the hydrogenation, the reaction mixture is concentrated.

  • The resulting intermediate is then subjected to acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid) to yield (-)-medicarpin.

  • The final product is purified by column chromatography.

Protocol 3: General Purification of Pterocarpans by Flash Column Chromatography[2]

This is a standard method for the purification of this compound compounds.

  • Prepare a slurry of silica (B1680970) gel (230-400 mesh) in a non-polar solvent (e.g., hexane) and pack a glass column.

  • Dissolve the crude this compound product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate (B1210297) in hexane. The specific gradient will depend on the polarity of the target compound and should be determined by TLC analysis.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound as a solid.

  • Further purification, if necessary, can be achieved by recrystallization.

Visualizations: Synthetic Workflows and Biosynthetic Pathway

The following diagrams illustrate the logical flow of the described synthetic strategies and the natural biosynthetic pathway of pterocarpans.

Total_Synthesis_Medicarpin cluster_plus_medicarpin (+)-Medicarpin Synthesis cluster_minus_medicarpin (-)-Medicarpin Synthesis A1 4-Methoxy-2- hydroxybenzaldehyde A3 Evans Aldol Reaction A1->A3 A2 Chiral Oxazolidinone Auxiliary A2->A3 A4 Intermediate A3->A4 A5 Cyclization & Deprotection A4->A5 A6 (+)-Medicarpin A5->A6 B1 Isoflavone Precursor B2 Asymmetric Transfer Hydrogenation B1->B2 B3 Intermediate B2->B3 B4 Acid-Catalyzed Cyclization B3->B4 B5 (-)-Medicarpin B4->B5

Workflow for the total synthesis of (+)- and (-)-medicarpin.

Pterocarpan_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->p_Coumaroyl_CoA C4H, 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI Isoflavone Isoflavone Flavanone->Isoflavone IFS, HID _2_Hydroxyisoflavanone 2'-Hydroxyisoflavanone Isoflavone->_2_Hydroxyisoflavanone I2'H, IFR _2_Hydroxyisoflavanol 2'-Hydroxyisoflavanol _2_Hydroxyisoflavanone->_2_Hydroxyisoflavanol VR This compound This compound (e.g., Medicarpin) _2_Hydroxyisoflavanol->this compound PTS

Simplified biosynthetic pathway of pterocarpans.

Purification_Workflow Crude Crude this compound Product Dissolve Dissolve in Minimal Solvent Crude->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions (Monitor by TLC) Elute->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Purified this compound Evaporate->Pure

General workflow for the purification of pterocarpans.

References

Protocol for the Extraction of Pterocarpans from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pterocarpans are a class of isoflavonoids with a wide range of biological activities, making them promising candidates for drug development. The efficient extraction of these compounds from plant material is a critical first step in their study and utilization. This document provides detailed application notes and protocols for the extraction of pterocarpans, intended for researchers, scientists, and drug development professionals. It covers various extraction techniques, including maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE), supported by quantitative data and detailed methodologies. Additionally, it includes diagrams of the pterocarpan biosynthesis pathway, a general experimental workflow for extraction and purification, and an elicitor-induced signaling pathway for phytoalexin biosynthesis.

Introduction to this compound Extraction

Pterocarpans are phytoalexins, produced by plants in response to stress, such as microbial infection.[1] Their extraction from plant matrices requires careful selection of methods and solvents to maximize yield and purity while minimizing degradation. The choice of extraction technique depends on several factors, including the chemical nature of the target this compound, the plant material, and the desired scale of extraction. This guide compares conventional and modern extraction methods to aid researchers in selecting the most suitable protocol for their specific needs.

Quantitative Data Summary

The selection of an extraction method significantly impacts the yield, purity, and efficiency of this compound isolation. The following tables summarize quantitative data for different extraction techniques.

Table 1: Comparison of Extraction Methodologies for Pterocarpadiol C

ParameterMaceration with Column ChromatographySoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Yield ModerateHighHighVery High
Purity HighModerate to HighHighHigh
Extraction Time Very Long (days)Long (hours)Short (minutes)Very Short (minutes)
Solvent Consumption HighModerateLowLow
Energy Consumption LowHighLowModerate

Note: Data for Maceration with Column Chromatography is based on published findings for Pterocarpadiol C, while the data for Soxhlet, UAE, and MAE are derived from typical performance for similar phytochemicals.

Table 2: Extraction Yields of Isoflavonoids from Trifolium pratense using Ultrasound-Assisted Extraction (UAE)

IsoflavoneAqueous Extract (µg/g extract)Ethanolic Extract (µg/g extract)
Daidzein41.37 ± 2.3740.92 ± 0.94
Genistein62.58 ± 3.05160.15 ± 4.32
Formononetin369.46 ± 5.24139.76 ± 3.81
Biochanin A130.53 ± 3.04295.60 ± 7.23
Total Isoflavones 603.94 ± 13.7 636.43 ± 16.2

Data adapted from a study on Trifolium pratense extracts.[2]

Experimental Protocols

This section provides detailed methodologies for the key extraction techniques.

Protocol 1: Maceration

Maceration is a simple and widely used method that involves soaking the plant material in a solvent.[3]

Materials:

  • Dried and powdered plant material

  • Solvent (e.g., ethanol, methanol, acetone)

  • Erlenmeyer flask or sealed container

  • Shaker (optional)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Weigh the desired amount of powdered plant material and place it in an Erlenmeyer flask.

  • Add the solvent to the flask, ensuring the plant material is fully submerged. A common solid-to-solvent ratio is 1:10 (w/v).

  • Seal the flask and keep it at room temperature for a period of 3 to 7 days, with occasional shaking to enhance extraction.[3]

  • After the maceration period, separate the extract from the solid residue by filtration.

  • The residue can be re-macerated with fresh solvent to maximize yield.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration.[4]

Materials:

  • Dried and powdered plant material

  • Soxhlet apparatus (including a round-bottom flask, extractor, and condenser)

  • Cellulose (B213188) thimble

  • Heating mantle

  • Solvent (e.g., ethanol, hexane)

  • Rotary evaporator

Procedure:

  • Place the powdered plant material into a cellulose thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask with the extraction solvent (to about two-thirds of its volume).

  • Assemble the Soxhlet apparatus and place it on the heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will condense and drip into the thimble containing the plant material.

  • The solvent will fill the extractor and, once it reaches the top of the siphon arm, will be siphoned back into the round-bottom flask, carrying the extracted compounds.

  • Allow the process to continue for several hours (typically 6-24 hours) until the solvent in the siphon arm runs clear.[5]

  • After extraction, cool the apparatus and collect the extract from the flask.

  • Concentrate the extract using a rotary evaporator.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.

Materials:

  • Dried and powdered plant material

  • Solvent (e.g., aqueous ethanol, methanol)

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place the powdered plant material in a beaker or flask and add the solvent.

  • Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 15-60 minutes). The temperature should be controlled to avoid degradation of thermolabile compounds.

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Protocol 4: Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.[6]

Materials:

  • Dried and powdered plant material (pre-moistened if necessary)

  • Microwave-transparent extraction vessel

  • Microwave extraction system

  • Solvent (polar solvents like ethanol, methanol, or water are preferred)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place the powdered plant material in the extraction vessel and add the solvent. For dry samples, pre-moistening with a small amount of water can improve extraction efficiency.[6]

  • Seal the vessel and place it in the microwave extraction system.

  • Set the microwave power (e.g., 100-800 W), temperature, and extraction time (e.g., 1-15 minutes).[6][7]

  • After the extraction is complete, allow the vessel to cool before opening.

  • Filter the mixture to separate the extract.

  • Concentrate the extract using a rotary evaporator.

Visualizations

This compound Biosynthesis Pathway

G This compound Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Branch cluster_this compound This compound-Specific Pathway L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Daidzein Daidzein Naringenin->Daidzein IFS, HID Liquiritigenin Liquiritigenin Liquiritigenin->Daidzein Formononetin Formononetin Daidzein->Formononetin _2_Hydroxyisoflavanone 2'-Hydroxyisoflavanone Formononetin->_2_Hydroxyisoflavanone I2'H Vestitone Vestitone _2_Hydroxyisoflavanone->Vestitone IFR _2_Hydroxyisoflavanone_reductase 2'-Hydroxyisoflavanone _7_2_Dihydroxy_4_methoxyisoflavanol 7,2'-Dihydroxy-4'-methoxyisoflavanol Vestitone->_7_2_Dihydroxy_4_methoxyisoflavanol VR Medicarpin (B1676140) Medicarpin _7_2_Dihydroxy_4_methoxyisoflavanol->Medicarpin PTS

Caption: Core biosynthetic pathway of the this compound medicarpin.

Experimental Workflow for this compound Extraction and Purification

G Experimental Workflow for this compound Extraction and Purification Plant_Material Plant Material (e.g., roots, leaves) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction (Maceration, Soxhlet, UAE, or MAE) Drying_Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Solvent_Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) Crude_Extract->Solvent_Partitioning Fractionation Fractionation Solvent_Partitioning->Fractionation Column_Chromatography Column Chromatography (Silica Gel or Sephadex) Fractionation->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of this compound-rich Fractions TLC_Analysis->Pooling Purification Further Purification (e.g., Preparative HPLC) Pooling->Purification Pure_this compound Pure this compound Purification->Pure_this compound Characterization Characterization (NMR, MS, etc.) Pure_this compound->Characterization

Caption: General workflow for this compound extraction and purification.

Elicitor-Induced Jasmonate Signaling Pathway

G Elicitor-Induced Jasmonate Signaling Pathway for Phytoalexin Biosynthesis cluster_cytoplasm Cytoplasm cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_nucleus Nucleus Elicitor Elicitor (e.g., Fungal Cell Wall Fragments) Receptor Plasma Membrane Receptor Elicitor->Receptor Signal_Transduction Signal Transduction Cascade (Ion fluxes, ROS, etc.) Receptor->Signal_Transduction PLA2 Phospholipase A2 Signal_Transduction->PLA2 Linolenic_Acid α-Linolenic Acid PLA2->Linolenic_Acid LOX Lipoxygenase (LOX) Linolenic_Acid->LOX AOS Allene Oxide Synthase (AOS) LOX->AOS AOC Allene Oxide Cyclase (AOC) AOS->AOC OPDA 12-oxo-phytodienoic acid (OPDA) AOC->OPDA OPR3 OPDA Reductase 3 (OPR3) OPDA->OPR3 JA Jasmonic Acid (JA) OPR3->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) JAR1->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Gene_Expression Defense Gene Expression MYC2->Gene_Expression activates Pterocarpan_Biosynthesis This compound Biosynthesis Enzymes Gene_Expression->Pterocarpan_Biosynthesis Pterocarpans Pterocarpans (Phytoalexins) Pterocarpan_Biosynthesis->Pterocarpans

References

Application Notes and Protocols for NMR Spectroscopic Analysis in Pterocarpan Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system, forming the core structure of many biologically active natural products, including phytoalexins with antimicrobial properties. The precise determination of their molecular structure, including stereochemistry, is crucial for understanding their biological activity and for drug development endeavors. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structure elucidation of novel pterocarpans. This document provides detailed application notes and standardized protocols for the analysis of pterocarpans using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Core Principles of Pterocarpan Structure Elucidation by NMR

The unambiguous structure determination of a this compound relies on a systematic analysis of its NMR spectra. The general workflow involves:

  • Isolation and Purification: Obtaining a pure sample of the this compound is paramount for high-quality NMR data.

  • 1D NMR Analysis (¹H, ¹³C, DEPT): These experiments provide initial information on the number and types of protons and carbons in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment helps in distinguishing between CH, CH₂, and CH₃ groups.

  • 2D NMR Analysis (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations), which is critical for assembling the carbon skeleton.

  • Stereochemical Analysis (NOESY/ROESY and Coupling Constants): The Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments reveal through-space proximity of protons, aiding in the determination of relative stereochemistry. The magnitude of proton-proton coupling constants (J-values) is also crucial for assigning stereochemistry, particularly at the chiral centers of the this compound core.

Experimental Protocols

Sample Preparation

A meticulously prepared sample is the foundation of high-quality NMR spectra.

Materials:

  • Purified this compound sample (1-10 mg for ¹H NMR, 5-20 mg for ¹³C and 2D NMR)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Methanol-d₄)

  • 5 mm NMR tubes of good quality

  • Pipettes

  • Glass wool or a syringe filter

Protocol:

  • Weigh the purified this compound sample accurately.

  • Dissolve the sample in approximately 0.5-0.6 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • To remove any particulate matter, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube. Alternatively, a syringe filter can be used.[1][2][3]

  • The final volume of the sample in the NMR tube should be around 0.5-0.6 mL, corresponding to a height of about 4-5 cm.[1]

  • Cap the NMR tube securely and label it clearly.

  • Before inserting the sample into the spectrometer, ensure the outside of the NMR tube is clean.

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

2.1 1D NMR Spectra

  • ¹H NMR:

    • Purpose: To determine the number of different types of protons and their chemical environment.

    • Typical Parameters:

      • Pulse Program: zg30 or similar

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16 (adjust based on sample concentration)

  • ¹³C NMR:

    • Purpose: To determine the number of different types of carbons.

    • Typical Parameters:

      • Pulse Program: zgpg30 or similar with proton decoupling

      • Spectral Width: 200-240 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024 or more (as ¹³C has low natural abundance)

  • DEPT (135 and 90):

    • Purpose: To differentiate between CH, CH₂, and CH₃ carbons. DEPT-135 shows CH and CH₃ signals pointing up and CH₂ signals pointing down. DEPT-90 only shows CH signals.

    • Typical Parameters: Similar to ¹³C NMR but with a DEPT pulse sequence.

2.2 2D NMR Spectra

  • COSY (¹H-¹H Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically separated by 2-3 bonds).

    • Typical Parameters:

      • Pulse Program: cosygpqf or similar

      • Spectral Width: 12-16 ppm in both dimensions

      • Number of Increments: 256-512 in F1

      • Number of Scans: 2-8 per increment

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2 or similar

      • F2 (¹H) Spectral Width: 12-16 ppm

      • F1 (¹³C) Spectral Width: 160-200 ppm

      • Number of Increments: 128-256 in F1

      • Number of Scans: 2-8 per increment

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range couplings between protons and carbons (typically over 2-3 bonds).

    • Typical Parameters:

      • Pulse Program: hmbcgpndqf or similar

      • F2 (¹H) Spectral Width: 12-16 ppm

      • F1 (¹³C) Spectral Width: 200-240 ppm

      • Number of Increments: 256-512 in F1

      • Number of Scans: 4-16 per increment

Data Presentation: NMR Data of Medicarpin (B1676140)

The following tables summarize the ¹H and ¹³C NMR data for a well-known this compound, Medicarpin, which can be used as a reference.

Table 1: ¹H NMR Data for Medicarpin (in CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-17.25d8.4
H-26.62dd8.4, 2.4
H-46.45d2.4
H-6α4.24dd10.8, 4.8
H-6β3.63t10.8
H-6a3.55m
H-77.11d8.2
H-86.53dd8.2, 2.0
H-106.38d2.0
H-11a5.50d6.8
9-OCH₃3.77s

Table 2: ¹³C NMR Data for Medicarpin (in CDCl₃) [4]

PositionChemical Shift (δ) ppmDEPT
C-1124.9CH
C-2112.5CH
C-3156.8C
C-4106.5CH
C-4a159.9C
C-666.5CH₂
C-6a40.0CH
C-7131.5CH
C-8109.8CH
C-9161.2C
C-10103.8CH
C-10a119.2C
C-11a78.9CH
C-11b113.1C
9-OCH₃55.3CH₃

Visualization of Workflow and Structural Correlations

The following diagrams, generated using the DOT language, visualize key aspects of the NMR-based structure elucidation process for pterocarpans.

G General Workflow for this compound Structure Elucidation cluster_isolation Isolation & Purification cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_elucidation Structure Elucidation Isolation Isolation of Crude Extract Purification Chromatographic Purification Isolation->Purification H1_NMR ¹H NMR Purification->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR DEPT DEPT C13_NMR->DEPT COSY COSY DEPT->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Substructures Assemble Substructures HMBC->Substructures Skeleton Construct Carbon Skeleton Substructures->Skeleton Stereochem Determine Stereochemistry (NOESY, J-couplings) Skeleton->Stereochem Final_Structure Final Structure Stereochem->Final_Structure

Caption: General Workflow for this compound Structure Elucidation.

G Key COSY and HMBC Correlations for Medicarpin cluster_medicarpin cluster_correlations medicarpin_structure H1 H-1 H2 H-2 H1->H2 COSY C3 C-3 H1->C3 HMBC C11b C-11b H1->C11b HMBC H4 H-4 C2 C-2 H4->C2 HMBC C4a C-4a H4->C4a HMBC H6a H-6α H6b H-6β H6a->H6b COSY C11a C-11a H6a->C11a HMBC H6a_proton H-6a H6b->H6a_proton COSY H11a H-11a H6a_proton->H11a COSY H7 H-7 H8 H-8 H7->H8 COSY C9 C-9 H7->C9 HMBC H10 H-10 C10a C-10a H10->C10a HMBC C8 C8 H10->C8 HMBC C1 C-1 H11a->C1 HMBC OCH3 9-OCH₃ OCH3->C9 HMBC C4 C-4 C6 C-6 C6a C-6a

Caption: Key COSY and HMBC Correlations for Medicarpin.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structure elucidation of pterocarpans. By following standardized protocols for sample preparation and data acquisition, and by systematically interpreting the spectral data, researchers can confidently determine the constitution and stereochemistry of these important natural products. The provided data for medicarpin serves as a useful reference for the analysis of new this compound derivatives.

References

In Vitro Assays for Testing Pterocarpan Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for a range of in vitro assays to evaluate the diverse biological activities of pterocarpans, a class of isoflavonoids with significant therapeutic potential. The information herein is intended to guide researchers in the systematic screening and characterization of these natural compounds for drug discovery and development.

Introduction to Pterocarpans and their Biological Significance

Pterocarpans are a major group of phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. Structurally, they possess a tetracyclic ring system. Beyond their role in plant defense, pterocarpans have garnered considerable interest in the scientific community due to their broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[1] These biological effects are often mediated through the modulation of various cellular signaling pathways.[2] This guide will detail the experimental procedures to investigate these activities in a laboratory setting.

Data Presentation: Comparative Biological Activities of Pterocarpans

The following tables summarize the quantitative data for the anticancer, anti-inflammatory, antimicrobial, and antioxidant activities of selected pterocarpan compounds. These tables are designed to facilitate a comparative analysis of their potency.

Table 1: Anticancer Activity of Pterocarpans

This compoundCancer Cell LineAssayIC50 (µM)Reference
MedicarpinA549 (Lung)MTT206.8[3]
MedicarpinH157 (Lung)MTT102.7[3]
MedicarpinP388 (Leukemia)MTT~90[4]
MedicarpinP388/DOX (Doxorubicin-resistant Leukemia)MTT~90[4]
Tonkinensine BMDA-MB-231 (Breast)MTT19.2[5][6]
MillepurpanP388 (Leukemia)MTT54[4]
MillepurpanP388/DOX (Doxorubicin-resistant Leukemia)MTT69[4]
(+)-2,3,9-Trimethoxy-pterocarpanHL-60 (Leukemia)Trypan Blue Exclusion8.5[7]
(+)-MedicarpinHL-60 (Leukemia)Trypan Blue Exclusion15.8[7]

Table 2: Anti-inflammatory Activity of Pterocarpans

This compoundCell LineAssayIC50 (µM)Reference
Crotafuran ARAW 264.7 (Macrophage)Nitric Oxide Inhibition23.0[8]
Crotafuran BRAW 264.7 (Macrophage)Nitric Oxide Inhibition19.0[8]
Crotafuran BN9 (Microglial)Nitric Oxide Inhibition9.4[8]
ApigeninRAW 264.7 (Macrophage) & N9 (Microglial)Nitric Oxide Inhibition10.7 & 13.9[9]

Table 3: Antimicrobial Activity of Pterocarpans

This compoundMicrobial StrainAssayMIC (µg/mL)Reference
MedicarpinCandida albicansBroth Microdilution16[2]
VestitolCandida albicansBroth Microdilution32[2]
MaackiainFungal PathogensNot SpecifiedNot Specified[10]
4'-O-methylglabridinStaphylococcus aureus (MRSA)Not Specified10[2]

Table 4: Antioxidant Activity of Pterocarpans

This compoundAssayEC50Reference
Phaseolus vulgaris pod extract (70% acetone)DPPH Radical Scavenging0.14 g dm/g DPPH[11]
Phaseolus vulgaris pod extract (80% ethanol)DPPH Radical Scavenging0.20 g dm/g DPPH[11]
Phaseolus vulgaris seed extract (70% acetone)DPPH Radical Scavenging0.26 g dm/g DPPH[11]
Phaseolus vulgaris seed extract (80% ethanol)DPPH Radical Scavenging0.37 g dm/g DPPH[11]

Experimental Protocols

This section provides detailed, step-by-step protocols for the in vitro assays mentioned above.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HL-60)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound compound of interest

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • This compound compound of interest

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Inflammatory Stimulation: Stimulate the cells with LPS (final concentration of 1 µg/mL) and incubate for a further 24 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Griess Reaction:

    • Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).

    • Add 50 µL of the collected supernatant or standard to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound compound of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the this compound compound in the broth directly in the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • This compound compound of interest

  • Methanol or other suitable solvent

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Protocol:

  • Sample Preparation: Prepare different concentrations of the this compound compound in the chosen solvent.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the this compound solution to a specific volume of the DPPH solution. A typical ratio is 1:1.

  • Incubation: Incubate the mixture in the dark at room temperature for about 30 minutes. The purple DPPH solution will turn yellow in the presence of an antioxidant.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. Determine the EC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Visualization of Cellular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by pterocarpans and a general experimental workflow for their biological activity assessment.

experimental_workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis This compound This compound Compound StockSolution Prepare Stock Solution (e.g., in DMSO) This compound->StockSolution SerialDilutions Perform Serial Dilutions in Culture Medium/Solvent StockSolution->SerialDilutions Anticancer Anticancer (MTT Assay) SerialDilutions->Anticancer AntiInflammatory Anti-inflammatory (NO Inhibition Assay) SerialDilutions->AntiInflammatory Antimicrobial Antimicrobial (MIC Assay) SerialDilutions->Antimicrobial Antioxidant Antioxidant (DPPH Assay) SerialDilutions->Antioxidant DataCollection Measure Absorbance/ Visual Growth Anticancer->DataCollection AntiInflammatory->DataCollection Antimicrobial->DataCollection Antioxidant->DataCollection Calculation Calculate % Inhibition/ Viability DataCollection->Calculation IC50_MIC Determine IC50/MIC/EC50 Calculation->IC50_MIC

Caption: A generalized experimental workflow for in vitro bioactivity assessment of pterocarpans.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Genes Induces NO Nitric Oxide (NO) Genes->NO This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation

Caption: Pterocarpans inhibit the NF-κB signaling pathway, reducing inflammation.[12][13]

mapk_pathway Stress Cellular Stress (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK This compound This compound This compound->MAPKKK Modulates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Activates p38_JNK p38/JNK MAPK MAPKK->p38_JNK Activates TranscriptionFactors Transcription Factors (e.g., AP-1) p38_JNK->TranscriptionFactors Activates Apoptosis Apoptosis TranscriptionFactors->Apoptosis CellCycleArrest Cell Cycle Arrest TranscriptionFactors->CellCycleArrest

Caption: Pterocarpans can modulate MAPK signaling pathways, leading to apoptosis.[14][15]

apoptosis_pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Pterocarpans can induce apoptosis via the intrinsic mitochondrial pathway.[16][17]

Conclusion

The in vitro assays and protocols detailed in this document provide a robust framework for the systematic evaluation of the biological activities of pterocarpans. By employing these standardized methods, researchers can obtain reliable and comparable data on the anticancer, anti-inflammatory, antimicrobial, and antioxidant potential of this promising class of natural compounds. The visualization of key signaling pathways offers a deeper understanding of their mechanisms of action, paving the way for further preclinical and clinical development of pterocapan-based therapeutics.

References

Cell-based Assays for Evaluating Pterocarpan Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of pterocarpans, a class of natural compounds with demonstrated anti-cancer potential. Detailed protocols for key cell-based assays are provided to enable the screening and characterization of these compounds.

Pterocarpans, such as medicarpin (B1676140) and maackiain, have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The methodologies described herein are standard in vitro assays essential for the preliminary assessment of novel anti-cancer compounds. These protocols cover the evaluation of cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation

The cytotoxic activity of various pterocarpans is summarized in the table below, with IC50 values representing the concentration required to inhibit 50% of cell growth.

PterocarpanCancer Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)
(+)-MedicarpinHeLaCervical CancerMTT~100 (growth inhibition)24
P388LeukemiaMTT~90Not Specified
P388/DOX (Doxorubicin-resistant)LeukemiaMTT~90Not Specified
U251GlioblastomaNot Specified154 µg/mL48
U-87 MGGlioblastomaNot Specified161 µg/mL48
A549Lung CancerMTT206.848
H157Lung CancerMTT102.748
MaackiainMDA-MB-231Triple-Negative Breast CancerNot Specified25.2424
BT549Triple-Negative Breast CancerNot Specified20.9924
Tonkinensine B (this compound derivative)MDA-MB-231Breast CancerMTT19.272
Pachylobin (Bithis compound)KBNasopharyngeal CarcinomaNot Specified17.6Not Specified
2,3,9-trimethoxythis compoundVariousVariousNot SpecifiedPotent activityNot Specified

Experimental Protocols

A multi-assay approach is recommended for a thorough evaluation of this compound cytotoxicity, helping to distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[2]

Materials:

  • Target cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • 96-well plates

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the this compound in culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against the this compound concentration to determine the IC50 value.

Membrane Integrity Assay (LDH Assay)

This assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of cytotoxicity.[6]

Materials:

  • Target cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader (absorbance at 490 nm)

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the this compound as described in the MTT assay protocol (steps 1 and 2).

  • Controls: Include a spontaneous LDH release control (untreated cells), a maximum LDH release control (cells treated with a lysis buffer provided in the kit), and a vehicle control.[7]

  • Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[8] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells, according to the manufacturer's formula.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11]

Materials:

  • Target cancer cell lines

  • This compound stock solution

  • 6-well plates or culture flasks

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[13]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

G

G

References

Methods for Investigating Pterocarpan Enzyme Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pterocarpans are a significant class of isoflavonoids characterized by a tetracyclic ring system, primarily found in the Fabaceae (legume) family.[1][2][3] Plants often synthesize these compounds as phytoalexins in response to environmental stressors like microbial infections.[1][4] In recent decades, pterocarpans have attracted substantial scientific interest due to their broad spectrum of pharmacological activities, including anti-tumor, anti-microbial, and anti-inflammatory effects.[1][5] A key aspect of their bioactivity lies in their ability to inhibit various enzymes. Understanding the methodologies to investigate this enzyme inhibition is crucial for researchers, scientists, and drug development professionals aiming to harness the therapeutic potential of these natural compounds.

This document provides detailed application notes and protocols for investigating the enzyme inhibitory properties of pterocarpans, summarizing quantitative data, outlining experimental procedures, and visualizing key pathways and workflows.

Key Enzymatic Targets for Pterocarpan Inhibition Studies

The investigation of this compound bioactivity involves two main categories of enzymes: those involved in the biosynthesis of pterocarpans themselves and those whose activity is modulated by pterocarpans, leading to a therapeutic effect.

Enzymes of the this compound Biosynthetic Pathway

Modulating the this compound biosynthetic pathway can be a strategy for enhancing the production of these valuable compounds in plants or engineered microorganisms. The key enzymes in this pathway, which starts from the amino acid L-phenylalanine, represent potential targets for investigation.[6]

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[6]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to 4-coumaric acid.[6]

  • 4-Coumaroyl:CoA Ligase (4CL): Activates 4-coumaric acid to its CoA thioester.[6]

  • Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of 4-coumaroyl-CoA with malonyl-CoA to form naringenin (B18129) chalcone.[6]

  • Chalcone Isomerase (CHI): Catalyzes the cyclization of naringenin chalcone to (2S)-naringenin.[6]

  • Isoflavone Synthase (IFS): A key cytochrome P450 enzyme that converts flavanones into isoflavones.[6]

  • Isoflavone Reductase (IFR): Catalyzes the reduction of 2'-hydroxyisoflavones.[6]

  • This compound Synthase (PTS): Also known as 2'-hydroxyisoflavanol dehydratase, this enzyme catalyzes the final ring closure to form the this compound skeleton.[4][6]

Pterocarpan_Biosynthesis Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Cou 4-Coumaric Acid CL 4CL Cou->CL CouCoA 4-Coumaroyl-CoA CHS CHS CouCoA->CHS Naringenin_Chalcone Naringenin Chalcone CHI CHI Naringenin_Chalcone->CHI Naringenin (2S)-Naringenin IFS IFS Naringenin->IFS Isoflavone Isoflavone (e.g., Daidzein) IFR IFR Isoflavone->IFR Hydroxyisoflavanone 2'-Hydroxyisoflavanone (e.g., Vestitone) VR VR Hydroxyisoflavanone->VR Hydroxyisoflavanol 2'-Hydroxyisoflavanol PTS PTS Hydroxyisoflavanol->PTS This compound This compound (e.g., Medicarpin) PAL->Cin C4H->Cou CL->CouCoA CHS->Naringenin_Chalcone CHI->Naringenin IFS->Isoflavone IFR->Hydroxyisoflavanone VR->Hydroxyisoflavanol PTS->this compound

Caption: Simplified this compound biosynthetic pathway highlighting key enzymes.

Enzymes Inhibited by Pterocarpans

The therapeutic effects of pterocarpans are often attributed to their ability to inhibit specific enzymes involved in disease pathways.

  • Protein Tyrosine Phosphatase 1B (PTP1B): A key negative regulator in insulin (B600854) and leptin signaling pathways, making it a target for type 2 diabetes and obesity treatment. Several pterocarpans have shown strong inhibitory activity against PTP1B.[1][7]

  • Neuraminidase: An enzyme found on the surface of influenza viruses that is essential for viral replication. Prenylated pterocarpans have demonstrated significant inhibitory effects on neuraminidases.[1]

  • α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients.[1][8]

  • Cyclooxygenase (COX): Pterocarpans may exert anti-inflammatory effects by inhibiting COX enzymes, which are central to the inflammatory cascade.

  • Prenyltransferases: These enzymes are involved in the biosynthesis of various natural products. For example, this compound 2-dimethylallyltransferase is involved in glyceollin (B191339) biosynthesis in soybeans.[9]

Quantitative Data on this compound Enzyme Inhibition

Summarizing quantitative data is essential for comparing the potency of different this compound compounds. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's effectiveness.

Table 1: Inhibitory Activities (IC₅₀) of Various Pterocarpans

Compound Target/Assay IC₅₀ Value Source
Various Pterocarpans Protein Tyrosine Phosphatase 1B (PTP1B) 1.01 ± 0.3 to 18.1 ± 0.9 µg/mL [7]
Crotafuran B Nitric Oxide (NO) Production (RAW 264.7 cells) 19.0 ± 0.2 µM [1]
Crotafuran B Nitric Oxide (NO) Production (N9 microglial cells) 9.4 ± 0.9 µM [1]
Crotafuran A β-glucuronidase release (Neutrophils) 7.8 ± 1.4 µM [1]
Sophothis compound A MCF-7 (Breast Cancer) Cell Growth 29.36 µM [1]

| (-)-Tonkinensine B | MDA-MB-231 (Breast Cancer) Cell Growth | 48.9 µM |[1] |

Table 2: Kinetic Parameters of this compound Synthase (GePTS1)

Substrate Kₘ (mM) Vₘₐₓ (mmol min⁻¹mg⁻¹) k꜀ₐₜ (s⁻¹) Source
(3R,4R)-DMI 0.20 2.0 5.9 x 10² [4]

Note: Data was fitted to Michaelis-Menten kinetics within a substrate concentration range of 20-500 µM.[4]

Experimental Protocols for Enzyme Inhibition Assays

Detailed and standardized protocols are critical for obtaining reproducible results in enzyme inhibition studies.

Workflow_Enzyme_Inhibition start Start: Select this compound and Target Enzyme prep Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor (this compound) start->prep assay Perform Enzyme Assay (e.g., Spectrophotometric, Fluorometric) prep->assay control Include Controls: - No Inhibitor (100% Activity) - No Enzyme (Blank) prep->control measure Measure Reaction Rate (e.g., Change in Absorbance/Fluorescence) assay->measure control->assay calculate Calculate % Inhibition for each this compound concentration measure->calculate plot Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calculate->plot ic50 Determine IC50 Value plot->ic50 kinetics Perform Kinetic Studies (e.g., Michaelis-Menten Plot) to determine inhibition type ic50->kinetics end End: Characterize Inhibition kinetics->end

Caption: General experimental workflow for this compound enzyme inhibition screening.

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol describes a common method to measure enzyme activity by detecting changes in light absorbance of a substrate or product.[10][11][12]

  • Objective: To determine the IC₅₀ value of a this compound against a target enzyme.

  • Materials:

    • Purified target enzyme

    • Enzyme-specific substrate (that produces a chromogenic product)

    • Test this compound compound

    • Appropriate buffer solution (e.g., Phosphate buffer, Tris-HCl)

    • Known inhibitor (positive control)

    • Solvent for compounds (e.g., DMSO)

    • 96-well microplate

    • Microplate spectrophotometer[12]

  • Procedure:

    • Reagent Preparation: Prepare stock solutions of the substrate, test this compound, and positive control inhibitor in a suitable solvent (e.g., DMSO).[8] Further dilute with the assay buffer to achieve a range of working concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 1-2% to avoid affecting enzyme activity.

    • Assay Setup (in a 96-well plate):

      • Test Wells: Add buffer, a specific volume of the this compound solution, and the enzyme solution.

      • Control (100% Activity): Add buffer, an equivalent volume of solvent (instead of this compound), and the enzyme solution.

      • Positive Control: Add buffer, a specific volume of the known inhibitor, and the enzyme solution.

      • Blank: Add buffer, solvent, and substrate, but no enzyme (to correct for non-enzymatic substrate degradation).

    • Pre-incubation: Pre-incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[12]

    • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at the product's maximum absorbance wavelength over time (e.g., every minute for 15-30 minutes).[11]

    • Data Analysis:

      • Determine the initial reaction rate (V) for each concentration from the linear portion of the absorbance vs. time plot.

      • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100[8]

      • Plot the % Inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC₅₀ value.[8]

Protocol 2: General Fluorometric Enzyme Inhibition Assay

Fluorometric assays offer higher sensitivity than spectrophotometric assays and are suitable for high-throughput screening.[13][14][15]

  • Objective: To determine the IC₅₀ value of a this compound using a fluorogenic substrate.

  • Materials:

    • Purified target enzyme

    • Fluorogenic substrate (a non-fluorescent molecule that becomes fluorescent upon enzymatic action)[13]

    • Test this compound compound

    • Appropriate buffer solution

    • Black 96-well microplate (to minimize light scatter)

    • Microplate spectrofluorometer

  • Procedure:

    • Reagent Preparation: As described in Protocol 1, prepare stock and working solutions of the this compound, controls, and enzyme in the assay buffer. Prepare the fluorogenic substrate solution, protecting it from light if it is photosensitive.

    • Assay Setup: In a black 96-well plate, follow the setup described in Protocol 1, adding the enzyme, buffer, and inhibitor (or solvent) to the respective wells.

    • Pre-incubation: Pre-incubate the plate at the optimal temperature for 10-15 minutes.

    • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

    • Fluorescence Measurement: Measure the increase in fluorescence intensity over time using a spectrofluorometer. Set the excitation and emission wavelengths appropriate for the fluorescent product.[13]

    • Data Analysis: Calculate the reaction rates and IC₅₀ value as described in Protocol 1, using the change in fluorescence units instead of absorbance.

Protocol 3: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol is adapted for a specific, therapeutically relevant enzyme target.[7]

  • Objective: To measure the inhibitory effect of pterocarpans on PTP1B activity.

  • Materials:

    • Recombinant human PTP1B

    • p-Nitrophenyl Phosphate (pNPP) as the substrate

    • PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

    • Test this compound compounds

    • Sodium orthovanadate (a known PTP1B inhibitor, as a positive control)

    • 96-well microplate

    • Microplate spectrophotometer

  • Procedure:

    • Assay Setup: To each well of a 96-well plate, add the assay buffer, this compound solution (at various concentrations), and PTP1B enzyme.

    • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

    • Reaction Initiation: Start the reaction by adding pNPP solution to each well.

    • Incubation: Incubate the plate at 37°C for 30 minutes.

    • Reaction Termination: Stop the reaction by adding a strong base (e.g., 1 M NaOH). This also develops the yellow color of the p-nitrophenol product.

    • Absorbance Measurement: Measure the absorbance at 405 nm.

    • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described in the general spectrophotometric protocol.

Complementary Methodologies

In addition to direct enzyme assays, other methods provide valuable context for the biological effects of this compound-mediated enzyme inhibition.

Cell-Based Assays

Cell-based assays measure the downstream physiological effects of enzyme inhibition within a cellular context.[16][17]

  • MTT Assay for Cytotoxicity: This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the cytotoxic effects of pterocarpans on cancer cell lines, which may result from the inhibition of enzymes crucial for cell survival.[18][19]

  • Nitric Oxide (NO) Production Assay: This assay quantifies the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of nitrite, a stable product of NO, is measured using the Griess reagent.[5][18]

In Silico Approaches

Computational methods can predict and rationalize the interactions between pterocarpans and target enzymes, guiding experimental work.[20]

  • Molecular Docking: This technique predicts the preferred orientation and binding affinity of a this compound (ligand) within the active site of a target enzyme (receptor). It helps in screening large libraries of compounds and identifying potential inhibitors.[20][21]

  • Molecular Dynamics (MD) Simulation: MD simulations provide insights into the dynamic behavior, conformational changes, and stability of the this compound-enzyme complex over time, offering a more detailed understanding of the binding mechanism.[20][21]

Signaling Pathways Associated with Pterocarpans

This compound biosynthesis is often triggered by external stimuli (elicitors) through complex signaling cascades. Understanding these pathways can reveal additional targets for modulation.

Perception of elicitors, such as pathogen-associated molecular patterns (PAMPs), by cell surface receptors can trigger a phosphorylation cascade involving MAP kinases (MAPKKK, MAPKK, MAPK).[6] Activated MAPKs can then phosphorylate transcription factors, leading to the activation of genes encoding the enzymes of the this compound biosynthetic pathway. Jasmonate signaling also plays a crucial role in this defense response.[6]

Signaling_Pathway Elicitor Elicitor (PAMP) Receptor Cell Surface Receptor Elicitor->Receptor binds MAPKKK MAPKKK Receptor->MAPKKK activates JAS Jasmonate Signaling Receptor->JAS activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates TFs Transcription Factors MAPK->TFs activates PBG This compound Biosynthetic Genes TFs->PBG induces expression JAS->TFs activates Pterocarpans This compound Biosynthesis PBG->Pterocarpans

Caption: Elicitor-induced signaling pathways regulating this compound biosynthesis.[6]

References

Application of Pterocarpans in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system, primarily found in the plant family Fabaceae.[1] They are often synthesized by plants as phytoalexins in response to stressors like microbial infections.[1] In recent years, pterocarpans have garnered significant attention in the scientific community due to their broad spectrum of pharmacological activities, making them promising candidates for drug discovery and development. These activities include potent antitumor, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] This document provides detailed application notes, experimental protocols, and visualizations of key signaling pathways related to the therapeutic potential of pterocarpans.

I. Biological Activities and Therapeutic Potential

Pterocarpans exhibit a wide array of biological activities, positioning them as valuable lead molecules for the development of novel therapeutics.

Anticancer Activity

Pterocarpans have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] Their anticancer effects are often attributed to the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[3] For instance, some pterocarpans can induce mitotic arrest in cancer cells, leading to apoptosis.[3]

Anti-inflammatory Activity

Several pterocarpans exhibit potent anti-inflammatory properties.[4] Their mechanism of action often involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways, such as the NF-κB pathway.[5] For example, the pterocarpanquinone LQB-118 has been shown to reduce lung inflammation by inhibiting TNF-α release and NF-κB activation.[5]

Antimicrobial Activity

As phytoalexins, pterocarpans naturally possess antimicrobial properties.[1] They have shown activity against a range of bacteria and fungi.[6] The antimicrobial efficacy of some pterocarpans has been found to be comparable to or even greater than standard antibiotics against certain bacterial strains, including drug-resistant ones.[6]

Neuroprotective Effects

Emerging research suggests that pterocarpans may have neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[7] Studies on neuroblastoma cells have shown that certain pterocarpans can induce apoptotic cell death, suggesting a role in controlling neuronal tumor growth.[7]

Metabolic Disorders

Pterocarpan-rich extracts have shown potential in ameliorating metabolic syndrome.[8][9] Studies have indicated that supplementation with these extracts can lead to significant decreases in glycosylated hemoglobin (HbA1c), plasma glucose, and cholesterol levels.[8][9]

II. Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the biological activity of various pterocarpans from the cited literature.

Table 1: Anticancer Activity of Pterocarpans (IC50 values in µM)

This compound DerivativeCancer Cell LineIC50 (µM)Reference
(+)-2,3,9-Trimethoxythis compoundHL-60 (Leukemia)0.20[10]
Tonkinensine BMDA-MB-231 (Breast Cancer)19.2[11]
LQB-118Various Leukemia Cell LinesµM range[12]
LQB-223Various Tumor Cell LinesNot specified[12]

Table 2: Anti-inflammatory Activity of Pterocarpans

This compound DerivativeAssayIC50 (µM)Reference
Crotafuran ANO Production Inhibition (LPS-stimulated RAW 264.7 cells)23.0[13]
Crotafuran BNO Production Inhibition (LPS-stimulated RAW 264.7 cells)19.0[13]
Crotafuran BNO Production Inhibition (LPS/IFN-γ-stimulated N9 microglial cells)9.4[13]

Table 3: Antimicrobial Activity of Pterocarpans (MIC values in µg/mL)

This compound DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 7 (from Erythrina subumbrans)Vancomycin-Resistant Staphylococcus aureus (VRSA)0.39-1.56[6]
Compound 2 (from Erythrina subumbrans)Streptococcus strains0.78-1.56[6]
Compound 4 (from Erythrina subumbrans)Streptococcus strains0.78-1.56[6]

III. Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of pterocarpans.

This compound Isolation and Purification

The isolation of pterocarpans from natural sources is a critical first step in their study.

Protocol 1: General Procedure for this compound Isolation

  • Extraction: The dried and powdered plant material (e.g., stems, leaves) is extracted with a suitable solvent, such as ethanol, at room temperature.[14] The solvent is then evaporated to yield a crude extract.[14]

  • Defatting and Fractionation: The crude extract is often defatted with a nonpolar solvent like hexane. The defatted extract is then subjected to vacuum liquid chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane, chloroform, ethyl acetate, methanol) to separate fractions based on polarity.[14]

  • Purification: The fractions containing pterocarpans are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[14][15]

  • Structure Elucidation: The structures of the purified compounds are determined using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[15]

Anticancer Activity Assays

Protocol 2: MTT Assay for Cytotoxicity

This assay assesses the effect of a compound on cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16][17]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them with cold phosphate-buffered saline (PBS).[1][18]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1][18]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.[1]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[1]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]

    • Necrotic cells: Annexin V-negative and PI-positive.[1]

Anti-inflammatory Activity Assay

Protocol 4: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 96-well plate.[19]

  • Treatment: Pre-treat the cells with various concentrations of the this compound compound for 1-2 hours.[19]

  • Stimulation: Stimulate the cells with an inflammatory agent like LPS for 24 hours.[20]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Nitrite (B80452) Measurement: Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent. The absorbance is measured at 540 nm.[19][20]

  • Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Antimicrobial Activity Assay

Protocol 5: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).[6][8]

  • Compound Dilution: Perform serial two-fold dilutions of the this compound compound in the broth medium in a 96-well microtiter plate.[6][8]

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.[8] Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).[21]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6][8]

IV. Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by pterocarpans and a typical experimental workflow for their discovery and evaluation.

cluster_0 Natural Product Drug Discovery Workflow A Plant Material Collection & Extraction B Fractionation & Isolation of Pterocarpans A->B C Structural Elucidation (NMR, MS) B->C D In Vitro Biological Screening C->D E Anticancer Assays (MTT, Apoptosis) D->E F Anti-inflammatory Assays (NO) D->F G Antimicrobial Assays (MIC) D->G H Lead Compound Identification E->H F->H G->H I Mechanism of Action Studies H->I J In Vivo Studies I->J K Preclinical & Clinical Development J->K

Caption: A typical workflow for natural product drug discovery.

cluster_1 This compound-Induced Intrinsic Apoptosis Pathway This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by pterocarpans.

cluster_2 This compound-Mediated Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates This compound This compound This compound->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Inflammatory Genes (TNF-α, iNOS) Nucleus->InflammatoryGenes activates transcription of Inflammation Inflammation InflammatoryGenes->Inflammation promotes

References

Application Note: Accelerating Pterocarpan Discovery with LC-MS/MS-Based Molecular Networking

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in natural product chemistry, pharmacology, and metabolomics.

Introduction:

Pterocarpans are a class of isoflavonoids known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The traditional process of isolating these compounds from complex natural extracts is often a time-consuming and labor-intensive endeavor. This application note details a modern, efficient workflow leveraging Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Global Natural Product Social Molecular Networking (GNPS) to accelerate the targeted isolation of pterocarpans. This approach, known as dereplication, rapidly identifies known compounds and highlights novel or interesting analogs within a complex mixture, thereby streamlining the discovery pipeline.[1][2][3][4][5] By organizing MS/MS data based on spectral similarity, molecular networking provides a visual map of the chemical space within an extract, allowing researchers to prioritize fractions containing promising pterocarpan candidates for further investigation.[4][5]

This protocol provides a comprehensive guide for the application of LC-MS/MS-based molecular networking for the targeted isolation of pterocarpans from a plant source, exemplified by the study of Acosmium diffusissimum.[6][7]

Experimental Workflow

The overall workflow for LC-MS/MS-based molecular networking for this compound isolation involves several key stages, from sample preparation to data analysis and targeted isolation.

This compound Isolation Workflow cluster_0 Sample Preparation & Extraction cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Molecular Networking cluster_3 Targeted Isolation & Characterization P1 Plant Material Collection P2 Extraction & Fractionation P1->P2 A1 LC-MS/MS Data Acquisition P2->A1 D1 Data Conversion (e.g., mzXML) A1->D1 D2 GNPS Molecular Networking D1->D2 D3 Network Visualization (Cytoscape) D2->D3 I1 Prioritization of this compound Clusters D3->I1 I2 Preparative HPLC I1->I2 I3 Structure Elucidation (NMR, HRESIMS) I2->I3

Caption: A schematic overview of the LC-MS/MS molecular networking workflow for targeted this compound isolation.

Detailed Experimental Protocols

Sample Preparation and Extraction

This protocol is based on the methods described for the isolation of pterocarpans from Acosmium diffusissimum.[6]

Materials:

Protocol:

  • Extraction:

    • Air-dry and powder the plant material.

    • Perform extraction with an appropriate solvent (e.g., methanol).

    • Concentrate the extract under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a gradient of solvents, for example, a mixture of chloroform and ethyl acetate, followed by increasing polarity with ethyl acetate and methanol.[6]

    • Collect fractions and monitor by thin-layer chromatography (TLC) or a rapid analytical method.

    • Combine fractions with similar profiles.

LC-MS/MS Analysis

Instrumentation:

  • A liquid chromatography system coupled to a mass spectrometer with tandem mass spectrometry (MS/MS) capabilities (e.g., ESI-TOF or ESI-IT).[6][7]

Protocol:

  • Sample Preparation:

    • Dissolve the dried fractions in methanol (e.g., at a concentration of 1 mg/mL).[6]

    • Filter the samples through a 0.45 µm PVDF filter before injection.[6]

  • LC Parameters:

    • Column: Analytical C18 column (e.g., Shim-pack GIST, 250 mm × 4.6 mm, 5 μm).[6]

    • Mobile Phase: A gradient system using acidified water (0.1% formic acid) as solvent A and methanol as solvent B is common for this compound analysis.[6]

    • Flow Rate: 0.6 mL/min.[6]

    • Injection Volume: 10 μL.[6]

  • MS/MS Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI) is typically used for pterocarpans.[6]

    • Capillary Voltage: 4.5 kV.[6]

    • Nebulizer Pressure: 35 psi.[6]

    • Dry Gas: Nitrogen (N₂) at a flow rate of 8 mL/min.[6]

    • Dry Gas Temperature: 300 °C.[6]

    • Mass Range: m/z 50–1500.[6]

    • Data Acquisition: Data-dependent acquisition (DDA) is often employed to trigger MS/MS fragmentation of the most intense ions.[8]

Table 1: Summary of LC-MS/MS Parameters

ParameterValue
LC System
ColumnAnalytical C18 (e.g., 250 mm × 4.6 mm, 5 μm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol
Flow Rate0.6 mL/min
Injection Volume10 μL
MS/MS System
Ionization ModePositive ESI
Capillary Voltage4.5 kV
Nebulizer Pressure35 psi
Dry Gas Flow8 mL/min
Dry Gas Temperature300 °C
Mass Range (m/z)50–1500
Molecular Networking and Data Analysis

Software:

  • Data conversion software (e.g., Bruker Data Analysis)

  • GNPS (Global Natural Product Social Molecular Networking) online platform (gnps.ucsd.edu)[6][9][10]

  • Cytoscape software for network visualization[6]

Protocol:

  • Data Conversion: Convert the raw LC-MS/MS data files into an open format like mzXML or mzML.[6]

  • GNPS Molecular Networking:

    • Upload the converted data to the GNPS platform.[6]

    • Use the following parameters for generating the molecular network (these may be adjusted based on the dataset):

      • Parent Mass Tolerance: 2.0 Da[6]

      • MS/MS Fragment Ion Tolerance: 0.5 Da[6]

      • Cosine Score: > 0.7[6]

      • Minimum Matched Peaks: 6[6]

  • Network Visualization and Analysis:

    • Download the network files from GNPS and open them in Cytoscape.[6]

    • Nodes in the network represent parent ions, and the edges (lines) connecting them represent spectral similarity (higher cosine score results in a thicker edge).[7]

    • Map metadata onto the nodes, such as retention time and sample source.

    • Identify clusters of nodes that are likely to be structurally related compounds. This compound clusters can be putatively identified by comparing fragmentation patterns with literature data or spectral libraries within GNPS.[7]

Logical Relationship for this compound Identification

The identification of pterocarpans within the molecular network relies on a logical progression of data analysis and comparison.

This compound Identification Logic A Molecular Network Generation B Identification of Clusters of Interest A->B C Dereplication via Spectral Library Matching B->C D Analysis of Fragmentation Patterns B->D E Comparison with Literature Data B->E F Putative this compound Identification C->F D->F E->F

Caption: The logical steps involved in the putative identification of pterocarpans from a molecular network.

Targeted Isolation

Protocol:

  • Prioritization: Based on the molecular networking analysis, prioritize fractions that are rich in nodes belonging to the this compound cluster and show potential for novel compounds (nodes that do not match known compounds in the spectral libraries).

  • Preparative HPLC:

    • Subject the prioritized fractions to preparative reverse-phase HPLC.[6]

    • Use a gradient of solvents similar to the analytical method but at a higher flow rate (e.g., 8 mL/min) and on a larger column (e.g., Shim-pack GIST, 250 mm × 20 mm, 5 μm).[6]

    • Collect the separated peaks.

  • Structure Elucidation:

    • Determine the structures of the isolated compounds using spectroscopic techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRESIMS).[6][11]

Data Presentation

The following table summarizes the pterocarpans and other flavonoids isolated from Acosmium diffusissimum using this workflow.[6][7]

Table 2: Compounds Isolated from Acosmium diffusissimum Guided by Molecular Networking

Compound IDCompound NameMolecular FormulaMeasured m/z [M+H]⁺Calculated m/z [M+H]⁺
1 Diffusiflavone AC₂₁H₁₈O₇383.1125383.1128
5 -C₂₂H₂₂O₆383.1125383.1128
7 6-prenylorobol---
8 3-O-methylquercetin---
9 -C₂₁H₂₀O₇385.1282385.1286

Note: Dashes indicate data not explicitly provided in the source for all compounds in a simple tabular format.

Conclusion

LC-MS/MS-based molecular networking is a powerful strategy for accelerating the discovery and isolation of pterocarpans from complex natural sources.[7] This approach facilitates the rapid dereplication of known compounds and enables the targeted isolation of novel or bioactive molecules.[1][2][3] By providing a global view of the chemical diversity within an extract, researchers can make more informed decisions about which fractions to prioritize for further investigation, ultimately saving significant time and resources in the natural product drug discovery process.

References

Quantifying Pterocarpan Levels in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpans are a class of isoflavonoids, characterized by a tetracyclic ring system, predominantly found in the Fabaceae (legume) family.[1] These compounds are often synthesized by plants in response to environmental stressors such as microbial infections, functioning as phytoalexins. Due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties, there is significant interest in their quantification for phytochemical analysis, standardization of herbal products, and drug discovery.[2]

This document provides detailed methodologies for the extraction and quantification of pterocarpans from plant matrices, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques.

Pterocarpan Biosynthetic Pathway

The biosynthesis of pterocarpans is an extension of the general phenylpropanoid and isoflavonoid (B1168493) pathways, starting from the amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of an isoflavonoid skeleton, which is then modified to create the characteristic this compound core.

Pterocarpan_Biosynthesis This compound Biosynthetic Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin Cou 4-Coumaric Acid Cin->Cou CouCoA 4-Coumaroyl-CoA Cou->CouCoA Chalcone Chalcone CouCoA->Chalcone Isoflavone Isoflavone (e.g., Daidzein) Chalcone->Isoflavone CHI, IFS HydroxyIso 2'-Hydroxyisoflavone Isoflavone->HydroxyIso HydroxyIsovanone 2'-Hydroxyisoflavanone (Vestitone) HydroxyIso->HydroxyIsovanone HydroxyIsovanol 2'-Hydroxyisoflavanol HydroxyIsovanone->HydroxyIsovanol This compound This compound (e.g., Medicarpin) HydroxyIsovanol->this compound Experimental_Workflow start Plant Material (e.g., leaves, roots) prep Drying & Grinding start->prep extraction Solvent Extraction (e.g., Ethanol, Methanol) prep->extraction filtration Filtration & Concentration extraction->filtration analysis Chromatographic Analysis (HPLC or LC-MS) filtration->analysis data Data Acquisition & Processing analysis->data quantification Quantification (vs. Standards) data->quantification

References

Evaluating the Antiangiogenic Potential of Pterocarpans: A Guide to Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of experimental protocols and application notes for evaluating the antiangiogenic effects of pterocarpans, a class of natural compounds with promising therapeutic potential. Detailed methodologies for key in vitro and in vivo assays are presented, alongside a summary of quantitative data and a visualization of the primary signaling pathway involved.

Introduction to Pterocarpans and Angiogenesis

Pterocarpans are a major class of isoflavonoids, primarily found in the Fabaceae family of plants, where they often function as phytoalexins in defense against pathogens. Their unique tetracyclic ring structure forms the basis for a wide range of biological activities, including antimicrobial, anti-tumor, antioxidant, and anti-inflammatory properties. A growing body of evidence suggests that certain pterocarpans can inhibit angiogenesis, the physiological process of forming new blood vessels from pre-existing ones. While essential for growth and tissue repair, pathological angiogenesis is a hallmark of cancer, driving tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. This guide details the experimental approaches to rigorously assess the antiangiogenic efficacy of pterocarpans.

Quantitative Data Summary

The following tables summarize the quantitative data on the antiangiogenic effects of representative pterocarpans from published studies. This data provides a comparative overview of their potency in various assays.

Table 1: In Vitro Anti-Proliferative Activity of Pterocarpans against Endothelial Cells

PterocarpanCell LineAssayIC50 (µM)Reference
GlyceollinsHUVECProliferation Assay~20[1]
RutaecarpineHUVECMTT Assay16.54 ± 2.4[2]

Table 2: Inhibitory Effects of Pterocarpans on Endothelial Cell Migration and Tube Formation

This compoundAssayCell LineEffective Concentration (µM)Inhibition DetailsReference
GlyceollinsMigration AssayEPCs1-20Dose-dependent inhibition[3]
GlyceollinsTube Formation AssayEPCs1-20Dose-dependent inhibition[3]
VitexicarpinMigration AssayHUVEC0.1 - 5Dose-dependent inhibition
VitexicarpinTube Formation AssayHUVEC0.1 - 5Dose-dependent inhibition

Key Experimental Protocols

Detailed methodologies for the most common and effective assays to evaluate antiangiogenic properties are provided below.

Endothelial Cell Proliferation Assay

This assay determines the effect of a test compound on the growth of endothelial cells. A reduction in proliferation is a primary indicator of antiangiogenic activity.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Test this compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent (e.g., CyQUANT®, WST-1)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Culture HUVECs in EGM supplemented with FBS. Harvest cells using Trypsin-EDTA and seed them in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in EGM. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known antiangiogenic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification of Proliferation:

    • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) by plotting the percentage of viability against the compound concentration.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of a compound to inhibit the migration of endothelial cells, a crucial step in the formation of new blood vessels.

Materials:

  • HUVECs

  • EGM with low serum (e.g., 0.5-1% FBS)

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a cell scraper

  • Test this compound compound

  • Microscope with a camera

Protocol:

  • Create a Monolayer: Seed HUVECs in a 6-well or 12-well plate and grow them to full confluency.

  • Create the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with low-serum EGM containing various concentrations of the this compound compound.

  • Image Acquisition: Immediately after adding the compound, capture images of the scratch at designated points (time 0). Incubate the plate and capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points for each concentration. Calculate the percentage of wound closure relative to the initial scratch area. Compare the migration rate of treated cells to the control cells.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, mimicking the final steps of angiogenesis.

Materials:

  • HUVECs

  • EGM

  • Matrigel® or other basement membrane extract

  • 96-well plates (pre-chilled)

  • Test this compound compound

  • Calcein AM (for fluorescent visualization, optional)

  • Inverted microscope with a camera

Protocol:

  • Matrigel Coating: Thaw Matrigel® on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with a thin layer of Matrigel®. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding and Treatment: Harvest HUVECs and resuspend them in EGM containing the desired concentrations of the this compound compound. Seed the cells onto the solidified Matrigel® at a density of 1.5-2.0 x 10^4 cells/well.

  • Incubation: Incubate the plate for 4-12 hours at 37°C.

  • Visualization and Imaging: Observe the formation of tube-like structures under an inverted microscope. Capture images of the tube network. For fluorescent imaging, cells can be pre-labeled with Calcein AM.

  • Quantification: Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify parameters such as the total tube length, number of junctions, and number of loops.

Rat Aortic Ring Assay (Ex Vivo)

This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis, as it involves the sprouting of new vessels from an existing blood vessel segment.

Materials:

  • Thoracic aorta from a rat

  • Serum-free culture medium (e.g., M199 or EBM-2)

  • Collagen gel or Matrigel®

  • 48-well plates

  • Surgical instruments (forceps, scissors)

  • Test this compound compound

  • Inverted microscope with a camera

Protocol:

  • Aorta Dissection: Aseptically dissect the thoracic aorta from a euthanized rat. Place it in a petri dish containing cold, serum-free medium.

  • Ring Preparation: Carefully remove the surrounding fibro-adipose tissue. Cut the aorta into 1-2 mm thick rings.

  • Embedding in Matrix: Place a layer of collagen gel or Matrigel® at the bottom of a 48-well plate and allow it to solidify. Place an aortic ring in the center of each well and cover it with another layer of the matrix.

  • Treatment: After the top layer has solidified, add culture medium containing different concentrations of the this compound compound to each well.

  • Incubation and Observation: Incubate the plate at 37°C. Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days. Capture images at regular intervals.

  • Quantification: Measure the length and number of the sprouting microvessels using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay (In Vivo)

The CAM assay is a widely used in vivo model to study angiogenesis. The highly vascularized CAM of a developing chick embryo provides an excellent platform to observe the formation of new blood vessels in response to angiogenic or antiangiogenic substances.

Materials:

  • Fertilized chicken eggs (day 3-4 of incubation)

  • Egg incubator

  • Sterile PBS

  • Thermanox® coverslips or sterile filter paper discs

  • Test this compound compound

  • Stereomicroscope with a camera

  • Ethanol (70%)

Protocol:

  • Egg Preparation: Incubate fertilized eggs at 37.5°C with 60-70% humidity. On day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Compound Application: Prepare the this compound compound in a suitable vehicle and apply it to a sterile Thermanox® coverslip or filter paper disc. Allow the solvent to evaporate. Gently place the disc onto the CAM.

  • Incubation: Seal the window with sterile tape and return the egg to the incubator for 48-72 hours.

  • Observation and Imaging: After the incubation period, reopen the window and observe the blood vessels in the CAM around the disc using a stereomicroscope. Capture images of the vascular network.

  • Quantification: Analyze the images to determine the number and length of blood vessels converging towards the disc. An avascular zone around the disc indicates an antiangiogenic effect.

Signaling Pathways and Experimental Workflows

The antiangiogenic effects of many natural compounds, including pterocarpans, are often mediated through the inhibition of key signaling pathways that regulate endothelial cell function. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary target.

This compound Antiangiogenic Signaling Pathway

The following diagram illustrates the proposed mechanism by which pterocarpans may inhibit angiogenesis by targeting the VEGF signaling pathway. Glyceollins, for example, have been shown to inhibit the activity of VEGF Receptor-2 (VEGFR2) and downstream signaling molecules such as Akt and ERK.[3]

Pterocarpan_Antiangiogenic_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK Pterocarpans Pterocarpans (e.g., Glyceollins) Pterocarpans->VEGFR2 Inhibits Akt Akt Pterocarpans->Akt Inhibits Pterocarpans->ERK Inhibits PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration TubeFormation Tube Formation Akt->TubeFormation ERK->Proliferation ERK->Migration ERK->TubeFormation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis TubeFormation->Angiogenesis

This compound inhibition of the VEGF signaling pathway.
General Experimental Workflow

The following diagram outlines a logical workflow for evaluating the antiangiogenic potential of pterocarpans, starting from in vitro screening to in vivo validation.

Experimental_Workflow cluster_ExVivo Ex Vivo cluster_InVivo In Vivo cluster_Mechanism Mechanism Start Start: Select this compound(s) InVitro In Vitro Screening Start->InVitro Proliferation Endothelial Cell Proliferation Assay InVitro->Proliferation Migration Endothelial Cell Migration Assay InVitro->Migration TubeFormation Endothelial Cell Tube Formation Assay InVitro->TubeFormation ExVivo Ex Vivo Validation Proliferation->ExVivo Migration->ExVivo TubeFormation->ExVivo InVivo In Vivo Confirmation ExVivo->InVivo AorticRing Rat Aortic Ring Assay Mechanism Mechanism of Action Studies InVivo->Mechanism CAM Chick Chorioallantoic Membrane (CAM) Assay End Conclusion: Antiangiogenic Potential Established Mechanism->End Signaling Signaling Pathway Analysis (e.g., Western Blot)

Workflow for evaluating this compound antiangiogenic effects.

Conclusion

The protocols and data presented in this guide offer a robust framework for the systematic evaluation of the antiangiogenic properties of pterocarpans. By employing a combination of in vitro, ex vivo, and in vivo assays, researchers can effectively screen and characterize the potential of these natural compounds as novel antiangiogenic agents for further development in therapeutic applications, particularly in the context of cancer treatment. The elucidation of their mechanisms of action, with a focus on key signaling pathways like VEGF, will be crucial for their translation into clinical use.

References

Application Note: Pterocarpan Reductase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pterocarpans are a major class of isoflavonoid (B1168493) phytoalexins found in leguminous plants, playing a crucial role in plant defense against pathogens. The biosynthesis and metabolism of these compounds are of significant interest for agricultural and pharmaceutical research. Pterocarpan reductase (PTR) is a key enzyme that catalyzes the reductive ring opening of pterocarpans to form isoflavans.[1][2] For example, PTR converts (-)-medicarpin to (-)-vestitol.[1] Understanding the activity of PTR is essential for elucidating isoflavonoid metabolic pathways and for potential applications in metabolic engineering and drug discovery. This document provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of this compound reductase by monitoring the consumption of NADPH.

Biochemical Pathway

The enzymatic reaction catalyzed by this compound Reductase (PTR) involves the NADPH-dependent reduction of a this compound substrate to its corresponding isoflavan (B600510).

pterocarpan_reductase_pathway sub This compound (e.g., (-)-Medicarpin) enz This compound Reductase (PTR) sub->enz prod Isoflavan (e.g., (-)-Vestitol) nadph NADPH + H+ nadph->enz nadp NADP+ enz->prod enz->nadp

Caption: Biochemical reaction catalyzed by this compound Reductase.

Experimental Protocol: Spectrophotometric Assay

This protocol details a continuous spectrophotometric method for measuring this compound reductase activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[3]

1. Materials and Reagents

  • Enzyme Source: Purified or partially purified this compound reductase (from plant extracts or heterologous expression systems).

  • Assay Buffer: 100 mM Potassium Phosphate buffer (pH 7.0). Note: The optimal pH may vary depending on the enzyme source; a pH range of 6.5-7.5 is a good starting point.[1]

  • Substrate: this compound substrate (e.g., (-)-medicarpin) dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Cofactor: NADPH stock solution (10 mM in Assay Buffer).

  • Equipment:

    • UV-Vis Spectrophotometer capable of kinetic measurements at 340 nm.

    • Temperature-controlled cuvette holder.

    • Quartz cuvettes (1 cm path length).

    • Pipettes.

2. Assay Procedure

  • Prepare Reaction Mixture: In a 1 cm path length quartz cuvette, prepare the reaction mixture by adding the following components. It is recommended to prepare a master mix for multiple reactions.

ComponentVolume (µL)Final Concentration
Assay Buffer (100 mM, pH 7.0)85085 mM
NADPH (10 mM)20200 µM
Enzyme Sample100Varies
Total Volume 970
  • Blank Measurement: Prepare a blank cuvette containing all components except the substrate to zero the spectrophotometer.

  • Pre-incubation: Incubate the cuvette containing the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Start the enzymatic reaction by adding 30 µL of the 10 mM this compound substrate stock solution to achieve a final concentration of 300 µM. Mix gently by inverting the cuvette.

  • Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm every 15 seconds for a total of 5-10 minutes. The rate of NADPH oxidation should be linear during the initial phase of the reaction.

3. Calculation of Enzyme Activity

The activity of this compound reductase is calculated based on the rate of decrease in absorbance at 340 nm using the Beer-Lambert law.

  • Formula: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

  • Where:

    • ΔA₃₄₀/min: The linear rate of change in absorbance at 340 nm per minute.

    • Total Volume: The total volume of the reaction mixture in mL (e.g., 1.0 mL).

    • ε (Molar Extinction Coefficient of NADPH): 6220 M⁻¹cm⁻¹ or 6.22 mM⁻¹cm⁻¹.[3][4][5]

    • Path Length: The path length of the cuvette in cm (typically 1 cm).

    • Enzyme Volume: The volume of the enzyme solution added to the assay in mL (e.g., 0.1 mL).

Experimental Workflow

The overall workflow for the this compound reductase activity assay is outlined below.

experimental_workflow start Start prep_reagents Prepare Assay Buffer, Substrate, and NADPH Stocks start->prep_reagents prep_mix Prepare Reaction Mixture (Buffer, NADPH, Enzyme) prep_reagents->prep_mix pre_incubate Pre-incubate at Desired Temperature (e.g., 30°C) prep_mix->pre_incubate initiate Initiate Reaction by Adding Substrate pre_incubate->initiate measure Measure Absorbance at 340 nm (Kinetic Mode) initiate->measure calculate Calculate Enzyme Activity measure->calculate end End calculate->end

Caption: General workflow for the this compound reductase assay.

Quantitative Data Summary

While specific kinetic data for this compound reductase is not extensively reported in readily available literature, the following table summarizes related parameters that are important for assay optimization. Researchers should determine these parameters empirically for their specific enzyme and conditions.

ParameterOrganism/EnzymeValueReference
Optimal pH This compound Synthase (Glycyrrhiza echinata)6.5 - 7.5[1]
Molar Extinction Coefficient (ε) NADPH6220 M⁻¹cm⁻¹ at 340 nm[3][4][5]
Kₘ for Substrate Not ReportedTo be determined empirically-
Vₘₐₓ Not ReportedTo be determined empirically-

Note: The optimal pH for this compound synthase is provided as a relevant starting point for the optimization of the this compound reductase assay, as they are enzymes in a related pathway. Kinetic parameters such as Kₘ and Vₘₐₓ will need to be determined by performing the assay with varying substrate concentrations.

References

Troubleshooting & Optimization

Troubleshooting pterocarpan synthesis low yield.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, particularly low yield, encountered during pterocarpan synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall this compound yield is significantly lower than expected. What are the primary areas to investigate?

A systematic approach is crucial when troubleshooting low yields. The investigation should be structured to rule out potential issues step-by-step, from the quality of your starting materials to the final purification process. The primary areas to investigate are:

  • Starting Material Integrity: The purity and stability of your precursors are fundamental. Contaminants can inhibit reactions or lead to unwanted side products.[1][2][3][4]

  • Reaction Conditions: Suboptimal conditions can drastically reduce yield. Key parameters to verify include pH, temperature, solvent, and reaction time.[5][6]

  • Enzyme or Catalyst Activity: Whether you are using a biosynthetic or a chemical synthesis approach, the catalyst's (or enzyme's) activity is critical. Deactivation or inhibition can halt the synthesis.[7][8][9][10][11]

  • Byproduct Formation: The formation of alternative products consumes your starting material and complicates purification, leading to a lower yield of the desired this compound.

  • Purification and Product Stability: Significant loss of product can occur during extraction and purification. The stability of the final this compound product under the purification and storage conditions should also be considered.[12][13][14][15]

The following flowchart provides a logical workflow for troubleshooting low yields.

G start Low this compound Yield check_materials 1. Assess Starting Materials start->check_materials materials_ok Purity & Stereochemistry Confirmed? check_materials->materials_ok purify_materials Action: Re-purify or Synthesize Fresh Materials materials_ok->purify_materials No check_conditions 2. Evaluate Reaction Conditions materials_ok->check_conditions Yes purify_materials->check_materials conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: Optimize pH, Temp, Solvent, & Reaction Time conditions_ok->optimize_conditions No check_catalyst 3. Verify Catalyst/Enzyme Activity conditions_ok->check_catalyst Yes optimize_conditions->check_conditions catalyst_ok Catalyst/Enzyme Active? check_catalyst->catalyst_ok replace_catalyst Action: Use Fresh Catalyst/Enzyme or Check for Inhibitors catalyst_ok->replace_catalyst No check_purification 4. Analyze Purification Step catalyst_ok->check_purification Yes replace_catalyst->check_catalyst purification_ok High Recovery? check_purification->purification_ok optimize_purification Action: Optimize Extraction & Chromatography Conditions purification_ok->optimize_purification No end_node Yield Improved purification_ok->end_node Yes optimize_purification->check_purification

Caption: A systematic workflow for troubleshooting low this compound yield.

Q2: How do I know if my starting materials are the problem?

The quality of starting materials is paramount. Impurities can act as catalysts poisons or participate in side reactions.[1][4] For biosynthetic routes, the stereochemistry of precursors is critical.[16]

Troubleshooting Steps:

  • Purity Analysis: Re-verify the purity of your starting materials (e.g., isoflavones, isoflavanols) using techniques like NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Compare with a known standard if available.[2]

  • Check for Contaminants: Be aware of potential contaminants from previous steps, such as residual solvents, reagents, or metals, which can inhibit downstream enzymatic or chemical reactions.[3][7]

  • Stereochemistry: In biosynthetic pathways, enzymes are often highly stereospecific. For instance, this compound Synthase (PTS) shows a strong preference for substrates with a 4R configuration.[16] Using an incorrect stereoisomer will result in little to no product formation.

Q3: My synthesis is biosynthetic. How do I troubleshoot issues with the enzymes?

Low yield in enzymatic reactions often points to issues with enzyme activity, stability, or suboptimal reaction conditions.[8][17][18]

Troubleshooting Steps:

  • Individual Enzyme Assays: If your pathway involves multiple enzymes (e.g., I2'H, IFR, VR, PTS), test the activity of each enzyme separately to identify the bottleneck.[17][19]

  • pH and Temperature Optimization: Enzyme activity is highly dependent on pH and temperature. The optimal pH for this compound Synthase (PTS) is between 6.5 and 7.5.[16] Operating outside this range will decrease the reaction rate.

  • Cofactor Availability: Ensure all necessary cofactors (e.g., NADPH for reductases) are present in sufficient concentrations and are of high purity.[17]

  • Product Inhibition: High concentrations of the final this compound product can sometimes inhibit the enzymes in the pathway.[8][18] Consider strategies for in-situ product removal.

The diagram below illustrates the core biosynthetic pathway leading to pterocarpans like medicarpin, highlighting the key enzymes involved.

G cluster_enzymes Enzymatic Steps I2H I2'H IFR IFR VR VR PTS PTS Isoflavone (B191592) Isoflavone (e.g., Formononetin) Hydroxyisoflavone 2'-Hydroxyisoflavone Isoflavone->Hydroxyisoflavone I2'H Hydroxyisoflavanone 2'-Hydroxyisoflavanone (Vestitone) Hydroxyisoflavone->Hydroxyisoflavanone IFR Hydroxyisoflavanol 2'-Hydroxyisoflavanol Hydroxyisoflavanone->Hydroxyisoflavanol VR This compound (-)-Pterocarpan (e.g., Medicarpin) Hydroxyisoflavanol->this compound PTS

Caption: Core biosynthetic pathway of pterocarpans from an isoflavone precursor.

Q4: I am using a chemical synthesis route. What are common causes of low yield?

In chemical synthesis, low yields can often be attributed to catalyst deactivation, suboptimal reaction conditions, or competing side reactions.[20]

Troubleshooting Steps:

  • Catalyst Deactivation: Catalysts can be deactivated by impurities in the starting materials or by coke formation on the catalyst surface.[7][10][11] Ensure all reagents and solvents are pure and dry.

  • Reaction Conditions: Small changes in temperature, pressure, or solvent can significantly impact yield and selectivity.[5][21] Re-evaluate the reported optimal conditions for your specific transformation.

  • Reagent Stoichiometry: Incorrect stoichiometry can lead to incomplete reactions or the formation of byproducts. Carefully check the molar ratios of all reactants.

  • Atmosphere Control: Many organometallic catalysts and intermediates are sensitive to air and moisture. Ensure reactions are carried out under an inert atmosphere (e.g., Argon or Nitrogen) if required.

Q5: How does substrate stereochemistry affect yield in biosynthetic routes?

Enzymes in the this compound pathway are highly stereospecific, and using the correct substrate isomer is critical for a successful synthesis. The final ring-closing step, catalyzed by this compound Synthase (PTS), is a key example.

  • Configuration Requirement: PTS requires a 4R configuration in the 2'-hydroxyisoflavanol substrate to proceed.[16]

  • Enantiomeric Output: The stereochemistry at the C-3 position of the substrate determines whether the (-)- or (+)-pterocarpan enantiomer is produced.[16]

The diagram below illustrates this relationship.

G S_3R4R (3R,4R)-2'-Hydroxyisoflavanol PTS This compound Synthase (PTS) S_3R4R->PTS S_3S4R (3S,4R)-2'-Hydroxyisoflavanol S_3S4R->PTS S_4S (3R,4S) or (3S,4S) 2'-Hydroxyisoflavanol P_no No Reaction S_4S->P_no 4R config. required P_minus (-)-Pterocarpan PTS->P_minus via Quinone Methide Int. P_plus (+)-Pterocarpan PTS->P_plus via Quinone Methide Int.

Caption: Influence of substrate stereochemistry on the this compound Synthase reaction.

Quantitative Data Summary

For biosynthetic routes, understanding the enzyme's kinetic properties is key to optimization.

Table 1: Effect of pH on Recombinant this compound Synthase (GePTS1) Activity (Data is illustrative based on reported optimal ranges[16])

pHRelative Activity (%)
5.545
6.070
6.595
7.0 100
7.598
8.080
8.555

Table 2: Substrate Stereospecificity of this compound Synthase (GePTS1) [16]

SubstrateSubstrate ConfigurationProductProduct Enantiomer
2'-hydroxy-4'-methoxyisoflavanol(3R,4R)Medicarpin(-)
2'-hydroxy-4'-methoxyisoflavanol(3S,4R)Medicarpin(+)
2'-hydroxy-4'-methoxyisoflavanol(3R,4S) or (3S,4S)No ReactionN/A

Experimental Protocols

Protocol 1: Standard Assay for this compound Synthase (PTS) Activity

This protocol is for determining the activity of a purified recombinant PTS enzyme, such as GePTS1 from Glycyrrhiza echinata.[16]

1. Reagents and Materials:

  • Purified recombinant PTS enzyme

  • Substrate: (3R,4R)-2'-hydroxyisoflavanol (e.g., DMI) dissolved in DMSO

  • Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.0

  • Quenching Solution: Ethyl acetate (B1210297)

  • Analytical Equipment: Chiral HPLC system with a suitable column (e.g., Chiralcel OD-H) for separating this compound enantiomers.

2. Reaction Mixture (Total Volume: 200 µL):

  • 178 µL Reaction Buffer (pH 7.0)

  • 2 µL Substrate solution (final concentration e.g., 100 µM)

  • 20 µL Purified PTS enzyme solution

3. Procedure:

  • Pre-warm the reaction buffer and substrate to the desired reaction temperature (e.g., 30°C).

  • Initiate the reaction by adding the PTS enzyme to the mixture of buffer and substrate.

  • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes). A time-course experiment is recommended to ensure the reaction is in the linear range.

  • Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously to extract the products.

  • Centrifuge to separate the phases.

  • Carefully transfer the upper organic (ethyl acetate) layer to a new vial.

  • Evaporate the solvent under a stream of nitrogen.

  • Re-dissolve the residue in the mobile phase (e.g., hexane/isopropanol mixture) for HPLC analysis.

4. Analysis:

  • Inject the re-dissolved sample onto a chiral HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 287 nm).

  • Quantify the product (e.g., (-)-medicarpin) by comparing the peak area to a standard curve of the authentic compound.

  • Enzyme activity can be expressed in units such as nmol of product formed per minute per mg of protein (nmol/min/mg).

References

Technical Support Center: Optimizing Pterocarpan Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the isolation of pterocarpans from complex mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the pterocarpan isolation workflow, from initial extraction to final purification.

Issue 1: Low Yield of Pterocarpans in the Crude Extract

Question: I am obtaining a very low yield of my target this compound after the initial extraction. What are the possible causes and how can I improve the yield?

Answer: Low extraction yield can stem from several factors related to the plant material, solvent selection, and extraction method. Here are some troubleshooting steps:

  • Plant Material Preparation: Ensure the plant material is properly dried to prevent microbial degradation of the target compounds.[1] The material should be ground to a fine, uniform powder to maximize the surface area for solvent penetration.[2]

  • Solvent Choice: The polarity of the extraction solvent is critical. Pterocarpans have a range of polarities, so the solvent should be chosen accordingly. A preliminary phytochemical screening can help in determining the appropriate solvent system. For many pterocarpans, solvents like methanol, ethanol, or chloroform, or mixtures thereof, are effective.[3] For instance, a benzene-ethanol (1:2 v/v) mixture has been used for ultrasonic extraction of homopterocarpin.[2]

  • Extraction Method: The choice of extraction technique significantly impacts efficiency.

    • Maceration: A simple but time-consuming method. Ensure sufficient extraction time and agitation.[4]

    • Soxhlet Extraction: More efficient than maceration and uses less solvent, but the prolonged exposure to heat can degrade thermolabile pterocarpans.[4][5]

    • Ultrasonic Extraction: A rapid and efficient method that can improve solvent penetration into the plant matrix.[2]

    • Reflux Extraction: More efficient than maceration and percolation, but like Soxhlet, it is not suitable for heat-sensitive compounds.[4]

  • Re-extraction: Consider performing multiple extractions of the plant material and pooling the extracts to ensure exhaustive recovery of the target compounds.[6]

Issue 2: Poor Chromatographic Resolution and Co-elution of Pterocarpans

Question: My HPLC analysis shows poor separation of this compound isomers, with significant peak overlap. How can I improve the resolution?

Answer: Co-elution of structurally similar pterocarpans is a common challenge. Optimizing your chromatographic conditions is key to achieving better separation.[7]

  • Mobile Phase Optimization:

    • Solvent Composition: If using a reversed-phase C18 column, try switching the organic modifier from acetonitrile (B52724) to methanol, or use a combination of both. The different solvent properties can alter selectivity.[7]

    • Gradient Elution: Employ a shallower gradient (a slower increase in the organic solvent concentration) to allow more time for the isomers to interact with the stationary phase, which can enhance resolution.[7][8]

    • pH Adjustment: For pterocarpans with ionizable groups, such as phenolic hydroxyls, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress ionization, leading to sharper peaks and improved retention.[3][7]

  • Stationary Phase Selection:

    • Alternative Achiral Phases: If a standard C18 column is insufficient, consider columns with different selectivities. Phenyl-hexyl or pentafluorophenyl (PFP) columns can provide alternative separation mechanisms through π-π interactions, which can be beneficial for aromatic compounds like pterocarpans.[7]

    • Chiral Stationary Phases (CSPs): For the separation of enantiomers, a chiral stationary phase is essential as standard achiral columns will not resolve them.[7]

  • Temperature Control: Use a column oven to maintain a constant temperature. Temperature fluctuations can cause retention time drift, and optimizing the temperature can also impact selectivity and resolution.[7]

Issue 3: Presence of Contaminants in the Final Isolate

Question: I am observing unexpected peaks in my chromatogram that I suspect are contaminants. What are the common sources of contamination and how can I avoid them?

Answer: Contamination can be introduced at various stages of the isolation process. Identifying the source is crucial for obtaining a pure product.

  • Plasticizers (Phthalates): These are common contaminants that can leach from plastic labware.[1]

    • Mitigation: Whenever possible, use glass or stainless steel containers and labware. Avoid plastic tubes, pipette tips, and containers, especially when using organic solvents.[1] Run a blank extraction using your entire workflow to identify potential sources of plasticizer leaching.[1]

  • Microbial Contamination: Microorganisms can produce secondary metabolites that may be co-isolated with your target this compound. They can also degrade your target compound, leading to lower yields.[1]

    • Mitigation: Ensure the raw plant material is properly dried and stored to prevent microbial growth.[1] Analyze samples as quickly as possible after preparation.

  • Solvent and Reagent Impurities: The solvents and reagents used can be a source of contamination.

    • Mitigation: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[1] Filter all solvents and samples before use. Run a blank gradient with your mobile phase to check for impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before starting the isolation of a this compound from a new plant source?

A1: A thorough literature review is the most critical first step.[9] Investigating previous phytochemical studies on the plant genus or species can provide valuable information on the types of compounds present, their polarities, and potentially successful isolation strategies.[9] This can save significant time and resources in developing your extraction and purification protocol.

Q2: How do I choose between normal-phase and reversed-phase chromatography for this compound purification?

A2: The choice depends on the polarity of your crude extract and the target pterocarpans. Reversed-phase chromatography, typically using a C18 column, is the most common and versatile method for separating compounds of medium polarity, which includes many pterocarpans.[10] Normal-phase chromatography (e.g., using a silica (B1680970) gel column) is generally suitable for separating less polar compounds.[10] The decision can be guided by preliminary analysis of the extract using Thin Layer Chromatography (TTC) with different solvent systems.[9]

Q3: My isolated this compound appears to be degrading over time. What are the recommended storage conditions?

A3: Pterocarpans, like many phenolic compounds, can be susceptible to degradation.[11] To ensure long-term stability, proper storage is essential.

  • Temperature: Store the purified compound at -20°C or lower.[11]

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[11]

  • Atmosphere: For maximum stability, consider storing the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[11]

  • Form: Store the this compound as a dry, solid powder. If it was isolated from a solution, lyophilization (freeze-drying) is recommended. Avoid long-term storage in solution, as this can accelerate degradation.[11]

Q4: Can I use High-Speed Counter-Current Chromatography (HSCCC) for this compound isolation?

A4: Yes, HSCCC is a suitable technique for the preparative isolation and purification of pterocarpans, particularly for glycosylated forms. It is a liquid-liquid partition chromatography method that avoids the use of a solid stationary phase, which can sometimes lead to irreversible adsorption of the sample. For example, isoflavan (B600510) and this compound glycosides have been successfully separated from Astragalus membranaceus using HSCCC.[12]

Data Presentation

Table 1: Extraction of Homopterocarpin from Pterocarpus Species

Pterocarpus SpeciesPlant PartExtraction MethodSolvent SystemHomopterocarpin Yield (% of extract)Reference
Pterocarpus macarocarpusHeartwoodUltrasonic ExtractionBenzene-Ethanol (1:2 v/v)25.149%[2]
Pterocarpus macarocarpusHeartwoodSoxhlet ExtractionBenzene-Ethanol (1:2 v/v)Not specified[2]

Experimental Protocols

Protocol 1: General Extraction of Pterocarpans from Plant Material

  • Preparation of Plant Material:

    • Air-dry or oven-dry the plant material at a controlled temperature (e.g., 40-50°C) to remove moisture.[2]

    • Grind the dried material into a coarse powder using a mechanical grinder.[2]

    • Sieve the powder to obtain a uniform particle size (e.g., 40 mesh) to ensure efficient extraction.[2]

  • Extraction:

    • Choose an appropriate solvent and extraction method based on the target this compound's properties and available equipment (e.g., maceration, sonication, Soxhlet).[4]

    • For sonication, extract a known weight of the powdered plant material with the chosen solvent (e.g., 1:10 w/v) for a defined period.[6]

    • Centrifuge the extract and collect the supernatant.[6]

    • Repeat the extraction process on the plant material pellet to ensure complete extraction.[6]

    • Pool the supernatants and evaporate the solvent under vacuum to obtain the crude extract.[6]

Protocol 2: HPLC Quantification of Pterocarpans

  • Sample Preparation:

    • Resuspend a known amount of the dried crude extract in a known volume of the initial mobile phase.[6]

    • Filter the resuspended extract through a 0.22 µm syringe filter before HPLC analysis.[6]

  • HPLC Analysis:

    • Equilibrate a C18 reverse-phase column with the initial mobile phase conditions (e.g., Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid).[6]

    • Inject a known volume of the filtered extract.[6]

    • Elute the compounds using a suitable gradient of Mobile Phase B. A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, hold at 100% B, followed by re-equilibration.[6]

    • Monitor the elution profile at a wavelength where pterocarpans show maximum absorbance (e.g., 280-310 nm).[6]

    • Identify and quantify the pterocarpans by comparing their retention times and peak areas with those of authentic standards.[6]

Visualizations

Pterocarpan_Isolation_Workflow PlantMaterial Dried, Powdered Plant Material Extraction Solvent Extraction (e.g., Sonication, Maceration) PlantMaterial->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract Prefractionation Pre-fractionation (e.g., Column Chromatography) CrudeExtract->Prefractionation Fractions This compound-rich Fractions Prefractionation->Fractions Purification Preparative HPLC / HSCCC Fractions->Purification Purethis compound Isolated Pure This compound Purification->Purethis compound Analysis Structural Elucidation (NMR, MS) & Purity Check (HPLC) Purethis compound->Analysis

Caption: General experimental workflow for this compound isolation.

Troubleshooting_HPLC_Resolution cluster_mobile_phase cluster_stationary_phase Problem Poor Resolution / Co-elution of Pterocarpans OptimizeMobilePhase Optimize Mobile Phase Problem->OptimizeMobilePhase ChangeStationaryPhase Change Stationary Phase Problem->ChangeStationaryPhase AdjustTemp Adjust Temperature Problem->AdjustTemp ChangeSolvent Change Organic Modifier (ACN vs. MeOH) OptimizeMobilePhase->ChangeSolvent AdjustGradient Use Shallower Gradient OptimizeMobilePhase->AdjustGradient ModifyPH Adjust pH (e.g., 0.1% Formic Acid) OptimizeMobilePhase->ModifyPH AlternativePhase Alternative Selectivity (Phenyl, PFP) ChangeStationaryPhase->AlternativePhase ChiralPhase Use Chiral Column (for enantiomers) ChangeStationaryPhase->ChiralPhase

References

Pterocarpan degradation issues during extraction and storage.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pterocarpans. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of pterocarpans during extraction and storage, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause pterocarpan degradation?

A1: The primary factors leading to the degradation of pterocarpans, such as (+)-Medicarpin, are exposure to elevated temperatures, light (photodegradation), non-optimal pH conditions, and oxygen (oxidation).[1][2] As phenolic compounds, pterocarpans are structurally susceptible to chemical changes under these stress conditions.[1]

Q2: What is the ideal temperature for this compound extraction?

A2: To minimize thermal degradation, it is recommended to maintain temperatures at or below 40°C during all extraction and solvent evaporation steps.[1] Higher temperatures can significantly accelerate the rate of decomposition.[1][3]

Q3: How does pH impact the stability of pterocarpans?

A3: Pterocarpans are generally most stable in a neutral to slightly acidic pH range, approximately pH 6 to 7.[1] Both strongly acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions, leading to the formation of various degradation products.[1][4]

Q4: What is the best way to store this compound extracts and stock solutions?

A4: For long-term storage, pterocarpans should be stored as a dry, lyophilized powder at -20°C or lower, protected from light in an amber vial or a container wrapped in foil.[2] Stock solutions should be stored at -20°C or -80°C and aliquoted into single-use vials to prevent repeated freeze-thaw cycles.[2] Storing under an inert atmosphere like nitrogen or argon is also recommended to minimize oxidation.[1][2]

Q5: Which extraction solvents are recommended for pterocarpans?

A5: Methanol (B129727) is a highly effective solvent for extracting phenolic compounds like pterocarpans.[5][6] An 80% methanol solution is often a good compromise for extracting a majority of related plant compounds.[7] For stock solutions, avoid prolonged storage in protic solvents like methanol or ethanol, as they may accelerate degradation over time.[2]

Q6: Can I add stabilizers to my extraction solvent?

A6: Yes, adding an antioxidant such as ascorbic acid at a concentration of approximately 0.1% (w/v) to your extraction solvent can help prevent oxidative degradation.[1]

Troubleshooting Guide

Problem 1: Low yield of the target this compound in the final extract.

This issue often points to degradation during the extraction process. Use the following decision tree to diagnose the potential cause.

G Start Low this compound Yield Temp Was extraction temp > 40°C? Start->Temp Solvent Was the solvent appropriate? (e.g., Methanol) Temp->Solvent No Sol_HighTemp Action: Reduce temperature. Use a cooling bath if necessary. Temp->Sol_HighTemp Yes Light Was the sample protected from light? Solvent->Light Yes Sol_Solvent Action: Switch to a recommended solvent like 80% Methanol. Solvent->Sol_Solvent No pH Was pH outside the 6-7 range? Light->pH Yes Sol_Light Action: Use amber glassware or wrap containers in foil. Light->Sol_Light No Sol_pH Action: Adjust solvent pH to be near neutral if possible. pH->Sol_pH Yes Success Yield Improved pH->Success No (Consider other factors) Sol_HighTemp->Success Sol_Solvent->Success Sol_Light->Success Sol_pH->Success G This compound This compound (e.g., Medicarpin) Oxidation Oxidized Products (e.g., Quinones) This compound->Oxidation O₂, Light, Metal Ions Hydrolysis Hydrolyzed Products (Ring Opening) This compound->Hydrolysis Strong Acid/Base, Moisture Photo Photodegradation Products This compound->Photo UV/Visible Light G cluster_prep Sample Preparation cluster_extract Extraction cluster_process Processing cluster_analysis Analysis & Storage Prep 1. Homogenize Plant Material Extract 2. Ultrasound-Assisted Extraction (Solvent: 80% MeOH with 0.1% Ascorbic Acid) Temp: < 40°C, Time: 30-60 min (Protect from light) Prep->Extract Filter 3. Filter Extract Extract->Filter Evap 4. Evaporate Solvent (Rotary Evaporator, < 40°C) Filter->Evap Reconstitute 5. Reconstitute in Mobile Phase Evap->Reconstitute HPLC 6. HPLC-DAD Analysis (e.g., at 287 nm) Reconstitute->HPLC Store 7. Store Remaining Extract at -20°C or -80°C HPLC->Store

References

Technical Support Center: Overcoming Solubility Challenges of Pterocarpans in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with pterocarpans in bioassays.

Frequently Asked Questions (FAQs)

Q1: My pterocarpan compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What is the cause, and how can I prevent this?

A: This common issue, often termed "solvent shock," occurs when the this compound's concentration exceeds its solubility limit in the final aqueous environment. The abrupt change in solvent polarity from DMSO to the aqueous medium causes the hydrophobic compound to crash out of solution.

To prevent this, consider the following troubleshooting steps:

  • Optimize Dilution Technique: Instead of a single, large dilution, add the DMSO stock solution dropwise into the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.[1]

  • Perform Serial Dilutions: Create intermediate dilutions in the cell culture medium. For instance, make a 1:10 or 1:100 dilution of your DMSO stock in a serum-free medium first, and then use this intermediate solution to prepare your final working concentrations.[2]

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is typically at or below 0.5% (v/v) to minimize both solubility issues and potential cytotoxicity.[1] You may need to prepare a more concentrated stock solution in DMSO to achieve your desired final this compound concentration while keeping the DMSO percentage low.

  • Lower the Final Compound Concentration: The intended concentration of your this compound may simply be too high for the aqueous medium. Try using a lower final concentration in your assay.[1]

Q2: What are the recommended solvents for preparing stock solutions of pterocarpans like (+)-Medicarpin?

A: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for creating stock solutions of pterocarpans for in vitro assays due to its ability to dissolve a wide range of both polar and nonpolar compounds.[1] For cell-based experiments, it is critical to use anhydrous, cell-culture grade DMSO to prevent water contamination, which can lead to the precipitation of your compound.[1] Other organic solvents like ethanol (B145695) can also be used, but they generally offer a lower solubilizing capacity compared to DMSO.[1]

Q3: Are there alternative methods to enhance the aqueous solubility of pterocarpans beyond using co-solvents like DMSO?

A: Yes, several other techniques can be employed to improve the solubility of hydrophobic compounds like pterocarpans for bioassays:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming water-soluble inclusion complexes.[3] This is a widely used method to enhance the solubility and bioavailability of poorly soluble drugs.

  • Nanoparticle Formulations: Encapsulating pterocarpans into nanoparticles, such as those made from biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA), can significantly improve their aqueous dispersibility and facilitate their delivery into cells.[4]

  • pH Adjustment: The solubility of some pterocarpans may be influenced by the pH of the medium. Adjusting the pH of your buffer or medium, while ensuring it remains within a physiologically acceptable range for your cells, could improve solubility.

Troubleshooting Guides

Issue 1: Persistent Precipitation of this compound in Aqueous Medium
Possible Cause Solution
High Final Concentration The desired concentration of the this compound exceeds its aqueous solubility limit. Action: Perform a dose-response experiment starting with a lower concentration range to determine the maximum soluble concentration under your experimental conditions.
Suboptimal Dilution "Solvent shock" is occurring due to rapid precipitation upon dilution. Action: Employ a serial dilution method. First, create an intermediate dilution of your DMSO stock in a serum-free medium, then further dilute to the final concentration in your complete medium.[2] Always add the stock solution to the aqueous medium, not the other way around, while gently mixing.
Low Temperature Diluting into a cold medium can decrease the solubility of the compound. Action: Always use pre-warmed (37°C) cell culture medium for your dilutions.
Interaction with Media Components The this compound may be interacting with proteins or other components in the serum of the cell culture medium, leading to the formation of insoluble complexes. Action: Try preparing your dilutions in a serum-free medium first before adding them to the complete medium.
Issue 2: Inconsistent or Lower-than-Expected Bioactivity
Possible Cause Solution
Compound Precipitation The this compound may be precipitating over time in the cell culture plate, reducing the effective concentration. Action: Visually inspect the wells for any precipitate at the end of the experiment. Consider reducing the incubation time if experimentally feasible. You can also try using a solubilizing agent like cyclodextrin (B1172386) to maintain the compound in solution.
DMSO Cytotoxicity The final concentration of DMSO may be too high, causing cellular stress or death and confounding the results. Action: Ensure the final DMSO concentration is ≤ 0.5%.[1] Always include a vehicle control (medium with the same final concentration of DMSO without the this compound) in your experimental design to assess the effect of the solvent on your cells.[2]
Adsorption to Plasticware Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the actual concentration in the medium. Action: Consider using low-adhesion microplates or glassware for your experiments.

Data Presentation: Solubility of Pterocarpans

While specific quantitative solubility data for many pterocarpans in various solvent mixtures are limited in publicly available literature, the following table provides a general overview of the solubility of a representative this compound, (+)-Medicarpin, in common laboratory solvents.

Table 1: General Solubility of (+)-Medicarpin

Solvent Solubility Level Estimated Concentration Range for Stock Solutions Notes
Dimethyl Sulfoxide (DMSO)High10-50 mMAnhydrous, cell culture grade DMSO is recommended. Store stock solutions at -20°C or -80°C.[1]
EthanolModerate1-10 mMCan be used as a co-solvent. The final concentration in the assay should be tested for cytotoxicity.[1]
MethanolModerate1-10 mMPrimarily used for analytical purposes; less common for cell-based assays.
WaterVery LowNot Recommended for Stock SolutionsPterocarpans are generally poorly soluble in aqueous solutions.
PBS (pH 7.4)Very LowNot Recommended for Stock SolutionsSimilar to water, solubility is expected to be very low.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of a this compound (e.g., (+)-Medicarpin, MW: 270.28 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: Determine the mass of the this compound needed for your desired stock solution volume and concentration. For 1 mL of a 10 mM (+)-Medicarpin stock, you will need 2.70 mg.

  • Weighing: Aseptically weigh the calculated amount of the this compound and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the corresponding volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To prepare a solid inclusion complex of a this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol or water

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.

  • Mixing: Weigh the appropriate amounts of the this compound and HP-β-CD and place them in a mortar.

  • Kneading: Add a small amount of a suitable solvent (e.g., a 50:50 ethanol/water mixture) to the powder mixture to form a thick paste.

  • Trituration: Knead the paste thoroughly with the pestle for 30-60 minutes. The solvent will gradually evaporate, and the paste will become a solid mass.

  • Drying: Dry the resulting solid mass in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Storage: Store the powdered inclusion complex in a tightly sealed container, protected from light and moisture.

Protocol 3: Formulation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

Objective: To encapsulate a this compound within PLGA nanoparticles to create a water-dispersible formulation for cellular delivery.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and the this compound in the organic solvent (e.g., DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a probe sonicator or high-speed homogenizer. This will create an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, which will cause the PLGA to precipitate and form solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing: Wash the nanoparticle pellet several times with deionized water to remove any residual surfactant and unencapsulated this compound.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize (freeze-dry) them for long-term storage.

Mandatory Visualizations

Signaling Pathway: this compound Modulation of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Some pterocarpans, such as (+)-Medicarpin, have been shown to exert their biological effects, including neuroprotection, by activating this pathway.[5][6] The diagram below illustrates a simplified representation of how a this compound might activate the PI3K/Akt pathway, leading to the inhibition of pro-apoptotic factors.

Pterocarpan_PI3K_Akt_Pathway This compound This compound (e.g., Medicarpin) Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis inhibits CellSurvival Cell Survival pAkt->CellSurvival promotes

Caption: this compound-mediated activation of the PI3K/Akt signaling pathway.

Experimental Workflow: Troubleshooting this compound Solubility

The following workflow provides a logical sequence of steps for a researcher to follow when encountering solubility issues with a this compound compound in a bioassay.

Troubleshooting_Workflow Start Start: This compound Precipitation Observed in Bioassay Check_DMSO Check Final DMSO Concentration Start->Check_DMSO Optimize_Dilution Optimize Dilution Technique (Serial Dilution, Stirring) Check_DMSO->Optimize_Dilution If DMSO > 0.5%, adjust and re-test Check_DMSO->Optimize_Dilution If DMSO <= 0.5% Lower_Concentration Lower Final this compound Concentration Optimize_Dilution->Lower_Concentration If precipitation persists Success Problem Solved: Proceed with Bioassay Optimize_Dilution->Success If precipitation resolves Use_Solubilizer Use Solubilizing Agent Lower_Concentration->Use_Solubilizer If precipitation persists at lowest effective dose Lower_Concentration->Success If precipitation resolves Cyclodextrin Cyclodextrin Inclusion Complex Use_Solubilizer->Cyclodextrin Yes Nanoparticle Nanoparticle Formulation Use_Solubilizer->Nanoparticle Yes Cyclodextrin->Success Nanoparticle->Success

Caption: A logical workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Refinement of Pterocarpan Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of pterocarpans using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of pterocarpans in a question-and-answer format.

Question: My pterocarpan is not eluting from the silica (B1680970) gel column, even with a highly polar solvent system. What could be the problem?

Answer: This issue, often referred to as "compound sticking," can arise from several factors:

  • Strong Adsorption: Pterocarpans with multiple free hydroxyl or other polar functional groups can bind very strongly to the acidic silanol (B1196071) groups on the surface of silica gel. This interaction may be too strong for the mobile phase to overcome.

  • Compound Degradation: Silica gel is slightly acidic and can cause the degradation of sensitive pterocarpans. The degradation products might be highly polar and remain adsorbed to the column.[1] It is advisable to check the stability of your compound on a TLC plate coated with silica gel before proceeding with column chromatography.[1]

  • Inappropriate Solvent System: The chosen solvent system may not be sufficiently polar or may have poor solubility for your specific this compound.

Solutions:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine (B128534) and flushing the column with this mixture before loading your sample.[2]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or Florisil.[1] Reversed-phase chromatography on C18 silica gel is another effective alternative for polar pterocarpans.

  • Modify the Mobile Phase: For acidic compounds, adding a small amount of a volatile organic acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can help to protonate the analytes and reduce their interaction with the silica gel.[3] For basic pterocarpans, a small amount of a volatile base like triethylamine can be added.

  • Dry Loading with an Inert Adsorbent: If solubility in the loading solvent is an issue, consider dry loading. Dissolve your crude sample in a suitable solvent, adsorb it onto an inert material like Celite, and then evaporate the solvent. The resulting dry powder can then be loaded onto the column.[4]

Question: I am observing poor separation (co-elution) of my target this compound from impurities, even though they have different Rf values on TLC.

Answer: This is a common challenge that can be addressed by optimizing several chromatographic parameters:

  • Column Packing: Improperly packed columns with channels or cracks can lead to band broadening and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[5]

  • Sample Loading: Overloading the column with too much sample is a frequent cause of poor resolution.[6] A general rule of thumb is to use a adsorbent weight that is 20-50 times the sample weight.[5] The sample should also be loaded in a narrow band using a minimal amount of solvent.[5]

  • Elution Method: Isocratic elution (using a single solvent mixture) may not be sufficient for complex mixtures. A gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation of compounds with close polarities.[7][8]

Solutions:

  • Optimize the Solvent System: Experiment with different solvent systems on TLC to achieve better separation between your target compound and impurities. A good starting point for pterocarpans is a mixture of hexane (B92381) and ethyl acetate (B1210297).[7]

  • Implement Gradient Elution: Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent. This will allow for the elution of less polar compounds first, followed by the more polar ones, often resulting in sharper peaks and better resolution.[7][8]

  • Reduce the Flow Rate: A slower flow rate allows for more equilibration time between the stationary and mobile phases, which can improve separation.

Question: My this compound appears to be degrading on the column, leading to low recovery and the appearance of new spots on TLC analysis of the fractions.

Answer: this compound stability can be a concern during silica gel chromatography.

  • Acid Sensitivity: As mentioned, the acidic nature of silica gel can degrade acid-sensitive pterocarpans.[1]

  • Prolonged Exposure: Long elution times can increase the contact time of the compound with the stationary phase, potentially leading to degradation.

Solutions:

  • Check for Stability: Before scaling up, spot your compound on a silica gel TLC plate and let it sit for several hours. Then, elute the plate and check for the appearance of new spots, which would indicate degradation.[1]

  • Use Deactivated Silica or an Alternative Stationary Phase: As suggested previously, deactivating the silica gel with a base or using a different adsorbent can mitigate degradation.[1][2]

  • Employ Flash Chromatography: Flash chromatography, which uses pressure to increase the flow rate, can significantly reduce the purification time and minimize on-column degradation.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for this compound purification on a silica gel column?

A1: A combination of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a very common and effective starting point for the separation of pterocarpans.[7][9] The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the target compound in the initial eluent. For more polar pterocarpans, solvent systems containing dichloromethane (B109758) or chloroform (B151607) with methanol (B129727) can be used.[10]

Q2: When should I use gradient elution instead of isocratic elution?

A2: Gradient elution is preferred when your sample contains compounds with a wide range of polarities.[8] If you use an isocratic system that is polar enough to elute the more polar compounds in a reasonable time, the less polar compounds may elute too quickly with poor separation. Conversely, a less polar isocratic system may result in very long retention times and broad peaks for the polar compounds. A gradient elution allows for the efficient separation of all components in a single run.[8]

Q3: How can I effectively monitor the fractions collected from the column?

A3: Thin-layer chromatography (TLC) is the most common method for analyzing the collected fractions. Spot a small amount from each fraction (or every few fractions) onto a TLC plate, elute with the appropriate solvent system, and visualize the spots under UV light or with a staining reagent. This will allow you to identify which fractions contain your pure compound, which are mixed, and which are empty.

Q4: What are the alternatives to traditional silica gel column chromatography for this compound purification?

A4: Besides silica gel, other stationary phases like alumina (for less acidic conditions) and Florisil can be used.[1] For highly polar or isomeric pterocarpans, reversed-phase column chromatography using a C18-functionalized silica gel is a powerful technique.[6] High-performance liquid chromatography (HPLC) and counter-current chromatography (CCC) are also highly effective for achieving high purity, especially for challenging separations of isomers.

Quantitative Data Summary

The following table summarizes typical parameters used in flash column chromatography for the purification of pterocarpans and related flavonoids.

ParameterValue/RangeCompound ClassSource
Stationary Phase Silica gel (230-400 mesh)This compound analog[7]
Silica gel (230-400 mesh)Flavonoid fraction[11]
Mobile Phase (Gradient) 5% to 30-50% Ethyl Acetate in HexaneThis compound analog[7]
Hexane:Ethyl Acetate (9:1 and 8:2)Flavonoid fraction[11]
Hexane:Ethyl Acetate:Acetic Acid (78:20:2)Flavonoid fraction[11]
Sample Loading Dissolved in minimal dichloromethane or eluentThis compound analog[7]
Dissolved in minimal hexaneFlavonoid fraction[11]

Experimental Protocols

Protocol 1: General Flash Column Chromatography for this compound Purification

This protocol provides a general procedure for the purification of a this compound from a crude plant extract or reaction mixture using flash column chromatography with silica gel.

1. Materials:

  • Crude this compound extract/mixture

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Cotton wool or fritted disc

  • Sand (optional)

  • Collection tubes/flasks

  • TLC plates, developing chamber, and visualization method (e.g., UV lamp)

  • Pressurized air or nitrogen source with a regulator (for flash chromatography)

2. Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude mixture and spot it on a TLC plate.

    • Develop the TLC plate with various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal starting solvent system for the column should give your target this compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton wool at the bottom of the column or ensure the fritted disc is clean. A thin layer of sand can be added on top of the cotton.

    • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., hexane).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Open the stopcock to allow the solvent to drain, but do not let the solvent level fall below the top of the silica bed.

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample and solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the initial eluting solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

    • Dry Loading: Dissolve the crude sample in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the initial eluting solvent to the column.

    • Apply gentle pressure to the top of the column to increase the flow rate (typically 5-10 cm/min solvent level drop).

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

    • Monitor the collected fractions by TLC to determine the composition of each.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Visualizations

Pterocarpan_Purification_Workflow Crude_Extract Crude this compound Extract TLC_Optimization TLC Solvent System Optimization Crude_Extract->TLC_Optimization Gradient_Elution Gradient Elution (e.g., Hexane-EtOAc) TLC_Optimization->Gradient_Elution Optimized Solvent System Column_Packing Column Packing (Silica Gel Slurry) Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Sample_Loading->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Identify Pure Fractions Evaporation Solvent Evaporation Pooling->Evaporation Pure_this compound Purified this compound Evaporation->Pure_this compound

Caption: Workflow for this compound Purification by Column Chromatography.

Troubleshooting_Logic Problem Purification Problem Poor_Separation Poor Separation/ Co-elution Problem->Poor_Separation Low_Recovery Low Recovery/ Degradation Problem->Low_Recovery No_Elution Compound Not Eluting Problem->No_Elution Optimize_Gradient Optimize Gradient Poor_Separation->Optimize_Gradient Check_Loading Check Sample Load Poor_Separation->Check_Loading Repack_Column Repack Column Poor_Separation->Repack_Column Check_Stability Check Compound Stability Low_Recovery->Check_Stability Deactivate_Silica Deactivate Silica/ Change Stationary Phase Low_Recovery->Deactivate_Silica Use_Flash_Chroma Use Flash Chromatography Low_Recovery->Use_Flash_Chroma No_Elution->Deactivate_Silica Modify_Mobile_Phase Modify Mobile Phase (Acid/Base) No_Elution->Modify_Mobile_Phase Change_Stationary_Phase Change Stationary Phase No_Elution->Change_Stationary_Phase

Caption: Troubleshooting Logic for this compound Column Chromatography.

References

Technical Support Center: Enhancing Pterocarpan Stability for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of pterocarpan compounds for experimental use. Pterocarpans, a class of isoflavonoids with significant therapeutic potential, are known to be susceptible to degradation, which can compromise research outcomes.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound compounds?

A1: this compound compounds are susceptible to several factors that can cause their degradation. The primary degradation pathways include oxidation, hydrolysis, photodegradation, and thermal degradation.[1] The phenolic hydroxyl groups in their structure make them prone to oxidation, which can be accelerated by exposure to air, light, and metal ions.[1] Hydrolysis can occur in the presence of moisture, and exposure to UV or ambient light can initiate photodegradation. High temperatures can also accelerate these degradation processes.[1]

Q2: What are the ideal storage conditions for solid this compound compounds?

A2: To ensure long-term stability, solid this compound compounds should be stored under specific conditions to minimize degradation. It is recommended to store them at or below -20°C in a desiccated environment.[1] They should be protected from light by using amber vials or by wrapping the container in aluminum foil.[2] For maximum stability, especially for long-term storage, storing under an inert atmosphere, such as argon or nitrogen, is advised to prevent oxidation.[1][2]

Q3: How should I store stock solutions of this compound compounds?

A3: Stock solutions of this compound compounds require careful storage to maintain their integrity. It is best to prepare stock solutions in high-purity solvents like methanol (B129727) or acetonitrile (B52724).[2] These solutions should be stored at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, it is recommended to aliquot the stock solution into smaller, single-use vials.[1] Before sealing and freezing, purging the vial's headspace with an inert gas can further enhance stability.[1]

Q4: I am observing inconsistent results in my experiments. Could this be related to compound stability?

A4: Yes, inconsistent experimental results can often be attributed to the degradation of the this compound compound.[1] If a stock solution is used repeatedly over time, or if it is not stored properly between experiments, the concentration of the active compound may decrease, leading to variability in your data. It is advisable to prepare fresh stock solutions for each set of experiments or to use aliquots that have been stored correctly.[1]

Q5: What are some general strategies to enhance the stability of this compound compounds in formulations?

A5: Several strategies can be employed to enhance the stability of this compound formulations. For compounds with poor aqueous solubility, using co-solvents like ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can improve solubility and prevent precipitation.[2] The use of antioxidants, such as ascorbic acid, can help to prevent oxidative degradation.[3] Protecting the formulation from light by using amber-colored vials is also crucial.[2] For oxygen-sensitive compounds, formulating under an inert atmosphere can be beneficial.[2]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Compound in Solution

  • Symptom: A noticeable decrease in the concentration of the this compound compound in your stock solution over a short period, confirmed by analytical methods like HPLC.

  • Possible Causes:

    • Inappropriate Solvent: Protic solvents like methanol or ethanol may accelerate degradation over long periods.[1]

    • Exposure to Light: Photodegradation can occur rapidly if the solution is not protected from light.[1]

    • Presence of Oxygen: Oxidation is a major degradation pathway for phenolic compounds like pterocarpans.[1]

    • Incorrect pH: The stability of pterocarpans can be pH-dependent.

  • Solutions:

    • Prepare fresh solutions before each experiment.

    • Store stock solutions in amber vials at -20°C or -80°C.[1]

    • Consider purging the solution with an inert gas (nitrogen or argon) before sealing the vial.

    • Buffer the solution to a neutral or slightly acidic pH, as pterocarpans are generally more stable in this range.[3]

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

  • Symptom: When analyzing your this compound sample by HPLC, you observe additional, unidentified peaks that were not present in the initial analysis of the pure compound.

  • Possible Causes:

    • Degradation Products: The unknown peaks are likely degradation products resulting from hydrolysis, oxidation, or other reactions.

    • Solvent Impurities: Impurities in the solvent may react with the this compound compound.[3]

  • Solutions:

    • Use a stability-indicating HPLC method to resolve the parent compound from its degradation products.[3]

    • Employ LC-MS to identify the mass of the unknown peaks and compare them to potential degradation products.[3]

    • Always use high-purity, HPLC-grade solvents for your analyses.[3]

    • Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times.

Data Presentation

Table 1: Illustrative Half-life (t½) of this compound Precursor DMI and Related Isoflavones under Different Conditions
CompoundConditionpHTemperature (°C)Half-life (t½)Reference(s)
(3R,4R)-DMIBuffer6.53096.3 hours[4]
DaidzeinAqueous Solution3.1150Most labile[5]
DaidzeinAqueous Solution5.6150Stable[5]
DaidzeinAqueous Solution7.0150Stable[5]
DaidzeinAqueous Solution770-90Apparent first-order kinetics[6]
DaidzeinAqueous Solution970-90Apparent first-order kinetics[6]
GenisteinAqueous Solution3.1150Degradation observed[5]
GenisteinAqueous Solution5.6150Stable[5]
GenisteinAqueous Solution7.0150Stable[5]
GenisteinAqueous Solution770-90Apparent first-order kinetics[6]
GenisteinAqueous Solution970-90Apparent first-order kinetics[6]

Disclaimer: Specific quantitative stability data for a wide range of this compound compounds is limited in the literature. This table provides illustrative data based on a this compound precursor and closely related isoflavones to demonstrate the impact of different conditions on stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

Materials:

  • This compound compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • UV lamp (for photostability testing)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or UV)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1 M HCl.

    • Heat the mixture at 80°C for 2 hours.

    • Cool the solution and neutralize it with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.

    • Keep the mixture at room temperature for 2 hours.

    • Neutralize the solution with 1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for 2 hours.

  • Thermal Degradation:

    • Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for 24-48 hours.

  • Photodegradation:

    • Expose an aliquot of the stock solution to a UV lamp for a defined period (e.g., 24 hours).

  • Sample Analysis:

    • Analyze all stressed samples, along with an untreated control sample, by a validated stability-indicating HPLC method.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent this compound peak.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Pterocarpan_Degradation_Pathways cluster_degradation Degradation Pathways This compound This compound Compound Oxidation Oxidation (O₂, light, metal ions) This compound->Oxidation Hydrolysis Hydrolysis (Moisture) This compound->Hydrolysis Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation Thermal_Degradation Thermal Degradation (Heat) This compound->Thermal_Degradation Degradation_Products Degradation Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products

Common degradation pathways of this compound compounds.

Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 80°C, 2h) start->acid base Base Hydrolysis (1M NaOH, RT, 2h) start->base oxidation Oxidation (3% H₂O₂, RT, 2h) start->oxidation thermal Thermal Degradation (80°C, 24-48h) start->thermal photo Photodegradation (UV light, 24h) start->photo analysis HPLC Analysis (Stability-Indicating Method) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradation Products & Assess Stability analysis->results

Experimental workflow for forced degradation studies.

Pterocarpan_Biosynthesis L_Phenylalanine L-Phenylalanine Isoflavone Isoflavone (e.g., Daidzein) L_Phenylalanine->Isoflavone General Phenylpropanoid & Isoflavonoid Pathways Hydroxyisoflavanone 2'-Hydroxyisoflavanone Isoflavone->Hydroxyisoflavanone Isoflavone 2'-Hydroxylase (I2'H) Hydroxyisoflavanol 2'-Hydroxyisoflavanol Hydroxyisoflavanone->Hydroxyisoflavanol Vestitone Reductase (VR) This compound This compound (e.g., Medicarpin) Hydroxyisoflavanol->this compound This compound Synthase (PTS)

Simplified this compound biosynthetic pathway.

AKT_Bcl2_Pathway This compound This compound (e.g., Medicarpin) AKT AKT This compound->AKT Inhibits Bcl2 Bcl-2 AKT->Bcl2 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Bcl2->Apoptosis Inhibits

Inhibition of the pro-survival AKT/Bcl2 pathway by pterocarpans.

References

Technical Support Center: Troubleshooting Unexpected Results in Pterocarpan Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pterocarpan research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and unexpected outcomes during experimental procedures involving pterocarpans.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific issues you may encounter during the extraction, purification, characterization, and biological evaluation of pterocarpans.

Extraction and Isolation Issues

Q1: My extraction yield of pterocarpans is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low extraction yields can be attributed to several factors, from the starting plant material to the extraction parameters. A systematic approach to troubleshooting is recommended.

  • Plant Material Quality: The concentration of pterocarpans can vary based on the plant's age, geographical origin, and harvest time. Ensure you are using the appropriate plant part (e.g., heartwood, roots) known to be rich in the desired compounds.

  • Solvent Selection: The polarity of the extraction solvent is crucial. Pterocarpans are generally isoflavonoids with moderate polarity. Solvents like methanol (B129727), ethanol, ethyl acetate, or acetone, often in combination with water, are effective. Sequential extraction with solvents of increasing polarity can also be employed to fractionate the extract.

  • Extraction Technique: The efficiency of extraction can be enhanced by selecting an appropriate method. While maceration is simple, techniques like Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) can significantly improve yields and reduce extraction time.

  • Extraction Parameters: Temperature, extraction time, and the ratio of solvent to solid material are critical. Overly high temperatures can lead to the degradation of thermolabile pterocarpans. Optimization of these parameters is often necessary for each specific plant material and target compound.

Troubleshooting Workflow for Low Extraction Yield

The following diagram illustrates a logical workflow for diagnosing and resolving low extraction yields.

Low_Yield_Troubleshooting start Low this compound Yield plant_material Assess Plant Material - Correct species/part? - Proper drying/storage? start->plant_material plant_material->start Incorrect Material solvent Optimize Solvent - Test different polarities - Use co-solvent systems plant_material->solvent Material OK solvent->start Suboptimal Solvent technique Evaluate Extraction Technique - Compare maceration, UAE, Soxhlet - Consider advanced methods (MAE, SFE) solvent->technique Solvent Optimized technique->start Inefficient Technique parameters Adjust Parameters - Optimize temperature - Vary extraction time - Change solvent-to-solid ratio technique->parameters Technique Selected parameters->start Poor Parameters purification Review Purification Steps - Check for loss during chromatography - Assess precipitation steps parameters->purification Parameters Optimized purification->start High Loss degradation Investigate Degradation - Analyze for degradation products (HPLC, MS) - Check stability under extraction conditions purification->degradation Purification OK degradation->start Degradation Confirmed solution Improved Yield degradation->solution No Degradation

A logical workflow for troubleshooting low this compound extraction yields.

Q2: I've isolated a compound, but its spectroscopic data (NMR, MS) doesn't match any known this compound from my source. What should I do?

A2: This is a common scenario in natural product chemistry and could indicate the discovery of a new compound or an artifact.

  • Confirm Purity: Ensure the isolated compound is pure. Co-eluting impurities can complicate spectroscopic data. Re-purify the compound using a different chromatographic system if necessary.

  • Re-evaluate Spectroscopic Data:

    • MS: High-resolution mass spectrometry (HR-MS) is essential to determine the exact molecular formula. Analyze the fragmentation pattern, as pterocarpans often exhibit characteristic retro-Diels-Alder (RDA) fragmentation, although this is not always the case.[1] The fragmentation can be complex and may involve rearrangements.[1][2]

    • NMR: Acquire a full suite of 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC). The rigid tetracyclic structure of pterocarpans gives rise to characteristic chemical shifts and coupling constants. Pay close attention to the signals in the aliphatic region corresponding to the B and C rings.

  • Consider Artifact Formation: The compound could be an artifact formed during extraction or isolation. For example, acidic or basic conditions, or exposure to high temperatures, can cause rearrangements or other chemical transformations.[3]

  • Literature Search for Related Structures: Search for compounds with similar spectroscopic features, even if they are not pterocarpans. This may provide clues to the core structure.

Analytical & Spectroscopic Challenges

Q3: I'm having trouble separating this compound isomers using HPLC. What can I do to improve resolution?

A3: The structural similarity of this compound isomers makes their separation challenging. Here are some strategies to improve resolution on a C18 column:

  • Optimize the Mobile Phase:

    • Organic Modifier: If using acetonitrile, try methanol or a mixture of both. The different solvent selectivities can alter the retention behavior of isomers.

    • Gradient Slope: A shallower gradient (a slower increase in the organic solvent concentration) allows more time for the isomers to interact with the stationary phase, which can improve separation.

  • Temperature Control: Use a column oven to maintain a constant temperature. Temperature fluctuations can cause retention time shifts and affect resolution.

  • Reduce Peak Tailing: Peak tailing can obscure the separation of closely eluting peaks. This is often caused by secondary interactions with residual silanol (B1196071) groups on the silica (B1680970) support. Adding a small amount of a competing acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase can suppress these interactions.

Q4: The ¹H-NMR spectrum of my purified this compound is more complex than I expected, with overlapping signals and unusual splitting patterns. Why is this?

A4: The rigid, non-planar structure of the this compound skeleton can lead to complex NMR spectra.

  • Diastereotopic Protons: Methylene protons in the this compound core are often diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals, each coupling to adjacent protons and to each other (geminal coupling). This can result in complex multiplets.

  • Second-Order Effects: When the chemical shift difference between two coupled protons is small (on the order of their coupling constant), second-order effects (also known as strong coupling) can occur. This leads to "roofing" (unequal peak heights in a multiplet) and can make it difficult to extract coupling constants directly from the spectrum.

  • Conformational Isomers: While the core is rigid, some pterocarpans with flexible side chains may exist as a mixture of conformers in solution, leading to broadened peaks or multiple sets of signals.

A combination of 2D NMR experiments, such as COSY and HSQC, is crucial for assigning protons and carbons and for tracing the connectivity within the molecule.

Bioactivity Assay Problems

Q5: I'm observing inconsistent or lower-than-expected cytotoxicity of my this compound in an MTT assay. What could be the cause?

A5: Inconsistent bioactivity is often linked to compound stability and handling.

  • Compound Degradation: Pterocarpans can be susceptible to degradation, especially when exposed to light, oxygen, or high temperatures.[2] This can lead to a decrease in the effective concentration of the active compound.

    • Troubleshooting: Verify the integrity of your stock and working solutions using HPLC. Look for the appearance of new peaks or a decrease in the area of the parent peak. Prepare fresh solutions and protect them from light.

  • Solubility Issues: Pterocarpans are often poorly soluble in aqueous media. Precipitation of the compound in the cell culture medium will lead to a lower effective concentration and inaccurate results.

    • Troubleshooting: Use a small amount of a water-miscible organic solvent like DMSO to prepare a concentrated stock solution before diluting it into the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Assay Interference: Some compounds can interfere with the MTT assay itself, for example, by directly reducing the MTT reagent or by altering cellular metabolism in a way that does not reflect true cytotoxicity.

    • Troubleshooting: Run a control experiment with your compound in cell-free medium to check for direct reduction of MTT. Consider using an alternative viability assay, such as the LDH release assay, to confirm your results.

Signaling Pathway Potentially Modulated by Pterocarpans

Pterocarpans have been reported to modulate various signaling pathways, including the NF-κB pathway, which is crucial in inflammation and cancer.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA Gene_Exp Gene Expression (Inflammation, Proliferation) DNA->Gene_Exp IkB_NFkB:f0->IkB IkB_NFkB:f1->NFkB IkB_NFkB->NFkB IκBα degradation

Potential inhibition of the NF-κB signaling pathway by pterocarpans.

Quantitative Data Summary

The following tables provide representative quantitative data for this compound analysis and bioactivity to serve as a reference for experimental design and data interpretation.

Table 1: Representative HPLC Method Parameters and Validation Data

ParameterValueReference
Chromatographic Conditions
ColumnC18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)[4]
Mobile Phase AWater with 0.1% Formic Acid[4]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[4]
GradientStart with 10% B, linear gradient to 100% B over 30 minutes[4]
Flow Rate1.0 mL/min[4]
Column Temperature25 °C[4]
Detection WavelengthDetermined by UV scan of pure standard (typically 280-310 nm)[4]
Injection Volume10 µL[4]
Validation Parameters
Linearity (r²)> 0.999[5]
Limit of Detection (LOD)0.006–0.015 µg/mL[5]
Limit of Quantitation (LOQ)0.020–0.052 µg/mL[5]
Precision (RSD%)< 2%[5]
Accuracy (Recovery %)97–105%[5]

Table 2: Representative Cytotoxicity (IC₅₀) of this compound Analogs Against Various Human Cancer Cell Lines

CompoundCell LineAssay TypeExposure Time (h)IC₅₀ (µM)Reference
MedicarpinA549 (Lung)MTT4825.3Fictional Data[6]
MedicarpinHL-60 (Leukemia)Trypan Blue2415.8Fictional Data[6]
(+)-2,3,9-Trimethoxythis compoundHL-60 (Leukemia)Trypan Blue248.5Fictional Data*[6]
Tonkinensine BMDA-MB-231 (Breast)MTT7219.2[6]
Atricarpan AButyrylcholinesterase (enzyme)N/AN/A12.5-65.0[7]
Atricarpan DAcetylcholinesterase (enzyme)N/AN/A20.5[7]

*Note: Data for Medicarpin and (+)-2,3,9-Trimethoxythis compound are presented as illustrative examples, as specific IC₅₀ values for all pterocarpans are not available in the public domain.[6]

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of Pterocarpans

This protocol provides a general method for the analysis of pterocarpans. Optimization may be required for specific compounds and matrices.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound standard in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]

    • Dissolve or dilute the experimental sample in the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters outlined in Table 1 .

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Data Analysis:

    • Inject the standards and the sample.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of a this compound on cell viability.[6][8][9]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[6]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

    • Gently pipette or shake the plate for a few minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

References

Technical Support Center: Optimization of Pterocarpan Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for pterocarpan derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when optimizing this compound derivatization?

A1: The success of this compound derivatization hinges on several key factors that influence reaction speed and completeness. These include the choice of derivatization agent, reaction temperature, reaction time, and the solvent system used.[1] The purity of the starting materials and reagents is also crucial for achieving high yields and minimizing side reactions.[2]

Q2: How can I monitor the progress of my derivatization reaction?

A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of this compound derivatization.[3] By comparing the TLC profile of the reaction mixture over time to that of the starting material, you can qualitatively assess the consumption of the reactant and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[4]

Q3: What are some common derivatizing agents used for pterocarpans?

A3: The choice of derivatizing agent depends on the functional groups present in the this compound scaffold and the desired properties of the resulting derivative. For hydroxyl and carboxylic acid groups, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine (B92270) are frequently used.[5] For enhancing detection in HPLC-MS analysis, reagents that introduce a readily ionizable tag can be employed.

Q4: How does the stereochemistry of the this compound core affect derivatization?

A4: The stereochemistry of the this compound skeleton, particularly at positions 6a and 11a, can influence the accessibility of certain functional groups to the derivatizing agent. This steric hindrance may affect the reaction rate and yield. The inherent stereochemistry is also a critical determinant of the biological activity of the final derivative.[6]

Troubleshooting Guide

This guide addresses common problems encountered during this compound derivatization in a question-and-answer format.

Low or No Product Yield

Problem: After the reaction, TLC or HPLC analysis shows little to no formation of the desired product.

Possible Causes & Solutions:

  • Incorrect Reaction Conditions:

    • Temperature: The reaction temperature may be too low. Consider incrementally increasing the temperature.[2] Conversely, excessively high temperatures can lead to degradation.

    • Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction over a longer period.[1]

    • Concentration: The concentration of reactants may be too low. Ensure your calculations are correct and consider running the reaction at a higher concentration.[2]

  • Poor Quality of Reagents or Starting Material:

    • Ensure the purity of your this compound starting material. Impurities can interfere with the reaction.[2]

    • Verify the quality and reactivity of your derivatizing agent. Some reagents may degrade over time or require fresh preparation.[2]

  • Inefficient Stirring:

    • Ensure the reaction mixture is being stirred efficiently to promote contact between reactants.[2]

  • Atmospheric Conditions:

    • Some reactions are sensitive to moisture or oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) in dry glassware with anhydrous solvents can be beneficial.[2]

Formation of Multiple Products or Side Reactions

Problem: The reaction mixture shows the formation of multiple unexpected spots on TLC or peaks in HPLC.

Possible Causes & Solutions:

  • Side Reactions:

    • The derivatizing agent may be reacting with other functional groups on the this compound molecule. Consider using a more selective derivatizing agent or employing protecting groups for sensitive functionalities.

    • N-hydroxysuccinimidyl (NHS) esters, for example, can be susceptible to side reactions like hydrolysis and alcoholysis.[7]

  • Incomplete Derivatization:

    • The presence of both starting material and product, along with other spots, could indicate incomplete silylation, which can result in multiple peaks.[1] Optimizing reaction time and temperature can help drive the reaction to completion.

  • Degradation:

    • The reaction conditions (e.g., high temperature, prolonged reaction time) may be causing the starting material or product to degrade.[2] Monitor the reaction at regular intervals to identify the onset of degradation.

Difficulty in Product Purification

Problem: Isolating the pure derivatized this compound from the reaction mixture is challenging.

Possible Causes & Solutions:

  • Similar Polarity of Product and Byproducts:

    • If the desired product and byproducts have similar polarities, separation by standard column chromatography can be difficult.

    • Solution: Employing a different solvent system for chromatography or using a different stationary phase (e.g., reverse-phase silica) may improve separation. Preparative HPLC is another option for difficult separations.[8]

  • Incomplete Reaction:

    • A significant amount of unreacted starting material can co-elute with the product. Driving the reaction to completion will simplify purification.

Data Presentation: Optimization Parameters

The following tables summarize key reaction parameters that can be optimized for this compound derivatization.

Table 1: General Derivatization Reaction Conditions

ParameterTypical RangeConsiderations
Temperature Room Temperature to 80°CHigher temperatures can increase reaction rates but may also lead to degradation.[1][9]
Reaction Time 30 minutes to 24 hoursVaries significantly with the specific reaction; monitor by TLC or HPLC.[1][10]
Reagent Stoichiometry 1.1 to 5 equivalentsAn excess of the derivatizing agent is often used to ensure complete reaction.
Solvent Dichloromethane, Pyridine, DMF, AcetonitrileThe choice of solvent depends on the solubility of the reactants and the reaction type.

Table 2: Silylation Reaction Optimization

ParameterRecommended ConditionReference
Reagent BSTFA with TMCS in Pyridine[5]
Temperature 30°C[5]
Time 2 hours[5]

Experimental Protocols

General Protocol for this compound Derivatization (Silylation)

This protocol is a general guideline for the silylation of hydroxyl groups on a this compound scaffold.

Materials:

  • This compound starting material

  • Anhydrous Pyridine

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Reaction vial with a septum

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Dry the reaction vial and stir bar in an oven and cool under a stream of inert gas.

  • Reactant Addition: To the reaction vial, add the this compound starting material.

  • Solvent Addition: Add anhydrous pyridine to dissolve the this compound.

  • Reagent Addition: Add a solution of BSTFA and TMCS in pyridine (e.g., 22:13:65 v/v/v) to the reaction mixture.[5]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 30°C) for the optimized time (e.g., 2 hours).[5]

  • Monitoring: Monitor the reaction progress by periodically taking a small aliquot, quenching it, and analyzing by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol for Flash Column Chromatography Purification

Materials:

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The specific gradient will depend on the polarity of the target compound and should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound derivative.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Start Start Reactant This compound Starting Material Start->Reactant ReactionMix Reaction Mixture Reactant->ReactionMix Reagent Derivatizing Agent Reagent->ReactionMix Optimization Optimize: - Temperature - Time - Stoichiometry ReactionMix->Optimization Monitoring Monitor by TLC/HPLC Optimization->Monitoring Workup Reaction Work-up Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Derivatized this compound Purification->Product

Caption: A generalized workflow for the derivatization and purification of pterocarpans.

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_side Troubleshooting Side Products Start Reaction Outcome LowYield Low/No Yield Start->LowYield SideProducts Multiple Products Start->SideProducts GoodYield Good Yield Start->GoodYield CheckConditions Verify Reaction Conditions (Temp, Time, Conc.) LowYield->CheckConditions SelectiveReagent Use More Selective Reagent or Protecting Groups SideProducts->SelectiveReagent CheckReagents Assess Reagent/Starting Material Purity CheckConditions->CheckReagents CheckSetup Ensure Proper Stirring & Inert Atmosphere CheckReagents->CheckSetup OptimizeConditions Optimize Conditions to Minimize Degradation SelectiveReagent->OptimizeConditions DriveCompletion Ensure Complete Reaction OptimizeConditions->DriveCompletion

References

Technical Support Center: Minimizing Epimerization in Pterocarpan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pterocarpans. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of minimizing epimerization and controlling stereochemistry during your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of pterocarpan synthesis, and why is it a major concern?

A1: Pterocarpans possess at least two chiral centers at the 6a and 11a positions, leading to the possibility of diastereomers (typically cis and trans isomers). Epimerization is the undesired inversion of stereochemistry at one of these chiral centers, most commonly at the 6a position, which is prone to enolization under certain conditions. This leads to a mixture of diastereomers, which can be challenging to separate and may result in a final product with diminished or altered biological activity, complicating drug development efforts.

Q2: Which steps in this compound synthesis are most susceptible to epimerization?

A2: The most critical steps for potential epimerization are typically those involving the formation or manipulation of the isoflavanone (B1217009) intermediate and its subsequent cyclization to the this compound core. Specifically:

  • Base- or acid-catalyzed cyclization of 2'-hydroxyisoflavanones: The conditions used to effect the final ring closure can influence the stereochemical outcome.

  • Reduction of isoflavanones to isoflavanols: The choice of reducing agent and reaction conditions can impact the diastereoselectivity of the resulting alcohol, which is a key precursor to the this compound.

  • Post-synthetic modifications: Purification or derivatization steps under non-neutral pH or elevated temperatures can sometimes lead to epimerization of the final product.

Q3: What are the primary factors that influence epimerization in this compound synthesis?

A3: The key factors that can either promote or minimize epimerization include:

  • Choice and strength of base or acid catalysts: Strong bases are a common cause of epimerization via deprotonation at the acidic C6a position.

  • Reaction temperature: Higher temperatures often provide the activation energy for epimerization to occur.

  • Solvent polarity: The solvent can influence the stability of intermediates and the transition states leading to different stereoisomers.[1][2]

  • Steric hindrance: The substitution pattern on the this compound skeleton can influence the thermodynamic stability of different diastereomers.

Troubleshooting Guides

Issue 1: Formation of a mixture of cis and trans diastereomers during cyclization.

Symptoms:

  • NMR analysis of the crude product shows two sets of signals for the this compound core protons.

  • HPLC or chiral chromatography reveals two or more closely eluting peaks corresponding to the desired product and its epimer(s).

Possible Causes and Solutions:

Possible CauseRecommended Solutions
Inappropriate Base/Acid Strength Select a milder base: If using a strong base for cyclization, consider switching to a weaker, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine. For acid-catalyzed cyclizations, use milder acids like p-toluenesulfonic acid (p-TsOH).
Elevated Reaction Temperature Lower the reaction temperature: Perform the cyclization at 0 °C or room temperature if the reaction rate is acceptable. This will minimize the likelihood of reaching the thermodynamic equilibrium that may favor the undesired epimer.
Prolonged Reaction Time Optimize reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause epimerization.
Solvent Effects Screen different solvents: The polarity of the solvent can affect the stereochemical outcome.[1][2][3] Experiment with a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., THF, acetonitrile) to find the optimal conditions for diastereoselectivity.
Issue 2: Poor diastereoselectivity in the reduction of an isoflavanone to an isoflavanol.

Symptoms:

  • NMR of the crude isoflavanol shows a mixture of diastereomers, which upon cyclization leads to a mixture of this compound epimers.

Possible Causes and Solutions:

Possible CauseRecommended Solutions
Non-selective Reducing Agent Employ a chelation-controlled reduction: Use a reducing agent that can be directed by a nearby functional group. For example, lithium aluminum hydride (LAH) can be effective in achieving high diastereoselectivity in the reduction of certain 6a-hydroxythis compound precursors through chelation control.[4]
Reaction Temperature Control the temperature: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to enhance the kinetic control of the reaction and favor the formation of one diastereomer.
Choice of Solvent Optimize the solvent system: The coordinating ability of the solvent can influence the effectiveness of chelation control. Ethereal solvents like THF or diethyl ether are commonly used.

Data Presentation: Comparison of Stereoselective Methods

The following table summarizes key quantitative data from reported stereoselective syntheses of medicarpin, a representative this compound.

ParameterTotal Synthesis of (+)-Medicarpin (Yang et al.)Asymmetric Synthesis of (-)-Medicarpin
Chiral Strategy Chiral Oxazolidinone AuxiliaryAsymmetric Transfer Hydrogenation
Number of Steps 119
Overall Yield 11%4%
Key Stereocontrolling Reaction Evans Aldol (B89426) ReactionAsymmetric Transfer Hydrogenation/Cyclization
Starting Material 4-Methoxy-2-hydroxybenzaldehydeIsoflavone Precursor

Experimental Protocols

Protocol 1: Stereocontrolled Synthesis of (+)-Medicarpin via Chiral Auxiliary

This method, developed by Yang et al., establishes the two chiral centers in a single step using an Evans aldol reaction.

  • Evans Aldol Reaction:

    • To a solution of the N-acyloxazolidinone in anhydrous dichloromethane (B109758) (DCM) at -78 °C under an inert atmosphere (e.g., argon), add titanium tetrachloride (TiCl₄) dropwise.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add diisopropylethylamine (DIPEA) dropwise and continue stirring for another 30 minutes.

    • A solution of 2-(benzyloxy)-4-methoxybenzaldehyde (B184467) in anhydrous DCM is then added dropwise to the reaction mixture.

    • The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.

Protocol 2: Asymmetric Synthesis of (-)-Medicarpin via Asymmetric Transfer Hydrogenation

This approach utilizes a ruthenium-catalyzed asymmetric transfer hydrogenation of a 2'-hydroxyisoflavone precursor.

  • Asymmetric Hydrogenation and Cyclization:

    • In a reaction vessel, dissolve the 2'-hydroxyisoflavone precursor and the ruthenium catalyst in the chosen solvent under an inert atmosphere.

    • Add a formic acid/triethylamine azeotrope to the mixture.

    • Heat the reaction to 40-60 °C and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • The resulting intermediate is then subjected to acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid) to yield (-)-medicarpin.

    • Purify the final product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Epimerization

Troubleshooting_Workflow start Epimerization Observed (Mixture of Diastereomers) q1 Identify Epimerization Step: Cyclization or Precursor Synthesis? start->q1 cyclization Cyclization Step q1->cyclization Cyclization precursor Precursor Synthesis (e.g., Isoflavanone Reduction) q1->precursor Precursor q2_cyclization Review Reaction Conditions cyclization->q2_cyclization q2_precursor Review Reaction Conditions precursor->q2_precursor base_acid Optimize Base/Acid q2_cyclization->base_acid Base/Acid temp_cyclization Lower Temperature q2_cyclization->temp_cyclization Temperature solvent_cyclization Screen Solvents q2_cyclization->solvent_cyclization Solvent end Minimized Epimerization (High Diastereoselectivity) base_acid->end temp_cyclization->end solvent_cyclization->end reagent Change Reducing Agent (e.g., Chelation Control) q2_precursor->reagent Reagent temp_precursor Lower Temperature q2_precursor->temp_precursor Temperature reagent->end temp_precursor->end

Caption: A decision-making workflow for troubleshooting epimerization issues.

General Synthetic Pathway Highlighting Critical Stereochemical Steps

Pterocarpan_Synthesis_Pathway isoflavone Isoflavone isoflavanone 2'-Hydroxyisoflavanone isoflavone->isoflavanone Hydroxylation isoflavanol 2'-Hydroxyisoflavanol (Diastereomeric Mixture Possible) isoflavanone->isoflavanol Reduction (Stereocontrol is CRITICAL) This compound This compound (cis/trans Mixture Possible) isoflavanol->this compound Cyclization (Epimerization Risk)

Caption: Key stages in this compound synthesis where stereocontrol is crucial.

References

Improving the efficiency of pterocarpan extraction from soybeans.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of pterocarpan extraction from soybeans.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound extraction process, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low this compound Yield

  • Question: My final extract shows a very low yield of pterocarpans. What are the possible reasons and how can I improve it?

  • Answer: Low yields can stem from several factors, from the choice of plant material to the extraction parameters. Consider the following:

    • Suboptimal Plant Material: this compound concentrations can vary significantly with the plant's growth stage. For instance, studies have shown that this compound synthesis in soybean leaves often begins around the R3 stage (beginning of pod growth) and increases in later stages.[1][2] Ensure you are harvesting at an appropriate time.

    • Inefficient Solvent System: The polarity of your extraction solvent is critical. Pterocarpans are derivatives of isoflavonoids and have a moderate polarity.

      • Recommendation: A common and effective solvent is 95% ethanol (B145695).[3] Ethyl acetate (B1210297) has also been used successfully.[1] For a more polar extraction, some protocols for related isoflavonoids suggest aqueous ethanol (e.g., 50% or 80%).[4][5] The choice depends on the specific pterocarpans being targeted.

    • Inadequate Extraction Time and Temperature: Complex phytochemicals require sufficient time to be leached from the plant matrix.

      • Recommendation: Maceration at room temperature (25-30°C) for 24 to 48 hours is a common practice.[1][3] While higher temperatures can increase solubility, they also risk degrading thermolabile compounds.[6]

    • Insufficient Sample Preparation: The physical state of the soybean material affects solvent penetration.

      • Recommendation: Ensure the soybean leaves or other tissues are thoroughly dried and ground into a fine powder to maximize the surface area for extraction.[5]

Issue 2: Co-extraction of Impurities

  • Question: My extract contains a high level of chlorophyll (B73375) and other pigments that are interfering with downstream analysis. How can I obtain a cleaner extract?

  • Answer: The presence of interfering compounds is a common challenge in phytochemical extraction. Here are some strategies to mitigate this:

    • Solvent Partitioning: A liquid-liquid extraction can be performed to separate compounds based on their differential solubility in immiscible solvents. For instance, after an initial ethanol extraction, you could partition the extract with a non-polar solvent like hexane (B92381) to remove lipids and some pigments.

    • Solid-Phase Extraction (SPE): SPE is a valuable technique for purifying the crude extract. By selecting an appropriate sorbent and elution solvent system, you can selectively retain and then elute the pterocarpans, leaving many impurities behind.

    • Chromatographic Techniques: For higher purity, column chromatography (e.g., using silica (B1680970) gel or Sephadex LH-20) or high-speed counter-current chromatography can be employed to separate pterocarpans from other co-extracted molecules.[7]

Issue 3: Degradation of Pterocarpans During Extraction

  • Question: I suspect that my target pterocarpans are degrading during the extraction and workup process. How can I prevent this?

  • Answer: Pterocarpans, like many phenolic compounds, can be susceptible to degradation by heat, light, and oxidative enzymes.

    • Avoid High Temperatures: Use extraction methods that do not require high heat, such as maceration at room temperature.[8] If you need to concentrate your extract, use a rotary evaporator under reduced pressure at a low temperature (e.g., below 45°C).[9]

    • Protect from Light: Store your plant material, extracts, and isolated compounds in amber-colored vials or wrap containers in aluminum foil to prevent photodegradation.

    • Work Quickly and in Inert Conditions: Minimize the duration of the extraction and subsequent processing steps. If possible, working under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective conventional solvent for extracting pterocarpans from soybean leaves?

A1: Based on published protocols, 95% ethanol is a highly effective solvent for extracting a range of pterocarpans from dried soybean leaves through maceration.[3] Ethyl acetate has also been successfully used and may offer different selectivity.[1]

Q2: Can modern extraction techniques like ultrasound or microwave assistance improve efficiency?

A2: Yes, both Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to enhance the extraction of phytochemicals from soybeans, often with reduced extraction times and solvent consumption.[10][11] For isoflavones, the precursors to pterocarpans, UAE with 50% ethanol at 60°C for 20 minutes has been shown to be effective.[4] These techniques can improve yield by enhancing solvent penetration into the plant matrix through cavitation (UAE) or localized heating (MAE).[12]

Q3: From which part of the soybean plant can I expect the highest concentration of pterocarpans?

A3: While pterocarpans can be found in various parts of the soybean plant, leaves are a commonly cited source, particularly during later growth stages (R3-R7).[1][2] The specific profile and concentration of pterocarpans can vary depending on the plant tissue and any environmental stresses the plant has experienced.

Q4: How should I prepare my soybean leaves for extraction?

A4: Proper preparation is crucial. The leaves should be harvested and then air-dried or freeze-dried to remove moisture.[3][5] Once dried, they should be ground into a fine powder to increase the surface area available for solvent contact.[5]

Q5: What analytical method is typically used to identify and quantify pterocarpans in an extract?

A5: High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of this compound extracts.[1][3] A C18 reverse-phase column is typically used with a gradient elution of water and a polar organic solvent (like acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape.[5] Detection is usually performed with a UV detector at a wavelength where pterocarpans absorb, such as 280-310 nm.[5] For structural elucidation, HPLC can be coupled with Mass Spectrometry (LC-MS).[7]

Data Presentation

Table 1: Comparison of Extraction Parameters for Pterocarpans and Related Isoflavonoids from Soybeans

ParameterMethod 1Method 2Method 3Method 4
Plant Material Air-dried soybean leaves[3]Chopped soybean leaves[1]Freeze-dried ground soybeans[4]Ground soybeans[13]
Extraction Method MacerationMaceration with shakingUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Solvent 95% EthanolEthyl Acetate50% Ethanol50% Ethanol
Solid-to-Solvent Ratio 1:10 (w/v)1:10 (w/v)Not specified1:50 (w/v)
Temperature 25-30 °CRoom Temperature60 °C50 °C
Duration 2 days24 hours20 minutes20 minutes
Target Compounds PterocarpansPterocarpansIsoflavones (this compound precursors)Isoflavones (this compound precursors)
Key Finding Effective for large-scale extraction.Effective for profiling pterocarpans at different growth stages.Quantitative extraction of isoflavones achieved rapidly.High reproducibility and quantitative recovery of isoflavones.

Experimental Protocols

Protocol 1: Maceration-Based Extraction of Pterocarpans from Soybean Leaves

This protocol is adapted from a method used for preparing a this compound-high soybean leaf extract.[3]

  • Preparation of Plant Material: Harvest soybean leaves and air-dry them in a shaded, well-ventilated area until brittle. Grind the dried leaves into a fine powder using a laboratory mill.

  • Extraction:

    • Place 50 g of the dried leaf powder into a suitable flask.

    • Add 500 mL of 95% ethanol (a 1:10 solid-to-solvent ratio).

    • Seal the flask and allow it to macerate for 48 hours at room temperature (25-30°C), with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid plant material.

    • Concentrate the resulting filtrate using a rotary evaporator at a temperature not exceeding 45°C until the ethanol is removed.

  • Drying: Lyophilize (freeze-dry) the concentrated extract to obtain a dry powder.

  • Storage: Store the dried this compound-rich extract at -20°C in a desiccator, protected from light.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Isoflavonoids (this compound Precursors)

This protocol is based on an optimized method for extracting isoflavones from soybeans.[4]

  • Preparation of Plant Material: Freeze-dry and grind soybeans into a fine powder.

  • Extraction:

    • Weigh 1 g of the soybean powder into an extraction vessel.

    • Add 20 mL of 50% aqueous ethanol.

    • Place the vessel in an ultrasonic bath and sonicate for 20 minutes at 60°C.

  • Sample Processing:

    • After extraction, centrifuge the sample to pellet the solid material.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

Mandatory Visualization

Pterocarpan_Biosynthesis_Pathway Phenylalanine Phenylalanine PAL PAL Phenylalanine->PAL General Phenylpropanoid Pathway Coumaroyl_CoA 4-Coumaroyl-CoA CHS CHS Coumaroyl_CoA->CHS Naringenin_Chalcone Naringenin Chalcone CHR_CHI CHR, CHI Naringenin_Chalcone->CHR_CHI Liquiritigenin Liquiritigenin IFS IFS Liquiritigenin->IFS Isoflavonoid (B1168493) Branch Daidzein Daidzein (Isoflavone) I2H I2'H Daidzein->I2H This compound Branch Hydroxyisoflavanone 2'-Hydroxyisoflavanone HID HID Hydroxyisoflavanone->HID Vestitone Vestitone VR VR Vestitone->VR Medicarpin Medicarpin (this compound) PAL->Coumaroyl_CoA General Phenylpropanoid Pathway C4H_4CL C4H, 4CL CHS->Naringenin_Chalcone CHR_CHI->Liquiritigenin IFS->Hydroxyisoflavanone Isoflavonoid Branch HID->Daidzein I2H->Vestitone This compound Branch PTS PTS VR->PTS PTS->Medicarpin

Caption: Simplified isoflavonoid and this compound biosynthetic pathway in soybeans.

Pterocarpan_Extraction_Workflow Start Start: Select Soybean Material (e.g., Leaves) Prep Sample Preparation: - Drying (Air/Freeze-dry) - Grinding to fine powder Start->Prep Extraction Extraction Method Selection Prep->Extraction Maceration Conventional Maceration (e.g., 95% Ethanol, 24-48h) Extraction->Maceration Conventional UAE Ultrasound-Assisted Extraction (UAE) Extraction->UAE Modern MAE Microwave-Assisted Extraction (MAE) Extraction->MAE Modern Filtration Filtration / Centrifugation (Separate solid residue) Maceration->Filtration UAE->Filtration MAE->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Optional) SPE Solid-Phase Extraction (SPE) Purification->SPE Basic ColumnChrom Column Chromatography Purification->ColumnChrom Advanced PurifiedExtract Purified Extract SPE->PurifiedExtract ColumnChrom->PurifiedExtract CrudeExtract->Purification Analysis Analysis: - HPLC-UV - LC-MS CrudeExtract->Analysis Direct Analysis PurifiedExtract->Analysis End End: Quantified this compound Yield and Profile Analysis->End

References

Challenges in the characterization of novel pterocarpan structures.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the characterization of novel pterocarpan structures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the structural elucidation of novel pterocarpans?

A1: The primary challenges stem from their complex, rigid, and chiral tetracyclic structure.[1] Key difficulties include:

  • Stereochemistry: Pterocarpans have at least two chiral centers (C6a and C11a), leading to enantiomers and diastereomers that can be difficult to distinguish and separate.[1][2] The relative and absolute configuration is crucial for biological activity but requires specific analytical techniques to resolve.[3]

  • Complex Spectroscopic Data: ¹H NMR spectra can be complex due to overlapping signals and second-order coupling effects, making unambiguous assignment challenging.[4]

  • Crystallization: Obtaining single crystals suitable for X-ray crystallography, the gold standard for unambiguous structure and stereochemistry determination, can be difficult.[5][6]

Q2: Why is determining the absolute stereochemistry of my this compound so difficult?

A2: Determining the absolute stereochemistry (e.g., (6aR, 11aR) vs. (6aS, 11aS)) is challenging because enantiomers have identical physical properties in a non-chiral environment (e.g., melting point, standard NMR, mass spectra). Specialized techniques are required, such as X-ray crystallography on a suitable crystal, chiral HPLC, or analysis of chiroptical properties like Circular Dichroism (CD) and comparison to known compounds.[5][7]

Q3: My NMR spectra for a novel this compound are ambiguous. What are the next steps?

A3: Ambiguous NMR spectra are a common issue. To resolve the structure, a combination of 2D NMR experiments is essential.[8]

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton.[9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is invaluable for confirming the cis-fusion of the B and C rings, a characteristic feature of most natural pterocarpans.

If these methods are insufficient, chemical derivatization can help by altering chemical shifts and resolving overlapping signals. Ultimately, X-ray crystallography provides the most definitive data.[5]

Troubleshooting Guides

Issue 1: Isolation and Purification

Q: I'm observing degradation of my this compound during isolation. How can I prevent this?

A: Pterocarpans can be unstable, particularly in the presence of strong acids or bases, and may be sensitive to light and heat.

  • Mild Conditions: Use mild extraction and purification techniques. Avoid high temperatures by using rotary evaporation at low temperatures (<40°C).

  • Solvent Choice: Ensure solvents are high-purity and free of acidic or basic contaminants.

  • Chromatography: For column chromatography, silica (B1680970) gel can sometimes be too acidic. Consider using neutral alumina (B75360) or a less aggressive stationary phase like Sephadex LH-20, which is effective for separating flavonoids.[10] Techniques like high-speed counter-current chromatography (HSCCC) can also be gentle and effective.[11]

  • Storage: Store purified compounds under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) and protected from light.

Q: What is the best chromatographic method to separate closely related this compound isomers?

A: Separating this compound isomers, which often have very similar polarities, requires high-resolution techniques.[12]

  • HPLC is the method of choice. A reversed-phase C18 column is a good starting point.

  • Optimize Mobile Phase: Fine-tune the mobile phase composition. Switching the organic modifier (e.g., from acetonitrile (B52724) to methanol) can alter selectivity. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for phenolic pterocarpans.[12]

  • Alternative Stationary Phases: If a C18 column fails, consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer alternative π-π interactions.[12]

  • Chiral Phases: For separating enantiomers, a chiral stationary phase (CSP) is mandatory.[12]

Issue 2: Structure Characterization

Q: My mass spectrometry data shows unexpected fragmentation patterns. How can I interpret them?

A: this compound fragmentation in MS is complex and does not typically follow the classic retro-Diels-Alder (RDA) pathway seen in many other flavonoids.[7] The molecular ion is usually quite stable.[7] Common fragmentation involves the loss of small radicals like hydrogen and methyl groups. Tandem MS (MS/MS) experiments are crucial for elucidating fragmentation pathways, which can help in identifying the core structure and substitution patterns.[13][14] High-resolution mass spectrometry (HRMS) is essential to determine the elemental composition of the parent ion and its fragments.[5]

Issue 3: Biological Assays

Q: My this compound shows low activity or high variability in an in vitro assay. What are potential reasons?

A: Inconsistent results in biological assays can be frustrating. Consider these factors:[15][16]

  • Solubility: Pterocarpans are often poorly soluble in aqueous assay buffers. Precipitated compound will not be biologically active. Use a co-solvent like DMSO, but keep the final concentration low (<0.5%) to avoid solvent-induced artifacts. Sonication can help dissolve the compound.

  • Purity: Ensure the sample is of high purity. Minor impurities could be cytotoxic or interfere with the assay, leading to misleading results.

  • Compound Adsorption: Pterocarpans can adsorb to plastic surfaces (e.g., microplates). Using low-adhesion plates or including a small amount of bovine serum albumin (BSA) in the buffer can mitigate this.

  • Stability: The compound may be unstable in the assay medium over the incubation period. Verify stability by analyzing a sample of the medium by HPLC after incubation.

Data Presentation: Comparative Analysis

Table 1: Comparison of Structural Elucidation Techniques
ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry (MS)
Methodology Single-Crystal X-ray Diffraction[5]¹H, ¹³C, COSY, HSQC, HMBC, NOESY[8]ESI, HRMS, MS/MS[7]
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry[6]Connectivity of atoms (skeleton), relative stereochemistry, functional groupsMolecular formula (HRMS), molecular weight, fragmentation patterns (substructures)[5]
Sample Requirement High-purity single crystal (0.1-0.5 mm)Purified compound (>1 mg), soluble in deuterated solventSmall amount (<1 µg), soluble
Key Challenge Growing a suitable single crystal[17]Complex signal overlap, interpretation can be ambiguous[4]Isomers (structural and stereo) often indistinguishable, complex fragmentation[7]
Gold Standard For Unambiguous proof of structure and absolute configuration[5]Determining the solution-state structure and connectivityDetermining molecular formula and identifying known compounds by fragmentation
Table 2: Typical ¹H-NMR Chemical Shifts for the this compound Core
ProtonTypical Chemical Shift (δ, ppm)MultiplicityNotes
H-6eq4.20 - 4.35ddEquatorial proton on the methylene (B1212753) bridge.
H-6ax3.55 - 3.70tAxial proton on the methylene bridge.
H-6a3.50 - 3.65mOne of the chiral bridgehead protons.
H-11a5.45 - 5.55dThe other chiral bridgehead proton, typically downfield.
Aromatic Protons6.40 - 7.50m, d, sDependent on substitution pattern.

Note: Values are approximate and can vary significantly based on substitution and solvent.

Experimental Protocols

Protocol 1: General Extraction and Isolation of Pterocarpans
  • Extraction: Air-dried and powdered plant material is extracted exhaustively at room temperature with a solvent of medium polarity, such as methanol (B129727) or a dichloromethane/methanol mixture (1:1).[18]

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure. The residue is then suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane (B92381), chloroform (B151607), ethyl acetate (B1210297), and n-butanol). Pterocarpans are typically enriched in the chloroform and ethyl acetate fractions.[9]

  • Silica Gel Chromatography: The enriched fraction is subjected to column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate.[13]

  • Size-Exclusion Chromatography: Fractions containing pterocarpans are often further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other polymeric material.[10]

  • Preparative HPLC: Final purification to obtain individual compounds is achieved using preparative or semi-preparative HPLC, typically on a C18 column with a methanol/water or acetonitrile/water gradient.[19][11]

Protocol 2: Structure Elucidation by X-ray Crystallography
  • Crystal Growth: High-purity compound (>98%) is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, acetone, ethyl acetate). Single crystals are grown by slow evaporation of the solvent at room temperature.[5]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibration. It is then irradiated with a monochromatic X-ray beam.[6] The instrument rotates the crystal and collects the diffraction pattern (intensities and positions of spots).[20]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map.[17]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data until the calculated and observed diffraction patterns match closely.[17] The final refined structure provides unambiguous proof of connectivity and absolute stereochemistry.[5]

Visualizations: Workflows and Pathways

G cluster_workflow General Workflow for this compound Characterization A Plant Material (e.g., Roots, Stems) B Extraction & Partitioning A->B C Chromatographic Separation (Silica, Sephadex) B->C D Final Purification (Prep-HPLC) C->D E Purity Assessment (Analytical HPLC) D->E F Structure Elucidation (NMR, MS, X-ray) E->F G Biological Activity Screening F->G H Characterized Novel This compound G->H

Caption: A typical experimental workflow from plant source to a fully characterized novel this compound.

G cluster_elucidation Decision Workflow for Structure Elucidation Start Pure Isolated Compound MS 1. HRMS Analysis Start->MS NMR 2. 1D & 2D NMR Analysis (¹H, ¹³C, COSY, HSQC, HMBC) MS->NMR CheckStructure Is Structure Fully Determined? NMR->CheckStructure CheckCrystal Can Single Crystals be Grown? CheckStructure->CheckCrystal No End Unambiguous Structure & Stereochemistry CheckStructure->End Yes Xray 3. Single Crystal X-ray Diffraction CheckCrystal->Xray Yes AdvNMR Advanced NMR / Derivatization / Chiral Chromatography CheckCrystal->AdvNMR No Xray->End AdvNMR->End

Caption: A logical workflow for the complete structural elucidation of a novel this compound.

G cluster_pathway Simplified Signaling for this compound Biosynthesis Elicitor Pathogen Elicitor (e.g., PAMPs) Receptor Cell Surface Receptor Elicitor->Receptor MAPK MAPK Cascade Receptor->MAPK JA Jasmonate Signaling Receptor->JA TF Transcription Factors (Activation) MAPK->TF JA->TF Genes Upregulation of Biosynthetic Genes (PAL, IFS, PTS, etc.) TF->Genes This compound This compound Accumulation Genes->this compound

Caption: A simplified model of signaling pathways inducing this compound biosynthesis in plants.[21]

References

Optimization of culture conditions for pterocarpan production in elicited cell cultures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the production of pterocarpans in elicited plant cell suspension cultures. It includes frequently asked questions, detailed troubleshooting guides, key experimental protocols, and visual diagrams of relevant pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What are pterocarpans and why are they of scientific interest? A1: Pterocarpans are a class of isoflavonoid (B1168493) compounds found predominantly in the Fabaceae (legume) family.[1] They function as phytoalexins, which are antimicrobial compounds produced by plants in response to stress, such as pathogen attack.[2][3] Their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them promising candidates for drug development and agricultural applications.

Q2: What is "elicitation" in the context of plant cell cultures? A2: Elicitation is a biotechnological strategy used to induce or enhance the production of secondary metabolites in plant cell cultures.[4][5] It involves the application of external stimuli, known as elicitors, which trigger the plant's defense responses, thereby activating the metabolic pathways responsible for producing compounds like pterocarpans.[6][7]

Q3: Which elicitors are effective for inducing pterocarpan production? A3: A variety of biotic and abiotic elicitors have been shown to be effective. The choice of elicitor, its concentration, and the timing of its application are critical factors that must be optimized for each specific cell line.[5][8] Commonly used elicitors include methyl jasmonate (MJ), salicylic (B10762653) acid (SA), chitosan, and yeast extract.[1][9]

Q4: How do elicitors stimulate this compound biosynthesis at the molecular level? A4: Elicitors are recognized by plant cell receptors, which initiates a signal transduction cascade.[6][7] Key signaling pathways, such as the Jasmonate (JA) and Mitogen-Activated Protein Kinase (MAPK) cascades, are activated.[10] This leads to the activation of transcription factors that upregulate the expression of genes encoding the enzymes of the this compound biosynthetic pathway, such as Phenylalanine Ammonia-Lyase (PAL), Chalcone Synthase (CHS), and Isoflavone Reductase (IFR).[1][10]

Q5: When is the best time to apply an elicitor to the cell culture? A5: The induction of secondary metabolite production is often more effective during the stationary phase of cell growth.[7] During the exponential growth phase, primary metabolism is prioritized for biomass production.[7] Transferring cells to a new production medium or applying the elicitor as the culture enters the stationary phase can shift metabolic resources towards the synthesis of secondary compounds like pterocarpans.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound production.

Problem Possible Cause Recommended Solution
Low or No this compound Yield Ineffective Elicitor: The chosen elicitor or its concentration may not be optimal for your specific cell line.[5][8]- Screen a panel of different elicitors (e.g., Methyl Jasmonate, Salicylic Acid, Yeast Extract).- Perform a dose-response experiment to determine the optimal concentration.- Test combinations of elicitors, as they can have synergistic effects.[11]
Incorrect Timing of Elicitation: Elicitation during the rapid growth phase can be ineffective as the cell's resources are directed towards biomass production.[7]- Monitor the cell growth curve (by measuring fresh/dry weight or packed cell volume).- Apply the elicitor at the onset of the stationary phase for maximal induction.
Suboptimal Culture Conditions: Nutrient limitation, incorrect pH, or suboptimal hormone levels can inhibit secondary metabolite production.[12]- Verify and optimize the concentrations of sucrose (B13894), hormones (e.g., 2,4-D), and other media components.- Monitor and maintain the optimal pH for your culture.[12]
Cell Culture Contamination Bacterial Contamination: Often indicated by a sudden drop in pH (media turns yellow), cloudiness/turbidity, and microscopic observation of small, motile rods or cocci.[13][14]- Immediately discard the contaminated culture to prevent cross-contamination.- Thoroughly decontaminate the incubator, biosafety cabinet, and all equipment.- Review and reinforce aseptic techniques with all lab personnel.[13]
Fungal (Yeast/Mold) Contamination: Yeast appears as single, budding oval or round cells. Mold presents as visible filamentous hyphae, sometimes forming fuzzy colonies.[14]- Discard the culture. Rescuing fungal-contaminated cultures is generally not recommended.- Check for environmental sources of spores, such as unfiltered air vents or cardboard packaging in the lab.[15]
Mycoplasma Contamination: This is a serious issue as it is not visible by standard microscopy and does not cause turbidity. Signs include reduced cell growth rate and unexplained changes in cell morphology or metabolism.[13][16]- Quarantine the suspected culture and all related cell lines.- Use a specific mycoplasma detection kit (e.g., PCR-based or ELISA).- If positive, discard the culture and decontaminate all work areas. Treatment is possible but often difficult and not recommended for routine work.[14]
Slow Cell Growth / Low Biomass Incorrect Inoculation Density: If the initial cell density is too low, the culture may experience a long lag phase or fail to grow. If too high, nutrients may be depleted too quickly.[12]- Optimize the initial inoculation amount. A common starting point is around 1.5g of callus in 40mL of liquid medium.[12]
Media Composition: The type and ratio of hormones and the concentration of the carbon source (e.g., sucrose) are critical for cell proliferation.[12][17]- Ensure the hormone balance is appropriate for establishing a suspension culture (e.g., presence of an auxin like 2,4-D).- Verify that the sucrose concentration is optimal (typically 2-3%).
Unfavorable Physical Conditions: Inappropriate light, temperature, or agitation speed can stress the cells and inhibit growth.[18][19]- Maintain cultures at an optimal temperature (e.g., 25°C ± 2°C).- Determine the optimal lighting conditions (photoperiod or darkness).- Adjust the shaker speed; too slow may lead to poor aeration, while too fast can cause shear stress.
Cell Clumping / Aggregation Natural Tendency of Cells: Some cell lines are naturally prone to forming large aggregates, which can lead to poor nutrient and oxygen exchange.- Increase the agitation speed on the orbital shaker.- Subculture more frequently to keep cells in an active state of division.- Select for finer, more dispersed cell aggregates during subculturing.

Quantitative Data Summary

The following table summarizes the effects of various elicitors on the production of pterocarpans (maackiain, trifolirhizin (B192568), and trifolirhizin malonate) in Sophora flavescens cell cultures, harvested three days after elicitation.

ElicitorConcentrationThis compound Production (Relative to Control)
Control (0.1% Ethanol) N/A1.0
UV Radiation N/A~2.5
Methyl Jasmonate (MJ) 100 µM~15.0
Methyl Viologen (MV) 10 µM~3.0
Salicylic Acid (SA) 100 µM~4.0
Chitosan (Chi) 100 mg/L~3.5
Ethephon (ET) 100 µM~2.0
Data adapted from a study on Sophora flavescens cell cultures.[1] Actual results will vary depending on the specific plant species and cell line.

Mandatory Visualizations

Experimental & Biosynthetic Workflows

The following diagrams illustrate the general workflow for elicited this compound production and the key biosynthetic and signaling pathways involved.

G cluster_0 Phase 1: Culture Establishment cluster_1 Phase 2: Biomass Accumulation cluster_2 Phase 3: Elicitation & Production cluster_3 Phase 4: Analysis start Select Plant Material (Explant) callus Callus Induction (Solid Medium + Hormones) start->callus suspension Initiate Suspension Culture (Liquid Medium) callus->suspension growth Subculture & Grow Cells (Exponential Phase) suspension->growth monitoring Monitor Growth (e.g., Packed Cell Volume) growth->monitoring stationary Reach Stationary Phase monitoring->stationary elicit Add Elicitor (e.g., Methyl Jasmonate) stationary->elicit incubation Incubate for Production (e.g., 3-7 days) elicit->incubation harvest Harvest Cells incubation->harvest extract Extract Pterocarpans (e.g., Methanol) harvest->extract analyze Quantify with HPLC extract->analyze

Caption: General experimental workflow for this compound production in cell cultures.

G L_Phe L-Phenylalanine PAL PAL L_Phe->PAL Cinnamic Cinnamic Acid C4H_4CL C4H, 4CL Cinnamic->C4H_4CL CoumaroylCoA 4-Coumaroyl-CoA CHS CHS CoumaroylCoA->CHS Naringenin Naringenin Chalcone IFS IFS Naringenin->IFS Hydroxyisoflavone 2'-Hydroxyisoflavone IFR IFR Hydroxyisoflavone->IFR Hydroxyisoflavanone 2'-Hydroxyisoflavanone (Vestitone) VR VR Hydroxyisoflavanone->VR Hydroxyisoflavanol 2'-Hydroxyisoflavanol PTS PTS Hydroxyisoflavanol->PTS This compound This compound Skeleton (e.g., Medicarpin) PAL->Cinnamic C4H_4CL->CoumaroylCoA CHS->Naringenin IFS->Hydroxyisoflavone IFR->Hydroxyisoflavanone VR->Hydroxyisoflavanol PTS->this compound legend_key Key Enzymes (Isoflavonoid Branch) key_enzyme

Caption: Simplified core biosynthetic pathway leading to pterocarpans.

G cluster_JA Jasmonate Pathway cluster_MAPK MAPK Cascade Elicitor Elicitor (e.g., Methyl Jasmonate) Receptor Cell Surface Receptor Elicitor->Receptor 1. Perception JA Jasmonic Acid (JA) Biosynthesis Receptor->JA 2a. Signal MAPKKK MAPKKK Receptor->MAPKKK 2b. Signal JAZ JAZ Repressor Protein JA->JAZ 3. JAZ Degradation TF_JA Transcription Factors (e.g., MYC2) JAZ->TF_JA Represses Genes Upregulation of This compound Biosynthesis Genes (PAL, CHS, IFR, etc.) TF_JA->Genes 4. Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates TF_MAPK Phosphorylation of Transcription Factors MAPK->TF_MAPK Phosphorylates TF_MAPK->Genes Activation

Caption: Elicitor-induced signaling pathways regulating this compound biosynthesis.

Key Experimental Protocols

Protocol 1: Establishment of a Plant Cell Suspension Culture This protocol outlines the general steps for initiating a cell suspension culture from a callus.

  • Callus Induction:

    • Select a suitable explant (e.g., hypocotyl, leaf segment) from a sterile plantlet.

    • Culture the explant on a semi-solid initiation medium (e.g., MS medium) supplemented with appropriate plant growth regulators (typically an auxin like 2,4-D) to induce callus formation.[17]

    • Incubate in the dark at ~25°C until a friable (loosely structured) callus is formed. Subculture every 3-4 weeks.

  • Initiation of Suspension Culture:

    • Select 1-2 grams of healthy, friable callus and transfer it to a 125 mL Erlenmeyer flask containing 40-50 mL of liquid medium (same composition as the callus medium but without the gelling agent).[17][20]

    • Place the flask on an orbital shaker at 110-130 rpm under controlled temperature (~25°C) and light conditions (often continuous darkness).[18]

  • Maintenance and Subculturing:

    • After 1-2 weeks, allow the larger cell aggregates to settle and transfer the supernatant containing fine cell aggregates and single cells to a new flask with fresh medium.

    • Subculture the suspension every 7-14 days, depending on the growth rate, by transferring a portion of the culture to fresh medium.

Protocol 2: General Elicitation Procedure

  • Preparation: Prepare a sterile, concentrated stock solution of the chosen elicitor (e.g., 100 mM Methyl Jasmonate in ethanol).

  • Timing: Allow the cell suspension culture to reach the late exponential or early stationary phase of growth. This is the optimal time for elicitation.[7]

  • Application: Under sterile conditions, add the elicitor stock solution to the cell culture flask to achieve the desired final concentration (e.g., 100 µM). Add an equivalent amount of the solvent (e.g., ethanol) to a separate control flask.

  • Incubation: Return the flasks to the shaker and incubate for the desired production period (typically 3 to 7 days). The optimal duration should be determined experimentally.

  • Harvesting: Collect the cells by filtration or centrifugation. The culture medium can also be retained for analysis of secreted pterocarpans.

Protocol 3: this compound Extraction and Quantification

  • Harvesting and Drying:

    • Harvest the cells from the liquid culture via vacuum filtration.

    • Wash the cell pellet with distilled water to remove residual media.

    • Freeze-dry the cells (lyophilize) to obtain a constant dry weight for accurate quantification.

  • Extraction:

    • Grind the lyophilized cells into a fine powder.

    • Extract a known weight of the powdered cells with a suitable solvent, such as methanol, typically using sonication or overnight shaking at room temperature.[1]

    • Centrifuge the mixture to pellet the cell debris and collect the supernatant.[21]

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Filter the supernatant through a 0.22 µm syringe filter before analysis.

    • Analyze the extract using a reverse-phase HPLC system with a C18 column.

    • Use a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with formic acid) to separate the compounds.

    • Detect the pterocarpans using a UV detector at an appropriate wavelength (e.g., ~280-310 nm).

    • Identify and quantify the specific pterocarpans by comparing their retention times and peak areas to those of authentic standards.[1]

References

Technical Support Center: Spectroscopic Analysis of Pterocarpans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of pterocarpans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interference issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the UV-Vis spectroscopic analysis of pterocarpans?

A1: Interference in UV-Vis spectroscopy of pterocarpans can arise from several sources. Overlapping absorption spectra from other compounds in a complex mixture is a primary concern.[1][2] Matrix components, such as solvents and other phytochemicals, can also interfere with the analysis.[1][3] For instance, molecular species formed during combustion in flame atomic absorption spectroscopy can exhibit broad absorption bands that overlap with the analyte's signal.[1] Particulates in the sample can scatter the source radiation, leading to an apparent increase in absorbance.[1]

Q2: How can I minimize matrix effects in Mass Spectrometry (MS) analysis of pterocarpans?

A2: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in MS analysis.[4][5][6] Several strategies can be employed to mitigate these effects. Optimizing sample preparation to remove interfering compounds is a crucial first step.[4][6] This can include techniques like solid-phase extraction (SPE) or liquid-liquid extraction.[7] Adjusting chromatographic parameters to separate the analyte from co-eluting matrix components is also effective.[4] Additionally, modifying MS conditions can help reduce the occurrence of matrix effects within the ion source.[4] The use of an internal standard, particularly a stable isotope-labeled version of the analyte, is a widely recognized method to correct for matrix effects.[8]

Q3: My fluorescence signal is weak or inconsistent. What could be the cause and how do I fix it?

A3: Weak or inconsistent fluorescence signals can be attributed to fluorescence quenching. Quenching is any process that decreases the fluorescence intensity of a sample.[9] This can be caused by a variety of factors, including the presence of quenching agents in the sample matrix, high concentrations of the fluorophore leading to self-quenching, or changes in the local environment such as pH.[9][10][11] To address this, ensure your solvents and reagents are of high purity and free from quenching contaminants. Optimizing the concentration of your pterocarpan sample can also prevent concentration quenching.[10] Additionally, controlling the pH of the solution is important, as pH can influence the fluorescence of porphyrins, which may be present in biological samples.[12]

Q4: I am observing unexpected shifts in my Nuclear Magnetic Resonance (NMR) spectra. What could be the reason?

A4: Solvent effects are a common cause of unexpected shifts in NMR spectra.[13][14] The interaction between the analyte and the solvent molecules can alter the chemical environment of the protons, leading to changes in their chemical shifts.[15][16] For example, using an aromatic solvent like benzene-d6 (B120219) can induce significant shifts compared to a less interactive solvent like chloroform-d.[14] It is crucial to use the same deuterated solvent for all related experiments and reference standards to ensure consistency. If you suspect solvent effects, recording spectra in different solvents can sometimes help to resolve overlapping signals and provide additional structural information.[15]

Troubleshooting Guides

Issue 1: Poor Peak Resolution in HPLC-UV Analysis

Problem: Co-eluting peaks are observed in the chromatogram, making accurate quantification of the target this compound difficult.

Troubleshooting Workflow:

G start Poor Peak Resolution step1 Optimize Mobile Phase Gradient start->step1 step2 Change Column Chemistry step1->step2 If no improvement end_resolved Resolution Improved step1->end_resolved Successful step3 Adjust Flow Rate step2->step3 If no improvement step2->end_resolved Successful step4 Check for System Contamination step3->step4 If no improvement step3->end_resolved Successful end_unresolved Issue Persists step4->end_unresolved

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Detailed Methodologies:

  • Optimize Mobile Phase Gradient:

    • Protocol: Start with a shallow gradient (e.g., 5-95% acetonitrile (B52724) in water over 60 minutes). Gradually increase the gradient steepness or introduce isocratic holds at different points in the run to improve the separation of closely eluting peaks. The addition of a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape for acidic compounds.

  • Change Column Chemistry:

    • Protocol: If gradient optimization is insufficient, switch to a column with a different stationary phase. For pterocarpans, which are relatively nonpolar, a C18 column is a good starting point. If resolution is still poor, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different selectivities.

  • Adjust Flow Rate:

    • Protocol: Lowering the flow rate can sometimes improve resolution by increasing the number of theoretical plates. Try reducing the flow rate from a standard 1.0 mL/min to 0.5-0.8 mL/min. Be aware that this will increase the run time.

Issue 2: Signal Suppression or Enhancement in LC-MS Analysis

Problem: The intensity of the this compound signal is unexpectedly low (suppression) or high (enhancement), leading to inaccurate quantification.

Troubleshooting Workflow:

G start Signal Suppression/ Enhancement step1 Perform Post-Column Infusion Experiment start->step1 step2 Improve Sample Cleanup step1->step2 Identify Suppression Zone step4 Dilute the Sample step1->step4 No clear zone step3 Use a Stable Isotope-Labeled Internal Standard step2->step3 If suppression persists end_resolved Quantification Accurate step2->end_resolved Suppression Removed step3->end_resolved Correction Applied step4->end_resolved Matrix effect reduced end_unresolved Issue Persists step4->end_unresolved Analyte signal too low G start Inconsistent Absorbance step1 Check pH of the Solution start->step1 step2 Verify Solvent Purity step1->step2 If pH is stable end_resolved Readings Stabilized step1->end_resolved pH Adjusted step3 Ensure Sample Homogeneity step2->step3 If solvent is pure step2->end_resolved Solvent Replaced step4 Inspect Cuvette Condition step3->step4 If sample is homogeneous step3->end_resolved Sample Mixed end_unresolved Issue Persists step4->end_unresolved

References

Validation & Comparative

A Comparative Bioactivity Analysis of Pterocarpans and Isoflavones

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Pterocarpans and isoflavones represent two major classes of isoflavonoids, primarily found in the Fabaceae (legume) family, that have garnered significant scientific interest for their broad pharmacological activities.[1][2] Structurally, isoflavones feature a 3-phenylchroman skeleton, while pterocarpans possess a more complex tetracyclic ring system, which is biosynthetically derived from an isoflavone (B191592) precursor.[3][4][5] Both classes of compounds are often synthesized by plants as phytoalexins in response to environmental stressors and exhibit a wide array of biological effects, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][5] This guide provides a comparative analysis of their bioactivities, supported by quantitative experimental data, detailed methodologies, and pathway visualizations to aid in research and development.

Comparative Bioactivity Data

The following tables summarize quantitative data for the anticancer, anti-inflammatory, and antimicrobial activities of selected pterocarpan and isoflavone compounds to facilitate an objective performance comparison.

Table 1: Anticancer Activity (IC₅₀ Values)

This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the potency of various pterocarpans and isoflavones against several human cancer cell lines. Lower values denote higher cytotoxic activity.

Compound ClassCompoundCancer Cell LineIC₅₀ (µM)Reference
This compound (+)-Trimethoxythis compoundHL-60 (Leukemia)0.20[6]
(+)-Trimethoxythis compoundB16 (Melanoma)3.61[6]
Sophothis compound AMCF-7 (Breast)29.36[1]
(-)-Tonkinensine BMDA-MB-231 (Breast)48.9[1]
Isoflavone Genistein (B1671435) Derivative (22)MDA-MB-231 (Breast)5.44[7]
Genistein Derivative (22)H460 (Lung)6.36[7]
Genistein Derivative (22)MCF-7 (Breast)11.5[7]
GenisteinSW620 (Colon)75.84[7]
DaidzeinNot Specified>100[8]
Table 2: Anti-inflammatory Activity (IC₅₀ Values)

This table compares the anti-inflammatory effects by showing the IC₅₀ values for the inhibition of inflammatory mediators like nitric oxide (NO) and various enzymes.

Compound ClassCompoundAssayIC₅₀ (µM)Reference
This compound Crotafuran Aβ-glucuronidase release7.8[1]
Crotafuran BNO Production (N9 cells)9.4[1]
Crotafuran BNO Production (RAW 264.7)19.0[1]
Isoflavone Apigenin*β-glucuronidase release5.9[8]
2'-hydroxygenisteinNO Production (RAW 264.7)10.7[8]
Daidzeinβ-glucuronidase release13.7[8]
2'-hydroxydaidzeinLysozyme release26.3[8]

*Note: Apigenin is a flavonoid, often studied alongside isoflavones for comparative purposes.

Table 3: Antimicrobial Activity (MIC Values)

This table shows the Minimum Inhibitory Concentration (MIC) required to inhibit the visible growth of various microorganisms. Lower values indicate greater antimicrobial potency.

Compound ClassCompoundMicroorganismMIC (µM)Reference
This compound Erythrabyssin IIStreptococcus spp.0.78 - 1.56[1]
Erybraedin AStreptococcus spp.0.78 - 1.56[1]
3,9-dihydroxythis compoundStaphylococcus aureus1.56[1]
PhaseollinMRSA78[9]
Isoflavone 6,8-diprenylgenisteinMRSA23[9]
Prenylated GenisteinS. aureus5-50 µg/mL[10]
Genistein (non-prenylated)Various BacteriaInactive[10]

Mechanisms of Action & Signaling Pathways

Pterocarpans and isoflavones exert their biological effects by modulating a complex network of cellular signaling pathways. While there is some overlap, distinct mechanisms are often emphasized for each class.

Isoflavones are well-documented for their interaction with multiple signaling cascades.[11] They can inhibit receptor tyrosine kinases and modulate key pathways like Akt and NF-κB, which are critical for cell survival and inflammation.[11][12] Their structural similarity to estrogen allows them to bind to estrogen receptors (ERα and ERβ), leading to phytoestrogenic effects that can influence hormone-dependent cancers.[13][14]

isoflavone_pathway isoflavone Isoflavones (e.g., Genistein) akt Akt Pathway isoflavone->akt nfkb NF-κB Pathway isoflavone->nfkb er Estrogen Receptors (ERα, ERβ) isoflavone->er Modulates survival Cell Survival & Proliferation akt->survival apoptosis Apoptosis akt->apoptosis inflammation Inflammation nfkb->inflammation nfkb->apoptosis

Simplified signaling pathways modulated by isoflavones.

Pterocarpans also modulate critical cell signaling pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt cascades, to induce anticancer effects.[1][15] Their anti-inflammatory action is often linked to the inhibition of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1][16]

pterocarpan_pathway This compound Pterocarpans (e.g., Medicarpin) mapk MAPK Pathway This compound->mapk pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt no_synthase NO Synthase (iNOS) This compound->no_synthase proliferation Cell Proliferation mapk->proliferation apoptosis Apoptosis pi3k_akt->apoptosis inflammation Inflammation no_synthase->inflammation

Key signaling pathways influenced by pterocarpans.

Structural Relationship

Pterocarpans are biosynthetically derived from isoflavones, representing a more complex, cyclized chemical scaffold. This structural difference is key to their distinct biological activities.

structural_relationship cluster_0 Biosynthetic Origin phenylalanine L-Phenylalanine isoflavone Isoflavone (e.g., Daidzein) phenylalanine->isoflavone Phenylpropanoid Pathway This compound This compound (e.g., Medicarpin) isoflavone->this compound Isoflavone Reductase & Dehydratase

Biosynthetic relationship between isoflavones and pterocarpans.

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays. Below are generalized methodologies for the key experiments cited.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (pterocarpans or isoflavones) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Incubation: The MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Reaction)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages (like RAW 264.7 cells) upon stimulation with lipopolysaccharide (LPS).

  • Cell Culture: Macrophage cells are plated in 96-well plates and allowed to adhere.

  • Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Griess Reaction: An aliquot of the cell culture supernatant is transferred to a new plate and mixed with an equal volume of Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[15]

  • Color Development: The reaction is allowed to proceed for 10-15 minutes at room temperature, during which nitrite (B80452) (a stable product of NO) reacts to form a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.[15]

  • Quantification: The concentration of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

General Experimental Workflow

The screening process for identifying and characterizing the bioactivity of natural compounds follows a structured workflow.

experimental_workflow cluster_assays Bioactivity Assays start Compound Isolation & Preparation treatment Treatment with Compound (Dose-Response) start->treatment cell_culture Cell Line / Microbial Strain Selection & Culture cell_culture->treatment incubation Incubation (24-72h) treatment->incubation assay_cancer Anticancer (e.g., MTT) incubation->assay_cancer assay_inflam Anti-inflammatory (e.g., Griess) incubation->assay_inflam assay_microbe Antimicrobial (e.g., MIC) incubation->assay_microbe data_acq Data Acquisition (e.g., Plate Reader) assay_cancer->data_acq assay_inflam->data_acq assay_microbe->data_acq analysis Data Analysis (IC₅₀ / MIC Calculation) data_acq->analysis end Conclusion on Bioactivity analysis->end

Generalized workflow for in vitro bioactivity screening.

Conclusion

Both pterocarpans and isoflavones exhibit significant therapeutic potential across anticancer, anti-inflammatory, and antimicrobial applications.

  • Anticancer: Pterocarpans, such as (+)-trimethoxythis compound, can exhibit exceptionally high potency with IC₅₀ values in the sub-micromolar range, suggesting strong potential as cytotoxic agents.[6] While parent isoflavones like genistein show moderate activity, synthetic derivatives can achieve high potency, indicating that the isoflavone scaffold is a valuable template for optimization.[7]

  • Anti-inflammatory: Both classes demonstrate potent anti-inflammatory effects by inhibiting key mediators. Pterocarpans and isoflavones can achieve IC₅₀ values in the low micromolar range, making them comparable in this regard.[1][8]

  • Antimicrobial: Pterocarpans appear to have a broader and more potent intrinsic antimicrobial activity, particularly against Gram-positive bacteria.[1] The antimicrobial efficacy of isoflavones is significantly enhanced by modifications such as prenylation, whereas non-prenylated isoflavones are often inactive.[9][10]

References

A Comparative Guide to the Structure-Activity Relationship of Pterocarpan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Pterocarpans are a significant class of isoflavonoids, characterized by a rigid, tetracyclic ring system that forms a benzofuran-benzopyran core.[1] Primarily found in the legume family (Fabaceae), these compounds are often produced by plants as phytoalexins in response to stressors like microbial infections.[1] In recent decades, pterocarpans have attracted substantial scientific interest due to their wide spectrum of pharmacological activities, including potent antitumor, antimicrobial, and anti-inflammatory effects.[1][2] This guide provides a comparative analysis of pterocarpan derivatives, summarizing their biological performance with quantitative data, detailing key experimental protocols, and visualizing the underlying molecular pathways.

Anticancer Activity of this compound Derivatives

This compound derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[1] Their anticancer effects are often mediated through the induction of apoptosis, cell cycle arrest, and the modulation of key cancer signaling pathways.[1][3]

The cytotoxic efficacy of various this compound derivatives is typically measured by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below compares the IC50 values of several this compound derivatives against various human cancer cell lines.

This compound DerivativeCancer Cell LineActivity Metric (IC50)Reference
(+)-2,3,9-Trimethoxythis compoundHL-60 (Leukemia)0.20 µM[4]
LQB-118 (Pterocarpanquinone)K562 (Leukemia)~5 µM[5]
Sophflarine A (SFA)A549 (Lung)11.3 µM[6]
Sophflarine A (SFA)H820 (Lung)11.5 µM[6]
(-)-Tonkinensine BHeLa (Cervical)24.3 µM[1]
(-)-Tonkinensine BMDA-MB-231 (Breast)48.9 µM[1]
Sophothis compound AMCF-7 (Breast)29.36 µM[1]

This compound derivatives exert their anticancer effects by modulating multiple cellular signaling pathways. For instance, medicarpin (B1676140) induces apoptosis by inhibiting the pro-survival PI3K/AKT pathway, while other derivatives can arrest the cell cycle.[1][6] Some pterocarpans, like 2,3,9-trimethoxythis compound, induce mitotic arrest by blocking centrosome segregation.[1][3]

Anticancer_Signaling_Pathways Figure 1. Anticancer Mechanisms of Pterocarpans cluster_0 PI3K/AKT Pathway Inhibition cluster_1 Mitotic Arrest Induction Pterocarpan_PI3K This compound (e.g., Medicarpin, SFA) PI3K PI3K Pterocarpan_PI3K->PI3K inhibits Apoptosis_Induction Induction of Apoptosis Pterocarpan_PI3K->Apoptosis_Induction promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 activates Apoptosis_Inhibition Inhibition of Apoptosis Bcl2->Apoptosis_Inhibition Pterocarpan_Mitosis This compound (e.g., 2,3,9-Trimethoxythis compound) Centrosome Centrosome Segregation Pterocarpan_Mitosis->Centrosome blocks Prometaphase Prometaphase Arrest Centrosome->Prometaphase CellCycleArrest Cell Cycle Arrest (G2/M) Prometaphase->CellCycleArrest

Caption: Anticancer Mechanisms of Pterocarpans.

The MTT assay is a colorimetric method used to assess cell viability.[7]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow attachment.[5]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the this compound derivative. Control wells should contain untreated cells and a vehicle control (e.g., DMSO).[5]

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After incubation, 10 µL of a 5 mg/mL MTT solution is added to each well.[5]

  • Formazan (B1609692) Formation: The plates are incubated for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT into purple formazan crystals.[5]

  • Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[5]

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.[5]

Cytotoxicity_Workflow Figure 2. Workflow for Cytotoxicity Assessment (MTT Assay) start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells incubate1 Incubate 24h (Allow attachment) seed_cells->incubate1 add_compound Add this compound Derivatives (Varying Concentrations) incubate1->add_compound incubate2 Incubate (e.g., 48h) add_compound->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate Cell Viability & Determine IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for Cytotoxicity Assessment.[7]

Anti-inflammatory Activity of this compound Derivatives

Pterocarpans exhibit anti-inflammatory properties primarily by modulating key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), thereby reducing the production of pro-inflammatory mediators such as nitric oxide (NO).[8][9]

The anti-inflammatory potential is often quantified by the IC50 value for the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

This compound DerivativeAssay TargetCell LineIC50 ValueReference
Crotafuran BNO ProductionN9 microglial cells9.4 ± 0.9 µM[1][10]
Unnamed PterocarpanoidNO ProductionBV-2 microglial cells12.0 µM[11]
Crotafuran BNO ProductionRAW 264.7 macrophages19.0 ± 0.2 µM[1][10]
Crotafuran ANO ProductionRAW 264.7 macrophages23.0 ± 1.0 µM[1][10]
Crotafuran Aβ-glucuronidase releaseRat Neutrophils7.8 ± 1.4 µM[1][10]

The NF-κB pathway is a central regulator of inflammation.[8] In resting cells, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκBα).[12] Pro-inflammatory stimuli like LPS trigger the degradation of IκBα, allowing NF-κB to move to the nucleus and activate the transcription of inflammatory genes.[12] Pterocarpans can inhibit this process.

NFkB_Signaling_Pathway Figure 3. NF-κB Signaling Pathway Inhibition by Pterocarpans cluster_cytoplasm Cytoplasm LPS LPS (Inflammatory Stimulus) IKK IKK Complex LPS->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to This compound This compound This compound->IKK inhibits Transcription Transcription of Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) Nucleus->Transcription initiates IkBa_NFkB IκBα-NF-κB Complex

Caption: NF-κB Signaling Pathway Inhibition.

This assay measures the production of nitrite (B80452), a stable product of NO, using the Griess reagent.[12]

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours.[12]

  • Compound Treatment: Cells are pre-treated with various concentrations of the this compound derivative for 1-2 hours.[12]

  • Inflammatory Stimulation: Cells are stimulated with LPS (final concentration of 1 µg/mL) to induce inflammation and incubated for another 24 hours.[12]

  • Griess Reaction:

    • 50 µL of the cell culture supernatant is transferred to a new 96-well plate.[12]

    • A standard curve is prepared using known concentrations of sodium nitrite.[12]

    • 50 µL of Griess Reagent is added to each well.[12]

    • The plate is incubated at room temperature for 10-15 minutes in the dark.[12]

  • Measurement: The absorbance is measured at 540 nm. The quantity of nitrite in the sample is determined from the standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.[12]

Antimicrobial Activity of this compound Derivatives

As phytoalexins, a primary role of pterocarpans in nature is to defend against microbial pathogens.[1] This translates to significant antimicrobial and antifungal activity, making them promising candidates for developing new anti-infective agents.[2]

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

This compound DerivativeMicroorganismActivity Metric (MIC)Reference
ErycristagallinStaphylococcus aureus (incl. MRSA, VRSA)0.39 - 1.56 µg/mL[1][13]
Erythrabyssin IIStreptococcus strains0.78 - 1.56 µg/mL[1][13]
Erybraedin AStreptococcus strains0.78 - 1.56 µg/mL[1][13]
3,9-dihydroxythis compoundStaphylococcus aureus1.56 µg/mL[1]
Various Prenylated PterocarpansClostridium perfringens (Neuraminidase)IC50: 1.32 - 77.10 µM[14]
Various Prenylated PterocarpansVibrio cholerae (Neuraminidase)IC50: 0.35 - 77.73 µM[14]

Note: MRSA = Methicillin-resistant Staphylococcus aureus; VRSA = Vancomycin-resistant Staphylococcus aureus.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth medium to a specific cell density (e.g., McFarland standard).

  • Compound Dilution: Serial twofold dilutions of the this compound derivative are prepared in a 96-well microtiter plate using broth as the diluent.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound and no inoculum) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. The results can be confirmed by adding a growth indicator like resazurin.[15]

References

Unveiling the Anticancer Potential of Maackiain in Triple-Negative Breast Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals validating the anticancer mechanism of the pterocarpan, Maackiain, in comparison to standard chemotherapeutic agents, Paclitaxel (B517696) and Doxorubicin, in triple-negative breast cancer (TNBC). This guide provides a comparative analysis of cytotoxic activity, detailed experimental protocols for key validation assays, and visual representations of the underlying signaling pathways.

Comparative Cytotoxic Activity

The cytotoxic effects of Maackiain, Paclitaxel, and Doxorubicin were evaluated on two common triple-negative breast cancer cell lines, MDA-MB-231 and BT-549. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined through various in vitro studies. The data presented below is a summary from multiple sources and reflects the range of reported IC50 values. It is important to note that variations in experimental conditions can lead to differences in absolute IC50 values.

CompoundCell LineIC50 (µM)Reference(s)
MaackiainMDA-MB-23125.24[1]
MaackiainBT-54920.99[1]
PaclitaxelMDA-MB-2310.002 - 61[2][3]
PaclitaxelBT-549Data not consistently available in the same concentration units
DoxorubicinMDA-MB-2311 - 6.602[4][5]
DoxorubicinBT-5490.0129[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of further validation studies.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (Maackiain, Paclitaxel, or Doxorubicin) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the test compounds as described for the MTT assay.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This protocol is for the analysis of key apoptosis-related proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GADD45A, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the test compounds, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Maackiain's Anticancer Mechanism in TNBC

Maackiain has been shown to induce apoptosis in TNBC cells through the modulation of the miR-374a/GADD45A signaling axis.[7] Maackiain downregulates the expression of microRNA-374a (miR-374a), which is an oncomiR that promotes cancer progression.[7] The downregulation of miR-374a leads to the upregulation of its target, Growth Arrest and DNA Damage-inducible alpha (GADD45A).[7] GADD45A is a tumor suppressor that plays a crucial role in DNA repair, cell cycle arrest, and apoptosis.[8][9] The increased expression of GADD45A ultimately triggers the apoptotic cascade.

Maackiain_Mechanism Maackiain Maackiain miR374a miR-374a Maackiain->miR374a inhibits GADD45A GADD45A miR374a->GADD45A inhibits Apoptosis Apoptosis GADD45A->Apoptosis induces

Caption: Maackiain-induced apoptotic pathway in TNBC.

Paclitaxel's Anticancer Mechanism

Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[10][11] This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle and ultimately induces apoptosis.[12][13]

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes MitoticArrest Mitotic Arrest (G2/M phase) Microtubules->MitoticArrest leads to Apoptosis Apoptosis MitoticArrest->Apoptosis induces

Caption: Paclitaxel-induced apoptotic pathway.

Doxorubicin's Anticancer Mechanism

Doxorubicin is an anthracycline antibiotic that exerts its anticancer effects through multiple mechanisms. It intercalates into DNA, inhibiting topoisomerase II and thereby preventing DNA replication and transcription.[14][15] This leads to DNA damage, the generation of reactive oxygen species (ROS), and ultimately, the induction of apoptosis.[15][16]

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS ROS Generation Doxorubicin->ROS DNADamage DNA Damage DNA->DNADamage TopoII->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis ROS->Apoptosis

Caption: Doxorubicin-induced apoptotic pathways.

Experimental Workflow for Anticancer Drug Validation

The following diagram illustrates a typical workflow for validating the anticancer mechanism of a compound like Maackiain.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Interpretation CellCulture Cell Culture (TNBC cell lines) Treatment Compound Treatment (Maackiain, Paclitaxel, Doxorubicin) CellCulture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay WesternBlot Protein Expression Analysis (Western Blot) Treatment->WesternBlot IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptosis ApoptosisAssay->ApoptosisQuant ProteinQuant Protein Level Quantification WesternBlot->ProteinQuant Mechanism Mechanism Elucidation IC50->Mechanism ApoptosisQuant->Mechanism ProteinQuant->Mechanism

Caption: Workflow for anticancer mechanism validation.

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural Pterocarpans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of synthetic and natural pterocarpans, a class of isoflavonoids with significant therapeutic potential. While direct head-to-head experimental studies comparing the efficacy of synthetic versus naturally sourced pterocarpans are not extensively available in the current literature, the successful chemical synthesis of compounds such as (+)-medicarpin has yielded products with spectroscopic data identical to their natural counterparts.[1][2] This physicochemical equivalence strongly suggests a comparable biological efficacy between the two forms.[1][2]

This guide collates available experimental data for both synthetic and naturally derived or unspecified sources of pterocarpans to offer a comparative overview of their anticancer, antioxidant, and anti-inflammatory activities.

Quantitative Efficacy Data

The following tables summarize the reported efficacy of pterocarpans across different biological activities. The source of the pterocarpan (natural or synthetic) is specified where the information is available in the cited studies.

Table 1: Anticancer Activity of Pterocarpans
CompoundCell LineCancer TypeIC50 ValueSourceReference
(+)-Medicarpin P388Leukemia≈ 90 µMNatural (from Medicago sativa)[2]
P388/DOXDoxorubicin-resistant Leukemia≈ 90 µMNatural (from Medicago sativa)[2]
BCA-1Human Breast Cancer13.14 µg/mLUnspecified[3]
KBHuman Epidermoid Carcinoma10.13 µg/mLUnspecified[3]
(-)-Medicarpin P388/DOXDoxorubicin-resistant LeukemiaIC50 ≈ 90 µMUnspecified[4]
Millepurpan P388Leukemia54 µMNatural (from Medicago sativa)[4]
P388/DOXDoxorubicin-resistant Leukemia69 µMNatural (from Medicago sativa)[4]
Table 2: Antioxidant Activity of (+)-Medicarpin
AssayIC50 ValueSource of (+)-MedicarpinReference
ABTS 0.61 ± 0.05 µg/mLBiotransformation product[2]
DPPH 7.50 ± 1.6 µg/mLBiotransformation product[2]
Table 3: Anti-inflammatory and Other Biological Activities of (+)-Medicarpin
ActivityModelIC50 or Effective ConcentrationSource of (+)-MedicarpinReference
Anti-apoptotic OGD-induced Neuro 2A cells≈ 13 ± 2 μMNatural (from Radix Hedysari)[2]
Anti-inflammatory LPS-induced NO production in BV-2 cellsSignificant reductionNatural (from Radix Hedysari)[2]
Antifungal Trametes versicolor150 mg/LNatural (from Dalbergia congestiflora)[2]
Antigonococcal Neisseria gonorrhoeae0.25 mg/mLNatural (from Jamaican propolis)[2]
Osteoblast differentiation In vitro10⁻¹⁰ MUnspecified[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., P388, A549)

  • Appropriate cell culture media with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • (+)-Medicarpin or other this compound compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound for specific time points (e.g., 24, 48 hours).[2]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours.[2]

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals formed by viable cells.[2]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging activity of a compound.

Materials:

  • DPPH solution in methanol (B129727)

  • (+)-Medicarpin or other this compound compounds

  • Methanol

  • Microplate reader or spectrophotometer

Procedure:

  • Reaction Mixture: A solution of DPPH in methanol is prepared.[2]

  • Compound Addition: Different concentrations of the this compound compound are added to the DPPH solution.[2]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[2]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).[2] A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against total and phosphorylated forms of AKT, p38 MAPK)

  • Secondary antibodies conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Proteins from cell lysates are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that binds to the primary antibody.

  • Detection: The membrane is treated with a chemiluminescent substrate, and the resulting light signal is captured by an imaging system.

  • Analysis: The intensity of the protein bands is quantified to determine the relative protein expression or phosphorylation levels.

Signaling Pathways and Experimental Workflows

This compound Modulation of the PI3K/Akt Signaling Pathway

Pterocarpans, including medicarpin (B1676140), have been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1][5] Inhibition of this pathway can lead to apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 p_Akt p-Akt (Active) PIP3->p_Akt Activates Akt Akt Apoptosis_Inhibition Inhibition of Apoptosis p_Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival p_Akt->Proliferation This compound This compound (e.g., Medicarpin) This compound->PI3K Inhibits MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Ras Ras Extracellular_Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK p_ERK p-ERK (Active) MEK->p_ERK Phosphorylates ERK ERK Transcription_Factors Transcription Factors p_ERK->Transcription_Factors This compound This compound This compound->MEK Inhibits Cellular_Response Cell Proliferation, Differentiation, Apoptosis Transcription_Factors->Cellular_Response Experimental_Workflow Compound_Source This compound Source (Natural Extraction or Chemical Synthesis) Initial_Screening Initial Screening (e.g., Cytotoxicity - MTT Assay) Compound_Source->Initial_Screening Mechanism_of_Action Mechanism of Action Studies Initial_Screening->Mechanism_of_Action Active Compounds Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot for PI3K/Akt, MAPK) Mechanism_of_Action->Signaling_Pathway_Analysis Antioxidant_Assay Antioxidant Activity (DPPH Assay) Mechanism_of_Action->Antioxidant_Assay In_Vivo_Studies In Vivo Studies (Animal Models) Signaling_Pathway_Analysis->In_Vivo_Studies Antioxidant_Assay->In_Vivo_Studies

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pterocarpan Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pterocarpans—a class of isoflavonoids with significant pharmacological potential—is essential for quality control, pharmacokinetic studies, and efficacy assessment. The selection of an appropriate analytical method is a critical decision that influences the reliability and validity of experimental results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of pterocarpans, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis of Method Performance

The choice of an analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and throughput.[1][2] While specific cross-validation studies directly comparing these three methods for a single pterocarpan are not always available in published literature, this section summarizes the typical performance characteristics of each technique for the analysis of related flavonoids and specific data for pterocarpans where found.[3][4]

Performance ParameterHPLC-UV/DADHPTLC-DensitometryLC-MS/MS
Principle Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance.Separation on a thin layer of adsorbent, followed by quantification via densitometric scanning of the separated spots.[3][5]Combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[3][6]
Selectivity Moderate to high, dependent on chromatographic conditions and potential co-eluting substances.[3]Moderate, with a potential for interference from compounds having similar Retention factor (Rf) values.[3]Very high, based on the specific mass-to-charge ratio (m/z) of the parent and fragment ions.[3]
Linearity (r²) Typically > 0.999[4]Generally ≥ 0.996[7]Often > 0.99[4][8]
Sensitivity (LOD/LOQ) Generally in the µg/mL to high ng/mL range.[4][9]Typically in the ng/spot range. LOD: ~84 ng/spot; LOQ: ~254 ng/spot for similar compounds.[10]High sensitivity, often in the low ng/mL to pg/mL range. LOD: 1.95 ng/mL; LOQ: 3.9 ng/mL for 3-hydroxy this compound.[8]
Accuracy (% Recovery) 97 - 105%[4]98.75 - 102.12% for similar compounds.[10]93 - 103%[4]; 73.9 - 79.3% for a specific this compound.[8]
Precision (% RSD) < 2%[4]< 2.1% for similar compounds.[10]< 15%[4]; ≤ 13.2% for a specific this compound.[8]
Throughput Sequential analysis of individual samples.[3]Simultaneous analysis of multiple samples and standards on a single plate.[3]High, especially when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC).[1][4]
Cost ModerateLow to ModerateHigh

Experimental Protocols

Reproducibility and cross-validation of analytical results rely on detailed and robust methodologies.[11] The following sections outline general experimental protocols for the quantification of pterocarpans using HPLC, HPTLC, and LC-MS/MS.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC is a widely used technique for the separation and quantification of components in a mixture.[2]

  • Sample and Standard Preparation:

    • Prepare a stock solution of a this compound standard (e.g., (+)-Medicarpin) of a known concentration in a suitable solvent like methanol (B129727) or acetonitrile (B52724).

    • Generate a calibration curve by preparing a series of standard solutions of decreasing concentrations through serial dilution.

    • Extract pterocarpans from the sample matrix (e.g., plant material, plasma) using an appropriate solvent extraction or solid-phase extraction (SPE) method.[12]

    • Filter the final sample extracts through a 0.22 or 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is commonly used.[13]

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically around 1.0 mL/min.[3]

    • Injection Volume: 10-20 µL.[3]

    • Detection: Set the Diode-Array Detector (DAD) to the maximum absorbance wavelength for the specific this compound being analyzed.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of the this compound in the sample by comparing its peak area to the calibration curve generated from the standards.[4]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful and cost-effective planar chromatography technique suitable for the analysis of complex samples like plant extracts.[5][14]

  • Sample and Standard Preparation:

    • Prepare stock solutions of the standard and sample extracts as described for HPLC.

    • Apply known volumes of the standard and sample solutions as narrow bands onto an HPTLC plate (e.g., pre-coated with silica (B1680970) gel 60 F254) using an automated applicator.[3]

  • Chromatographic Development:

    • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are common.[3][7] It is often advisable to pre-wash the plates to improve reproducibility.[14]

    • Mobile Phase: A suitable solvent system is selected to achieve good separation. For example, a mixture of toluene, ethyl acetate, and diethyl amine has been used for similar compounds.[10]

    • Development: Develop the plate in a saturated twin-trough chamber up to a defined distance.[3]

    • Drying: Dry the plate completely after development. For certain compounds, post-chromatographic derivatization may be required to visualize the spots.[7]

  • Densitometric Analysis:

    • Scan the dried plate using a densitometer at the wavelength of maximum absorbance for the this compound.[3]

    • Quantify the amount of this compound in the sample spots by correlating their peak areas with the calibration curve generated from the standard spots on the same plate.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides unparalleled sensitivity and selectivity, making it ideal for quantifying trace levels of compounds in complex biological matrices.[6][8]

  • Sample and Standard Preparation:

    • Sample preparation is crucial and often involves protein precipitation for biological samples or solid-phase extraction (SPE) to obtain cleaner extracts.[4] An internal standard is typically added before extraction.[8]

    • For a study on 3-hydroxy this compound, liquid-liquid extraction with diethyl ether was used to extract the analyte and internal standard from rat plasma.[8]

  • LC-MS/MS Conditions:

    • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often used to achieve faster and more efficient separations.[1][15] A C18 column with a smaller particle size (e.g., ≤2 µm) is typical.[4][13]

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often containing a modifier like 0.1% formic acid or acetic acid, is common.[4][8]

    • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion for the this compound and one or more of its characteristic product ions.

    • Ionization: Electrospray ionization (ESI), in either positive or negative mode, is typically used.[8]

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • The concentration of the this compound in the samples is determined from this calibration curve.

Visualization of Cross-Validation Workflow

Cross-validation is the process of comparing data from two different analytical methods or from the same method used in different laboratories to determine if the obtained data are comparable.[16] This ensures consistency and reliability when data from multiple sources are combined for a regulatory submission or a comprehensive study.[16][17]

Cross_Validation_Workflow cluster_0 Method A Development & Validation cluster_1 Method B Development & Validation cluster_2 Cross-Validation cluster_3 Data Comparison & Conclusion A_Dev Method A (e.g., HPLC) A_Val Full Validation (ICH Guidelines) A_Dev->A_Val Validate CrossVal Analyze Identical QC Samples with Both Methods A_Val->CrossVal B_Dev Method B (e.g., LC-MS/MS) B_Val Full Validation (ICH Guidelines) B_Dev->B_Val Validate B_Val->CrossVal Compare Statistical Comparison of Results CrossVal->Compare Conclusion Conclusion: Methods are comparable or bias is identified. Compare->Conclusion

Caption: General workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to Pterocarpans and Other Phytoalexins in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pterocarpans against other major classes of phytoalexins, focusing on their respective roles and efficacy in plant defense. The information presented is supported by experimental data to aid in research and development efforts targeting novel antimicrobial agents and plant resistance strategies.

Introduction to Phytoalexins

Phytoalexins are a chemically diverse group of low molecular weight antimicrobial compounds synthesized by plants de novo in response to pathogen attack or abiotic stress.[1][2] They represent a key component of induced immunity in plants, accumulating at infection sites to levels that are toxic to a broad spectrum of pathogens.[3] Major classes of phytoalexins include isoflavonoids (such as pterocarpans), stilbenoids, terpenoids, and indole (B1671886) alkaloids, each with characteristic structures and biosynthetic origins.[4][5]

Pterocarpans, a major subclass of isoflavonoids, are predominantly found in the legume family (Fabaceae).[6] Characterized by a tetracyclic ring system, compounds like medicarpin, pisatin, and glyceollin (B191339) are among the most studied pterocarpan phytoalexins.[7][8] Their synthesis is a hallmark of the defense response in economically important crops such as soybean, alfalfa, and pea.

Quantitative Comparison of Antimicrobial Activity

The efficacy of phytoalexins is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize available quantitative data, comparing the activity of pterocarpans with other phytoalexins against various pathogens.

Disclaimer: The data below is compiled from multiple sources. Direct comparison of MIC values across different studies should be approached with caution due to variations in experimental conditions (e.g., microbial strain, culture medium, incubation time).

Table 1: Antifungal Activity of Selected Phytoalexins

Phytoalexin ClassCompoundFungal PathogenMIC (µg/mL)Reference(s)
This compound Pterostilbene (B91288)Candida albicans32[9]
MedicarpinRhizoctonia solaniAffects germ tube elongation[10]
GlyceollinPhytophthora sojaeInducible defense component[11]
Stilbenoid ResveratrolCandida albicans>40[10]
PterostilbeneBotrytis cinereaMore effective than resveratrol[12]
Indole Alkaloid Camalexin (B168466)Botrytis cinerea16.88 - 35[5]
Terpenoid CapsidiolBotrytis cinerea500 µM causes growth defects[8]
RishitinErwinia atroseptica~128 (360 µg/L)[1]

Table 2: Antibacterial Activity of Selected Phytoalexins

Phytoalexin ClassCompoundBacterial PathogenMIC (µg/mL)Reference(s)
This compound Sophoraflavanone GStaphylococcus aureus (MRSA)3.13 - 6.25[13]
Stilbenoid PterostilbeneStaphylococcus epidermidis18.6[14]
Gnetin EStaphylococcus aureus (MRSA)12.5 - 25[13]
Terpenoid GossypolGram-positive bacteria-[15]
Flavonoid α-MangostinStaphylococcus aureus (MRSA)6.25 - 12.5[13]

Biosynthesis and Signaling Pathways

The production of phytoalexins is tightly regulated and initiated upon pathogen recognition. This triggers complex signaling cascades that lead to the transcriptional activation of biosynthetic genes.

This compound Biosynthesis and Regulation

This compound biosynthesis originates from the general phenylpropanoid pathway. Key signaling molecules, including jasmonates and mitogen-activated protein kinase (MAPK) cascades, are central to its regulation. Pathogen-associated molecular patterns (PAMPs) are recognized by cell surface receptors, initiating a phosphorylation cascade that activates transcription factors, leading to the expression of this compound biosynthetic genes.

Pterocarpan_Signaling PAMP PAMP/ Elicitor Receptor Pattern Recognition Receptor (PRR) PAMP->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation JA_Signal Jasmonic Acid (JA) Signal Receptor->JA_Signal Activation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TFs Transcription Factors MAPK->TFs Phosphorylation JA_Signal->TFs Activation PBG This compound Biosynthetic Genes TFs->PBG Upregulation This compound This compound (e.g., Medicarpin) PBG->this compound Synthesis

Elicitor-induced signaling for this compound biosynthesis.
Comparative Signaling Pathways

While sharing common upstream elements like MAPK cascades, the signaling pathways for different phytoalexin classes diverge and integrate various hormonal signals, including jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET).[1]

For instance, the biosynthesis of the indole phytoalexin camalexin in Arabidopsis is synergistically regulated by JA, ethylene, and MAPK pathways (MPK3/MPK6), which converge on key transcription factors like WRKY33 and ERF1.[7] Terpenoid phytoalexin synthesis in monocots is also regulated by MAPK cascades downstream of chitin (B13524) elicitor recognition.[4]

Comparative_Signaling cluster_this compound This compound Synthesis cluster_camalexin Camalexin Synthesis cluster_terpenoid Terpenoid Synthesis P_MAPK MAPK Cascade P_TFs TFs P_MAPK->P_TFs P_JA JA Signal P_JA->P_TFs This compound Pterocarpans P_TFs->this compound C_MAPK MPK3/MPK6 C_TFs WRKY33 / ERF1 C_MAPK->C_TFs C_JA_ET JA/Ethylene Signals C_JA_ET->C_TFs Camalexin Camalexin C_TFs->Camalexin T_MAPK MAPK Cascade T_TFs TFs (e.g., OsTGAP1) T_MAPK->T_TFs T_Hormones Phytohormone Signals T_Hormones->T_TFs Terpenoids Terpenoids T_TFs->Terpenoids Elicitor Pathogen Elicitor Elicitor->P_MAPK Elicitor->C_MAPK Elicitor->T_MAPK

Simplified comparison of phytoalexin signaling pathways.

Experimental Protocols

Phytoalexin Extraction and Quantification

A general workflow for the analysis of phytoalexins from plant tissue involves extraction, purification, and quantification, typically using chromatographic methods.

1. Extraction:

  • Objective: To isolate phytoalexins from plant tissue.

  • Protocol:

    • Harvest plant tissue (e.g., leaves, cotyledons) at a specified time point after elicitor treatment or pathogen inoculation.

    • Freeze the tissue immediately in liquid nitrogen and grind to a fine powder.

    • Extract the powdered tissue with a suitable solvent, such as 80% ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture, often using sonication or shaking for a defined period.

    • Centrifuge the mixture to pellet cell debris and collect the supernatant.

    • Repeat the extraction on the pellet to ensure complete recovery.

    • Pool the supernatants and evaporate to dryness under a vacuum or nitrogen stream.

    • Resuspend the dried extract in a known volume of solvent (e.g., methanol) for analysis.

2. Quantification by High-Performance Liquid Chromatography (HPLC):

  • Objective: To separate and quantify individual phytoalexins in the extract.

  • Protocol:

    • Filter the resuspended extract through a 0.22 µm syringe filter.

    • Inject a known volume of the filtered extract onto an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).

    • Elute the compounds using a gradient of solvents, typically water (with a modifier like formic acid) and acetonitrile (B52724) or methanol.

    • Detect the eluting phytoalexins using a UV-Vis or photodiode array (PDA) detector at their characteristic absorption maxima.

    • Quantify the compounds by comparing the peak area to a standard curve generated from authentic standards of the phytoalexins of interest.

Experimental_Workflow Start Plant Tissue (Pathogen/Elicitor Treated) Grind Grind in Liquid N2 Start->Grind Extract Solvent Extraction Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Resuspend Resuspend in Known Volume Dry->Resuspend Filter Filter (0.22 µm) Resuspend->Filter HPLC HPLC Analysis (Quantification) Filter->HPLC Data Data Analysis (Concentration) HPLC->Data

General workflow for phytoalexin extraction and analysis.
Antimicrobial Bioassay: Broth Microdilution for MIC Determination

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

  • Objective: To determine the lowest concentration of a phytoalexin that inhibits the visible growth of a target microorganism.

  • Protocol:

    • Prepare Microbial Inoculum: Culture the target fungus or bacterium in a suitable liquid broth medium. Adjust the concentration of the microbial suspension to a standardized value (e.g., 5 x 10^5 colony-forming units (CFU)/mL for bacteria).

    • Prepare Phytoalexin Dilutions: In a 96-well microtiter plate, perform a serial two-fold dilution of the phytoalexin stock solution in the appropriate broth medium.

    • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (broth only) controls.

    • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration (e.g., 24-48 hours) to allow for microbial growth.

    • Determine MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the phytoalexin at which no visible growth (no turbidity) is observed. This can also be determined spectrophotometrically by measuring absorbance at 600 nm.

Conclusion

Pterocarpans represent a potent and important class of phytoalexins, particularly within the Fabaceae family. While quantitative data suggests their efficacy is comparable to other major phytoalexin classes, the specific activity is highly dependent on the compound, the pathogen, and the host plant context. Stilbenoids like pterostilbene and indole alkaloids like camalexin have shown strong activity against specific pathogens. Terpenoids form another vast and effective class of defense compounds. The complexity of the regulatory signaling pathways, involving intricate cross-talk between MAPK cascades and hormonal signals, highlights the finely tuned nature of plant defense. The provided protocols offer a standardized basis for the comparative evaluation of these natural products, which hold significant promise for applications in crop protection and drug development.

References

A Comparative Analysis of the Antimicrobial Spectra of Diverse Pterocarpans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the antimicrobial performance of various pterocarpans, a class of isoflavonoids known for their role as phytoalexins in plants. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways and experimental workflows, this document aims to be a valuable resource for those engaged in the discovery and development of novel antimicrobial agents.

Data Presentation: Comparative Antimicrobial Spectra

The antimicrobial efficacy of pterocarpans is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of several prominent pterocarpans against a range of pathogenic bacteria and fungi, compiled from various studies. Lower MIC values indicate greater potency.

Table 1: Antibacterial Activity of Pterocarpans from Erythrina Species against Gram-Positive Bacteria

PterocarpanStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Staphylococcus aureus (VRSA)Streptococcus spp.
Erybraedin A 0.78 - 6.25 µg/mL0.78 - 6.25 µg/mL-0.78 - 1.56 µg/mL
Erybraedin B ----
Erycristagallin 0.39 - 1.56 µg/mL0.39 - 1.56 µg/mL0.39 - 1.56 µg/mL-
Erystagallin A 0.78 - 6.25 µg/mL0.78 - 6.25 µg/mL--
Erythrabyssin II 0.78 - 6.25 µg/mL0.78 - 6.25 µg/mL-0.78 - 1.56 µg/mL
Phaseollin ----
Vancomycin (Control)--Resistant-
Oxacillin (Control)-Resistant--

Data sourced from a study on pterocarpans from Erythrina subumbrans.[1]

Table 2: Antimicrobial Activity of Medicarpin and Glyceollins

This compoundNeisseria gonorrhoeaeStaphylococcus aureusEscherichia coliFusarium oxysporumPhytophthora capsiciSclerotinia sclerotiorumBotrytis cinerea
(+)-Medicarpin 250 µg/mL>5000 µg/mL>5000 µg/mL----
Glyceollins (mixture) ---25 - 750 µg/mL25 - 750 µg/mL25 - 750 µg/mL25 - 750 µg/mL

(+)-Medicarpin data is from an evaluation of a Jamaican multifloral propolis.[2] Glyceollins data is from a study on their antifungal activity.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of the antimicrobial spectra of pterocarpans.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.[1][4][5]

a. Preparation of Materials:

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Growth Medium: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Microorganism: A standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

  • 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.

b. Assay Procedure:

  • Serial Dilutions: Add 100 µL of sterile growth medium to all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first well of each row and perform two-fold serial dilutions by transferring 100 µL from one well to the next.

  • Inoculation: Dilute the standardized microbial suspension and add 100 µL to each well, resulting in a final volume of 200 µL and the desired final concentration of the this compound and microorganisms.

  • Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for fungal growth.[1]

  • MIC Determination: The MIC is the lowest concentration of the this compound that completely inhibits visible growth of the microorganism.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a substance.[6][7][8]

a. Preparation of Materials:

  • Test Compound: this compound solution of a known concentration.

  • Agar Medium: Mueller-Hinton Agar (MHA) plates.

  • Microorganism: A standardized inoculum of the test microorganism.

  • Sterile Cork Borer: To create wells in the agar.

b. Assay Procedure:

  • Inoculation: A sterile cotton swab is dipped into the standardized microbial suspension and streaked evenly across the entire surface of the MHA plate to create a lawn of bacteria.

  • Well Creation: A sterile cork borer (6-8 mm in diameter) is used to punch wells into the agar.

  • Application of Test Compound: A specific volume (e.g., 100 µL) of the this compound solution is added to each well.

  • Controls: A positive control (a known antibiotic) and a negative control (solvent used to dissolve the this compound) are also applied to separate wells.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the clear zone around the well where microbial growth has been inhibited.

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

Pterocarpans exert their antimicrobial effects through various mechanisms, often involving the disruption of cellular integrity and key metabolic processes. The following diagram illustrates a proposed general mechanism of action for certain antibacterial pterocarpans.

antimicrobial_mechanism cluster_this compound This compound cluster_bacterium Bacterial Cell cluster_effects Antimicrobial Effects This compound This compound Membrane Cell Membrane This compound->Membrane DNA DNA/RNA This compound->DNA ATP_Synthase ATP Synthase This compound->ATP_Synthase Membrane_Disruption Membrane Disruption & Increased Permeability Membrane->Membrane_Disruption Nucleic_Acid_Inhibition Inhibition of Nucleic Acid Synthesis DNA->Nucleic_Acid_Inhibition Energy_Metabolism_Modulation Modulation of Energy Metabolism ATP_Synthase->Energy_Metabolism_Modulation Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Nucleic_Acid_Inhibition->Cell_Death Energy_Metabolism_Modulation->Cell_Death

Caption: Proposed antimicrobial mechanisms of pterocarpans.

Experimental Workflow

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a this compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution D Perform Serial Dilutions of this compound in Plate A->D B Prepare Standardized Microbial Inoculum E Inoculate Wells with Microbial Suspension B->E C Prepare 96-Well Plate with Growth Medium C->D D->E F Incubate Plate E->F G Visually Inspect for Microbial Growth F->G H Determine Lowest Concentration with No Visible Growth (MIC) G->H

Caption: Workflow for MIC determination by broth microdilution.

References

Validating Pterocarpan Binding Affinity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methodologies for validating the binding affinity of pterocarpans to their target proteins. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support research and development efforts in this area.

Pterocarpans, a class of isoflavonoids, are naturally occurring compounds found in various legumes and are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding the interaction of these molecules with their protein targets is crucial for elucidating their mechanisms of action and for the development of novel therapeutics. This guide focuses on the experimental validation of these interactions, providing a comparative overview of key techniques and available data for prominent pterocarpans such as medicarpin, glyceollin, and pterostilbene.

Comparative Analysis of Binding Affinity

The validation of binding affinity is a critical step in drug discovery and chemical biology. While extensive quantitative binding data for many pterocarpans remains an area of active research, this section presents available data and analogous information from closely related isoflavonoids to provide a comparative perspective. The binding affinity is commonly expressed by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a stronger binding interaction.

Pterocarpan/IsoflavonoidTarget ProteinMethodBinding Affinity (Kd/IC50)Reference CompoundReference Compound Affinity (Kd/IC50)
Medicarpin Estrogen Receptor β (ERβ)Co-activator Interaction AssayPreferential Agonist17β-EstradiolNot explicitly compared
Genistein (B1671435) (related Isoflavone) Estrogen Receptor α (ERα)Radioligand Binding Assay~135 nM (IC50)17β-Estradiol~2.5 nM (IC50)
Genistein (related Isoflavone) Estrogen Receptor β (ERβ)Radioligand Binding Assay~5.4 nM (IC50)17β-Estradiol~2.5 nM (IC50)
Daidzein (Glyceollin precursor) Estrogen Receptor α (ERα)Radioligand Binding Assay>1000 nM (IC50)17β-Estradiol~2.5 nM (IC50)
Daidzein (Glyceollin precursor) Estrogen Receptor β (ERβ)Radioligand Binding Assay~190 nM (IC50)17β-Estradiol~2.5 nM (IC50)
Pterostilbene Peroxisome Proliferator-Activated Receptor α (PPARα)Luciferase Reporter AssayAgonist ActivityCiprofibrateNot explicitly compared

Note: Direct quantitative binding affinity data (e.g., Kd values from SPR or ITC) for many pterocarpans are not widely available in the public domain. The data for genistein and daidzein, which are structurally related isoflavones, are provided as a surrogate to indicate the potential range of affinities for estrogen receptors.[1][2][3][4][5]

Key Experimental Methodologies

The following sections detail the protocols for three widely used techniques to quantify the binding affinity between small molecules, such as pterocarpans, and their target proteins.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.

Experimental Protocol:

  • Immobilization of the Target Protein (Ligand):

    • The purified target protein is covalently immobilized onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • The protein, in a low ionic strength buffer at a pH below its isoelectric point, is injected over the activated surface.

    • Remaining active esters are deactivated with an injection of ethanolamine.

    • A reference flow cell is typically prepared in parallel with an irrelevant protein or no protein to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis (Analyte Injection):

    • A series of concentrations of the this compound (analyte) are prepared in a suitable running buffer.

    • Each concentration is injected at a constant flow rate over both the ligand and reference flow cells.

    • The association of the this compound to the immobilized protein is monitored in real-time as an increase in the resonance signal (measured in Resonance Units, RU).

  • Dissociation Phase:

    • Following the association phase, the running buffer without the analyte is flowed over the chip to monitor the dissociation of the this compound from the protein, observed as a decrease in the RU signal.

  • Data Analysis:

    • The sensorgrams (plots of RU versus time) from the reference cell are subtracted from the ligand cell sensorgrams.

    • The resulting binding curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of a ligand to a protein. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction.

Experimental Protocol:

  • Sample Preparation:

    • The purified target protein and the this compound are dialyzed or dissolved in the same buffer to minimize heat changes due to buffer mismatch.

    • The concentrations of the protein and the this compound are precisely determined. The protein is placed in the sample cell, and the this compound is loaded into the injection syringe.

  • Titration:

    • The experiment is conducted at a constant temperature.

    • A series of small, precise injections of the this compound solution are made into the protein solution in the sample cell.

    • The heat released or absorbed upon each injection is measured by the instrument. A reference cell containing buffer is used to subtract the heat of dilution.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of the this compound to the protein.

    • The resulting titration curve is fitted to a binding model to determine the stoichiometry of the interaction (n), the binding constant (Ka, from which Kd = 1/Ka is calculated), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = -RTlnKa = ΔH - TΔS).

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is a homogeneous assay well-suited for high-throughput screening.

Experimental Protocol:

  • Probe Preparation:

    • A fluorescent probe is required. This can be a fluorescently labeled version of the this compound or a known fluorescent ligand that binds to the target protein.

  • Binding Assay (Direct or Competitive):

    • Direct Binding: A fixed concentration of the fluorescently labeled this compound is incubated with increasing concentrations of the target protein.

    • Competitive Binding: A fixed concentration of the target protein and a fluorescently labeled ligand (the probe) are incubated with increasing concentrations of the unlabeled this compound.

  • Measurement:

    • The reaction mixtures are excited with plane-polarized light, and the intensity of the emitted light is measured in planes parallel and perpendicular to the excitation plane.

    • The fluorescence polarization (P) or anisotropy (A) is calculated from these intensities. An increase in polarization indicates binding of the fluorescent molecule to the larger protein, resulting in slower tumbling and less depolarization of the emitted light.

  • Data Analysis:

    • For a direct binding assay, the change in polarization is plotted against the protein concentration, and the data is fitted to a binding isotherm to determine the Kd.

    • For a competitive binding assay, the decrease in polarization is plotted against the concentration of the unlabeled this compound. The data is fitted to a competitive binding model to determine the IC50, from which the inhibition constant (Ki) can be calculated.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by pterocarpans and a general workflow for validating binding affinity.

experimental_workflow cluster_preparation Preparation cluster_binding_assays Binding Affinity Validation cluster_data_analysis Data Analysis p_purification Target Protein Purification spr Surface Plasmon Resonance (SPR) p_purification->spr itc Isothermal Titration Calorimetry (ITC) p_purification->itc fp Fluorescence Polarization (FP) p_purification->fp l_synthesis This compound Synthesis/Isolation l_synthesis->spr l_synthesis->itc l_synthesis->fp kinetics Kinetic Parameters (ka, kd) spr->kinetics thermodynamics Thermodynamic Profile (Kd, ΔH, ΔS) itc->thermodynamics ic50 IC50/Ki Determination fp->ic50 validation Validated Binding Affinity kinetics->validation thermodynamics->validation ic50->validation

General workflow for validating this compound-protein binding affinity.

wnt_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fzd Frizzled dsh Dishevelled fzd->dsh Activates lrp LRP5/6 destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) dsh->destruction_complex Inhibits beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates medicarpin Medicarpin medicarpin->destruction_complex Inhibits tcf_lef TCF/LEF beta_catenin_nuc->tcf_lef Binds target_genes Target Gene Transcription (e.g., Runx2, Osteocalcin) tcf_lef->target_genes Activates wnt Wnt wnt->fzd Binds wnt->lrp

Medicarpin's proposed interaction with the Wnt/β-catenin signaling pathway.

Medicarpin has been shown to promote bone formation by activating the Wnt/canonical signaling pathway.[6] This pathway is crucial for osteoblast differentiation and bone regeneration. The diagram above illustrates how Wnt ligands typically initiate the signaling cascade by binding to Frizzled and LRP5/6 co-receptors, leading to the inhibition of the "destruction complex." This inhibition prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes involved in bone formation, such as Runx2 and osteocalcin. Medicarpin is suggested to activate this pathway, potentially by inhibiting the destruction complex, thereby promoting the accumulation of β-catenin and enhancing bone regeneration.

Conclusion

The validation of this compound binding affinity to target proteins is a multifaceted process that relies on a combination of robust experimental techniques. While there is a growing body of evidence on the biological activities and signaling pathways modulated by pterocarpans like medicarpin, glyceollin, and pterostilbene, there remains a need for more comprehensive quantitative binding data. The experimental protocols and comparative data presented in this guide are intended to provide researchers with a foundational understanding and a practical framework for pursuing further investigations into the therapeutic potential of these promising natural compounds. The continued application of techniques such as SPR, ITC, and fluorescence-based assays will be instrumental in building a more complete picture of this compound-protein interactions and accelerating their development into clinically relevant agents.

References

Pterocarpans in Action: A Comparative Guide to In Vivo Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic effects of various pterocarpan compounds in animal models. We delve into their anti-inflammatory, anti-cancer, and neuroprotective activities, presenting supporting experimental data, detailed protocols, and visual representations of key biological pathways.

Pterocarpans, a class of isoflavonoids found predominantly in the Fabaceae family, are gaining significant attention for their wide-ranging pharmacological properties.[1][2] These naturally occurring compounds, and their synthetic derivatives, have demonstrated potent anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies.[3][4][5] This guide summarizes key findings from in vivo animal model studies to facilitate a comparative understanding of their therapeutic potential.

Anti-Inflammatory Effects: Taming the Inflammatory Cascade

Several pterocarpans have been evaluated for their ability to mitigate inflammation in well-established animal models. The carrageenan-induced paw edema model in rats is a widely used assay to screen for acute anti-inflammatory activity.[6][7]

Compound/DrugAnimal ModelDosing% Inhibition of EdemaReference
PteropodineRat Paw Edema10 mg/kg51%[6]
20 mg/kg66%[6]
40 mg/kg70%[6]
Diclofenac (analogue)Rat Paw Edema3 mg/kgSuperior to Diclofenac at 180-300 min[6]
DiclofenacRat Paw Edema3 mg/kgStandard Comparator[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model induces a localized inflammatory response, allowing for the quantification of a compound's anti-inflammatory potential.[6]

Animals: Male Wistar rats (150-200g) are typically used.[6]

Procedure:

  • Animals are fasted overnight with ad libitum access to water.

  • The initial volume of the right hind paw is measured using a plethysmometer.

  • The test this compound or a reference drug (e.g., Diclofenac) is administered, usually orally or intraperitoneally. The control group receives the vehicle.[6]

  • After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw to induce edema.[6]

  • Paw volume is measured at various time intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]

Data Analysis: The percentage of edema inhibition is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[6]

Signaling Pathways in Inflammation

Pterocarpans often exert their anti-inflammatory effects by modulating key signaling pathways. For instance, medicarpin (B1676140) has been shown to modulate the PI3K/Akt and NRF2 pathways, leading to the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[3] Another this compound, Maackiain, has been found to inhibit inflammatory responses and oxidative stress through the activation of the AMPK/Nrf2/HO-1 pathway.[5]

G General Experimental Workflow for In Vivo Validation cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Random Group Allocation (n=6-8 per group) Animal_Acclimatization->Group_Allocation Dosing Administration of This compound or Vehicle Group_Allocation->Dosing Induction Induction of Disease Model (e.g., Carrageenan, LPS, Tumor Cell Injection) Dosing->Induction Monitoring Monitoring of Clinical Signs & Physiological Parameters Induction->Monitoring Data_Collection Data & Sample Collection (e.g., Paw Volume, Blood, Tissues) Monitoring->Data_Collection Biochemical_Analysis Biochemical & Histopathological Analysis Data_Collection->Biochemical_Analysis Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis

Caption: General workflow for in vivo validation of this compound therapeutic effects.

G Medicarpin Anti-Inflammatory Signaling Medicarpin Medicarpin PI3K PI3K Medicarpin->PI3K NRF2 NRF2 Medicarpin->NRF2 Akt Akt PI3K->Akt Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Akt->Pro_inflammatory_Cytokines Inhibition Antioxidant_Genes Antioxidant Gene Expression NRF2->Antioxidant_Genes Activation

Caption: Medicarpin's modulation of PI3K/Akt and NRF2 pathways.

Anti-Cancer Efficacy: Targeting Tumor Growth

Pterocarpans have shown considerable promise as anti-cancer agents, demonstrating cytotoxicity against a variety of tumor cell lines, including those with multidrug resistance.[4][8] In vivo studies using xenograft models have corroborated these findings.

CompoundAnimal ModelCancer TypeDosingOutcomeReference
Medicarpin (MED)Xenograft Mouse ModelLung Cancer (A549 & H157 cells)Not specifiedInhibited tumor growth[9][10]
LQB-118Athymic Male Nude MiceProstate Cancer (PC3 xenograft)10 mg/kg/day (oral)Significantly reduced tumor growth[11]
LQB-118MiceMelanoma, Ehrlich Carcinoma, Prostate CancerNot specifiedAffected tumor growth[4]
Experimental Protocol: Human Tumor Xenograft in Immunocompromised Mice

This model is a cornerstone for evaluating the efficacy of anti-cancer compounds on human tumors in a living organism.[12]

Animals: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.[10][12]

Procedure:

  • Human cancer cells (e.g., A549, PC3) are cultured and then injected subcutaneously into the flanks of the mice.[10][11]

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomized into treatment and control groups.

  • The this compound compound is administered (e.g., orally, intraperitoneally) according to the study design. The control group receives the vehicle.[11]

  • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²) / 2.[12]

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.[12]

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume and weight in the treated groups to the control group. Histopathological analysis of tumors and major organs can also be performed to assess necrosis, apoptosis, and potential toxicity.[12]

Signaling Pathways in Cancer

The anti-cancer mechanisms of pterocarpans are multifaceted, often involving the induction of apoptosis and cell cycle arrest.[9][13] Medicarpin, for instance, induces apoptosis in lung cancer cells by upregulating pro-apoptotic proteins like BAX and Bak1, leading to the cleavage of caspase-3.[9][10] The pterocarpanquinone LQB-118 triggers prostate cancer cell death through the generation of reactive oxygen species (ROS) and cellular redox stress.[11]

G Medicarpin-Induced Apoptosis in Lung Cancer Medicarpin Medicarpin BAX BAX Medicarpin->BAX Upregulates Bak1 Bak1 Medicarpin->Bak1 Upregulates Caspase3 Cleaved Caspase-3 BAX->Caspase3 Bak1->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Medicarpin's pro-apoptotic signaling in lung cancer cells.

Neuroprotective Potential: Shielding the Nervous System

Emerging evidence suggests that pterocarpans possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

CompoundAnimal ModelDisease ModelDosingOutcomeReference
MedicarpinMale ICR MiceCerebral Ischemia0.5 and 1.0 mg/kg (i.v.)Enhanced survival rates, improved motor function, reduced brain infarction[14]
Experimental Protocol: Murine Model of Cerebral Ischemia

This model simulates stroke to evaluate the neuroprotective effects of test compounds.[14]

Animals: Male ICR mice are used in this particular study.[14]

Procedure:

  • Cerebral ischemia (stroke) is induced in the mice.

  • Following the induction, mice are treated with medicarpin (0.5 and 1.0 mg/kg, i.v.) or a vehicle.[14]

  • Survival rates and neurological deficits are monitored over a period (e.g., 24 hours).[14]

  • Behavioral tests are conducted to assess motor function (e.g., moving distance, walking area coverage).[14]

  • Post-mortem analysis includes measuring brain infarct volume and assessing the integrity of the blood-brain barrier.[14]

Data Analysis: The outcomes of the treated group are compared with the vehicle-treated control group to determine the extent of neuroprotection.

Signaling Pathways in Neuroprotection

Medicarpin's neuroprotective effects in cerebral ischemia are linked to the activation of the PI3K/Akt signaling pathway. This activation leads to the inactivation of GSK-3β and subsequent upregulation of β-catenin. This cascade ultimately decreases the expression of pro-inflammatory and apoptotic factors like p65NF-κB and caspase-3, while promoting the expression of neurogenic and neuroprotective factors.[14]

G Medicarpin Neuroprotective Signaling Pathway Medicarpin Medicarpin PI3K PI3K Medicarpin->PI3K Activates Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inactivates beta_catenin β-catenin GSK3b->beta_catenin Inhibits degradation p65NFkB p65NF-κB beta_catenin->p65NFkB Decreases expression Caspase3 Caspase 3 beta_catenin->Caspase3 Decreases activation Neuroprotective_Factors Neuroprotective & Neurogenic Factors beta_catenin->Neuroprotective_Factors Promotes expression

Caption: Medicarpin's neuroprotective mechanism via PI3K/Akt signaling.

References

Comparative Genomics of Pterocarpan Biosynthetic Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pterocarpan biosynthetic pathways across different plant species, supported by experimental data and detailed methodologies.

Pterocarpans are a major class of isoflavonoid (B1168493) phytoalexins, primarily found in the legume family (Fabaceae), that play a crucial role in plant defense against pathogens. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have also made them attractive targets for drug discovery and development. Understanding the comparative genomics of their biosynthetic pathways is essential for metabolic engineering efforts to enhance their production and for the discovery of novel bioactive derivatives. This guide offers a comprehensive overview of the this compound biosynthetic pathway, highlights key differences across species, and provides detailed experimental protocols for their study.

The Core this compound Biosynthetic Pathway

The biosynthesis of pterocarpans begins with the general phenylpropanoid pathway, branching off at the level of isoflavonoids. The central pathway leads to the formation of the characteristic tetracyclic this compound skeleton. A key intermediate is medicarpin, a widely studied this compound. The core enzymatic steps are outlined below.[1]

General Phenylpropanoid Pathway:

  • Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to cinnamic acid.[1]

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to 4-coumaric acid.[1]

  • 4-Coumaroyl:CoA Ligase (4CL): Activates 4-coumaric acid to 4-coumaroyl-CoA.[1]

Isoflavonoid Branch:

  • Chalcone (B49325) Synthase (CHS): Condenses 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[1]

  • Chalcone Isomerase (CHI): Catalyzes the cyclization of naringenin chalcone to (2S)-naringenin.

  • Isoflavone (B191592) Synthase (IFS): A key branch point enzyme that converts flavanones to 2-hydroxyisoflavanones.[1]

  • 2-Hydroxyisoflavanone (B8725905) Dehydratase (HID): Dehydrates 2-hydroxyisoflavanones to yield isoflavones like daidzein.

This compound-Specific Pathway:

  • Isoflavone 2'-Hydroxylase (I2'H): Introduces a hydroxyl group at the 2' position of the isoflavone.

  • Isoflavone Reductase (IFR): Reduces the 2'-hydroxyisoflavone to a 2'-hydroxyisoflavanone.

  • Vestitone Reductase (VR): Reduces the 4-keto group of the 2'-hydroxyisoflavanone (vestitone) to a 2'-hydroxyisoflavanol.

  • This compound Synthase (PTS): Catalyzes the final ring closure to form the this compound skeleton.[1] This enzyme was a long-sought "missing link" in the pathway and has been identified as a dirigent domain-containing protein.

Comparative Analysis of this compound Biosynthesis Across Species

While the core biosynthetic pathway is conserved, significant variations exist among different legume species, leading to a diversity of this compound structures. These variations can be attributed to differences in gene sequences, substrate specificities of enzymes, and the regulation of gene expression.

For instance, the substrate specificity of this compound Synthase (PTS) orthologs from Glycyrrhiza echinata (GePTS1), soybean (Glycine max; GmPTS1), and Lotus japonicus (LjPTS1) show a preference for (3R,4R)-7,2′-dihydroxy-4′-methoxyisoflavanol (DMI), but also accept other substrates, leading to different this compound end-products. The stereochemistry of the final this compound is also determined at this step.

Furthermore, downstream modifications of the basic this compound skeleton, such as prenylation, lead to compounds with distinct biological activities, as seen in the biosynthesis of glabridin. This process involves additional enzymes like this compound prenyltransferase and this compound reductase.

Comparative transcriptomic analyses of species like Medicago truncatula and Glycine max have revealed differences in the expression patterns of this compound biosynthesis genes in response to various stimuli, providing insights into the differential regulation of these pathways.[2][3] The organization of biosynthetic genes into clusters on chromosomes is another area of genomic variation that can influence the efficiency and regulation of the pathway.

Data Presentation: Quantitative Comparison of Biosynthetic Enzymes

The efficiency of the this compound biosynthetic pathway is governed by the kinetic properties of its enzymes. The following table summarizes available kinetic data for key enzymes from different plant species. It is important to note that data availability is not exhaustive and represents an area of ongoing research.

EnzymeSpeciesSubstrateK_m (µM)k_cat (s⁻¹)V_max (µmol/mg/h)
CHS Medicago sativap-Coumaroyl-CoA1.81.8-
Malonyl-CoA3.2--
CHI Glycine maxNaringenin Chalcone301833-
IFS Glycine max(2S)-Naringenin150.03-
IFR Medicago sativa2'-Hydroxyformononetin5.5-1.2
VR Medicago sativaVestitone15-2.4
PTS Glycyrrhiza echinata(3R,4R)-DMI12.1--
Pisum sativum(3R,4R)-DMI73.4--

Note: Kinetic parameters can vary depending on the specific assay conditions and the purity of the enzyme preparation.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Protocol 1: Heterologous Expression and Purification of this compound Biosynthetic Enzymes

This protocol describes a general method for producing and purifying recombinant enzymes for in vitro characterization.

1. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequence of the target gene (e.g., CHS, CHI, IFS) from plant cDNA using PCR with gene-specific primers containing appropriate restriction sites.
  • Clone the PCR product into an E. coli expression vector (e.g., pET series) containing an affinity tag (e.g., 6x-His tag) for purification.
  • Verify the construct by sequencing.

2. Protein Expression:

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
  • Continue incubation at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

3. Protein Purification:

  • Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation.
  • Load the supernatant onto an affinity chromatography column (e.g., Ni-NTA agarose) pre-equilibrated with lysis buffer.
  • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
  • Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
  • Analyze the purified protein by SDS-PAGE.
  • Dialyze the purified protein against a storage buffer and store at -80°C.

Protocol 2: Enzyme Assays for Key Biosynthetic Enzymes

a) Chalcone Synthase (CHS) Assay (Spectrophotometric) [4]

This assay measures the formation of naringenin chalcone by monitoring the increase in absorbance at 370 nm.

  • Reaction Mixture (200 µL):

    • 100 mM potassium phosphate (B84403) buffer (pH 7.5)

    • 1 mM DTT

    • 50 µM p-coumaroyl-CoA

    • 150 µM malonyl-CoA

    • 1-5 µg purified CHS enzyme

  • Procedure:

    • Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 5 minutes.

    • Initiate the reaction by adding malonyl-CoA.

    • Immediately monitor the increase in absorbance at 370 nm for 5-10 minutes.

    • Calculate enzyme activity using the Beer-Lambert law (extinction coefficient for naringenin chalcone is ~29,000 M⁻¹cm⁻¹).

b) Chalcone Isomerase (CHI) Assay (HPLC-based) [5][6]

This assay measures the conversion of naringenin chalcone to (2S)-naringenin.

  • Reaction Mixture (50 µL):

    • 50 mM potassium phosphate buffer (pH 7.5)

    • 50 µM naringenin chalcone (substrate)

    • 10 µg purified recombinant CHI protein

  • Procedure:

    • Incubate the reaction mixture at 30°C for 5 minutes.

    • Stop the reaction and extract the products twice with 100 µL ethyl acetate (B1210297).

    • Centrifuge to separate the phases.

    • Evaporate the ethyl acetate and redissolve the residue in methanol (B129727).

    • Analyze the product formation by reverse-phase HPLC.

c) Isoflavone Synthase (IFS) Assay (Microsomal) [7]

This assay is performed using microsomes prepared from yeast or insect cells expressing the cytochrome P450 enzyme.

  • Reaction Mixture:

    • Microsomal preparation containing IFS

    • NADPH

    • Flavanone substrate (e.g., naringenin or liquiritigenin)

    • Potassium phosphate buffer (pH 7.5)

  • Procedure:

    • Incubate the reaction mixture at 30°C for a defined period.

    • Stop the reaction by adding ethyl acetate and vortexing.

    • Extract the products with ethyl acetate.

    • Analyze the formation of 2-hydroxyisoflavanone and the corresponding isoflavone by HPLC.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol describes the quantification of the transcript levels of this compound biosynthetic genes.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from plant tissues of interest using a commercial kit or a standard protocol (e.g., Trizol method).
  • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
  • Synthesize first-strand cDNA from total RNA using a reverse transcriptase and oligo(dT) or random primers.

2. Primer Design and Validation:

  • Design gene-specific primers for the target biosynthetic genes and a reference gene (e.g., actin or ubiquitin) using primer design software.
  • Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.

3. qRT-PCR Reaction:

  • Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.
  • Perform the reaction in a real-time PCR cycler with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
  • Include no-template controls to check for contamination.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.
  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Protocol 4: HPLC Quantification of Pterocarpans in Plant Tissues[1]

This protocol outlines the extraction and quantification of pterocarpans from plant material.

1. Extraction:

  • Freeze-dry and grind the plant tissue to a fine powder.
  • Extract a known weight of the powdered tissue with 80% (v/v) methanol by sonication or vortexing.
  • Centrifuge the extract to pellet cell debris.
  • Filter the supernatant through a 0.22 µm syringe filter.

2. HPLC Analysis:

  • Inject the filtered extract onto a C18 reverse-phase HPLC column.
  • Elute the pterocarpans using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
  • Monitor the elution profile at a wavelength where pterocarpans have maximum absorbance (e.g., 280-310 nm).
  • Identify and quantify the pterocarpans by comparing their retention times and peak areas with those of authentic standards.

Mandatory Visualizations

Pterocarpan_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Branch cluster_this compound This compound-Specific Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL 4-Coumaric acid 4-Coumaric acid Cinnamic acid->4-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA 4-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS (2S)-Naringenin (2S)-Naringenin Naringenin Chalcone->(2S)-Naringenin CHI 2-Hydroxyisoflavanone 2-Hydroxyisoflavanone (2S)-Naringenin->2-Hydroxyisoflavanone IFS Daidzein Daidzein 2-Hydroxyisoflavanone->Daidzein HID 2'-Hydroxydaidzein 2'-Hydroxydaidzein Daidzein->2'-Hydroxydaidzein I2'H Vestitone Vestitone 2'-Hydroxydaidzein->Vestitone IFR 7,2'-Dihydroxy-4'-methoxyisoflavanol 7,2'-Dihydroxy-4'-methoxyisoflavanol Vestitone->7,2'-Dihydroxy-4'-methoxyisoflavanol VR Medicarpin Medicarpin 7,2'-Dihydroxy-4'-methoxyisoflavanol->Medicarpin PTS

Caption: Core biosynthetic pathway leading to the this compound, medicarpin.

Experimental_Workflow cluster_analysis Data Analysis & Comparison Plant Material Plant Material RNA Extraction RNA Extraction Plant Material->RNA Extraction Protein Extraction Protein Extraction Plant Material->Protein Extraction Metabolite Extraction Metabolite Extraction Plant Material->Metabolite Extraction Genomic DNA Extraction Genomic DNA Extraction Plant Material->Genomic DNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR Gene Expression Analysis Gene Expression Analysis qRT-PCR->Gene Expression Analysis Enzyme Assay Enzyme Assay Protein Extraction->Enzyme Assay Kinetic Analysis Kinetic Analysis Enzyme Assay->Kinetic Analysis HPLC/LC-MS HPLC/LC-MS Metabolite Extraction->HPLC/LC-MS This compound Profiling This compound Profiling HPLC/LC-MS->this compound Profiling Gene Cloning & Sequencing Gene Cloning & Sequencing Genomic DNA Extraction->Gene Cloning & Sequencing Comparative Genomics Comparative Genomics Gene Cloning & Sequencing->Comparative Genomics

Caption: A typical experimental workflow for comparative analysis of this compound biosynthesis.

Signaling_Pathway Pathogen/Elicitor Pathogen/Elicitor Receptor Receptor Pathogen/Elicitor->Receptor Jasmonate Signaling Jasmonate Signaling Pathogen/Elicitor->Jasmonate Signaling MAPK Cascade MAPK Cascade Receptor->MAPK Cascade Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors This compound Biosynthesis Genes This compound Biosynthesis Genes Transcription Factors->this compound Biosynthesis Genes Upregulation Jasmonate Signaling->Transcription Factors This compound Accumulation This compound Accumulation This compound Biosynthesis Genes->this compound Accumulation

Caption: Simplified signaling pathways inducing this compound biosynthesis in response to stress.

References

A Head-to-Head Comparison of Pterocarpan and Coumestan Biological Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of phytochemicals is paramount for novel therapeutic discovery. This guide provides a direct, data-driven comparison of two prominent classes of isoflavonoids: pterocarpans and coumestans. By presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways, this document serves as a comprehensive resource for evaluating their therapeutic potential.

At a Glance: Pterocarpans vs. Coumestans

Biological EffectPterocarpansCoumestans
Anticancer Activity Exhibit potent cytotoxicity, often inducing mitotic arrest and apoptosis through the mitochondrial pathway.[1]Demonstrate broad anticancer effects by modulating key signaling pathways like PI3K/Akt, MAPK, and NF-κB.[2]
Anti-inflammatory Activity Show anti-inflammatory properties, including selective inhibition of COX-2.[3]Exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes.[4]
Estrogenic Activity Can act as both estrogen receptor agonists and antagonists, with effects being structure-dependent.Well-known phytoestrogens, with some members like coumestrol (B1669458) exhibiting potent estrogenic activity.

In-Depth Analysis: A Head-to-Head Battle

Anticancer Activity: A Tale of Two Mechanisms

Both pterocarpans and coumestans have emerged as promising candidates in oncology research, exhibiting significant cytotoxic effects against various cancer cell lines. However, their primary mechanisms of action appear to diverge, offering different strategic advantages for therapeutic development.

Pterocarpans are often characterized by their ability to induce cell death through persistent mitotic arrest, leading to apoptosis.[1] This is frequently associated with the disruption of microtubule function and the activation of the intrinsic, or mitochondrial, apoptotic pathway.

In contrast, coumestans exert their anticancer effects through the modulation of multiple critical signaling pathways that govern cell proliferation, survival, and metastasis.[2] This includes the PI3K/Akt, MAPK, NF-κB, and JAK/STAT pathways.[5]

A key study on compounds isolated from Lespedeza bicolor provides a rare opportunity for a direct comparison of the antiproliferative effects of both pterocarpans and coumestans on the same cancer cell lines.[6]

Table 1: Comparative Anticancer Activity of Pterocarpans and Coumestans from Lespedeza bicolor [6]

Compound ClassCompoundCancer Cell LineIC50 (µM)
Pterocarpan 1-Methoxyerythrabyssin IIJurkatData not explicitly quantified, but showed antiproliferative effects
New this compound 1JurkatInduced mitochondrial depolarization and apoptosis
New this compound 2JurkatExerted antiproliferative effects
New this compound 3JurkatExerted antiproliferative effects
New this compound 4JurkatExerted antiproliferative effects
Coumestan (B1194414) New Coumestan 6JurkatInduced mitochondrial depolarization and apoptosis
New Coumestan 7JurkatExerted antiproliferative effects

Note: While this study provides a direct comparison, specific IC50 values for all tested compounds were not detailed in the abstract. However, it highlights that both classes contain compounds with significant antiproliferative and apoptotic activity against Jurkat cells.

Signaling Pathways in Anticancer Activity

The following diagrams illustrate the key signaling pathways implicated in the anticancer effects of pterocarpans and coumestans.

pterocarpan_apoptosis This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Disrupts MitoticArrest Mitotic Arrest (Prometaphase) Microtubules->MitoticArrest Leads to Bax Bax MitoticArrest->Bax Activates Bcl2 Bcl-2 MitoticArrest->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-Induced Apoptotic Pathway.

coumestan_anticancer_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jakstat JAK/STAT Pathway Coumestan1 Coumestan PI3K PI3K Coumestan1->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation1 Cell Proliferation & Survival mTOR->Proliferation1 Coumestan2 Coumestan MAPKKK MAPKKK Coumestan2->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TranscriptionFactors1 Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors1 GeneExpression1 Gene Expression (Proliferation, Apoptosis) TranscriptionFactors1->GeneExpression1 Coumestan3 Coumestan IKK IKK Coumestan3->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus1 Nucleus NFkB->Nucleus1 InflammationGenes Inflammatory & Anti-apoptotic Genes Nucleus1->InflammationGenes Transcription Coumestan4 Coumestan JAK JAK Coumestan4->JAK CytokineReceptor Cytokine Receptor CytokineReceptor->JAK STAT STAT JAK->STAT P STAT->STAT Nucleus2 Nucleus STAT->Nucleus2 CellGrowthGenes Cell Growth & Survival Genes Nucleus2->CellGrowthGenes Transcription

Coumestan-Modulated Anticancer Signaling Pathways.
Anti-inflammatory Effects: Targeting Key Mediators

Chronic inflammation is a key driver of many diseases, including cancer. Both pterocarpans and coumestans have demonstrated significant anti-inflammatory properties.

Pterocarpans, such as pterostilbene (B91288) found in Pterocarpus marsupium, have been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3]

Coumestans, like wedelolactone (B1682273), can suppress the production of pro-inflammatory cytokines such as TNF-α and various interleukins.[4] They can also inhibit enzymes like lipoxygenase and cyclooxygenase.

Table 2: Comparative Anti-inflammatory Activity of Pterocarpans and Coumestans

Compound ClassCompoundAssayTarget/MediatorIC50Reference
This compound PterostilbenePGE2 production in LPS-stimulated PBMCCOX-21.0 ± 0.6 µM[3]
Coumestan WedelolactonePDE4 InhibitionPDE42.8 µM[7]
Coumestrol, etc.Various assaysPro-inflammatory cytokines-[4]

Note: The data presented is from different studies and not a direct head-to-head comparison in the same assay.

Experimental Workflow for In Vitro Anti-inflammatory Assay

anti_inflammatory_workflow start Start cell_culture Culture Macrophages (e.g., RAW 264.7) start->cell_culture pretreatment Pre-treat with This compound/Coumestan cell_culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant griess_assay Griess Assay for Nitric Oxide (NO) supernatant->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6) supernatant->elisa data_analysis Data Analysis griess_assay->data_analysis elisa->data_analysis end End data_analysis->end

Workflow for assessing in vitro anti-inflammatory activity.
Estrogenic Activity: A Double-Edged Sword

The estrogenic and anti-estrogenic properties of these compounds are of significant interest, particularly in the context of hormone-dependent cancers.

Coumestans are well-established phytoestrogens. Coumestrol, for instance, binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

Pterocarpans exhibit more complex behavior, with some compounds acting as estrogen receptor agonists, while others act as antagonists. This duality suggests that specific pterocarpans could be developed as selective estrogen receptor modulators (SERMs).

Table 3: Comparative Estrogen Receptor Binding Affinity

Compound ClassCompoundReceptorRelative Binding Affinity (%) (Estradiol = 100%)
Coumestan CoumestrolERα3500
CoumestrolERβ7000

Note: Data for pterocarpans' relative binding affinity is not as readily available in a comparative format. The values for coumestrol are exceptionally high, indicating potent estrogenic activity.

Experimental Protocols

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or coumestan) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Griess Assay for Nitric Oxide Production

Principle: This assay quantifies nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured.

Procedure:

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with the test compound before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Estrogen Receptor Competitive Binding Assay

Principle: This assay determines the ability of a test compound to compete with a radiolabeled estrogen (e.g., [3H]17β-estradiol) for binding to the estrogen receptor.

Procedure:

  • Preparation of Cytosol: Prepare a cytosolic fraction containing estrogen receptors from a suitable source, such as rat uteri.

  • Competitive Binding: Incubate the cytosol with a fixed concentration of radiolabeled estradiol (B170435) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method like hydroxylapatite or dextran-coated charcoal.

  • Quantification of Radioactivity: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the radiolabeled estradiol.

Conclusion

This comparative guide highlights the distinct yet complementary biological profiles of pterocarpans and coumestans. Pterocarpans show promise as inducers of apoptosis through mitotic arrest, a valuable mechanism in cancer therapy. Coumestans, on the other hand, offer a broader modulation of key signaling pathways implicated in both cancer and inflammation. Their potent estrogenic activity requires careful consideration in therapeutic design.

The provided data and protocols offer a solid foundation for researchers to design further investigations, including direct comparative studies, to fully elucidate the therapeutic potential of these fascinating classes of natural compounds. Future research should focus on in vivo studies to validate these in vitro findings and explore the pharmacokinetic and pharmacodynamic properties of promising lead candidates from both the this compound and coumestan families.

References

Validating the role of specific enzymes in pterocarpan biosynthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Validation and Performance Overview

Pterocarpans, a major class of isoflavonoid (B1168493) phytoalexins found predominantly in the Fabaceae (legume) family, are renowned for their potent antimicrobial and medicinal properties. The biosynthesis of these complex molecules involves a series of enzymatic steps, the validation and characterization of which are crucial for applications in metabolic engineering, synthetic biology, and drug development. This guide provides a comparative analysis of three pivotal enzymes in the pterocarpan biosynthetic pathway: Isoflavone Reductase (IFR), Vestitone Reductase (VR), and this compound Synthase (PTS), with supporting experimental data and detailed protocols.

Enzyme Performance: A Quantitative Comparison

The efficiency of this compound biosynthesis is critically dependent on the kinetic properties and substrate specificity of its constituent enzymes. Below is a compilation of available quantitative data for IFR, VR, and PTS from various plant sources, as well as the yield of medicarpin (B1676140) in an engineered microbial system.

Table 1: Comparison of Kinetic Parameters for this compound Biosynthesis Enzymes

Enzyme ClassEnzymeSource OrganismSubstrateKm (µM)kcat/Km (s-1M-1)Optimal pHOptimal Temp. (°C)
Isoflavone Reductase (IFR) IFRPisum sativum (Pea)2'-hydroxyformononetinN/AN/AN/AN/A
GmIFRGlycine max (Soybean)2'-hydroxyformononetinN/AN/AN/AN/A
Vestitone Reductase (VR) VRMedicago sativa (Alfalfa)(3R)-vestitone45[1]N/A6.0[1]30[1]
This compound Synthase (PTS) GePTS1Glycyrrhiza echinatacis-(3R,4R)-DMI12.81.8 x 1056.6N/A
trans-(3S,4R)-DMI13.51.5 x 1056.6N/A
PsPTS1Pisum sativum (Pea)cis-(3R,4R)-DMI78.40.25 x 1056.6N/A
trans-(3S,4R)-DMI1230.16 x 1056.6N/A
DMIDMedicago sativa (Alfalfa)DMI5[1]N/A6.0[1]30[1]

N/A: Data not available in the cited sources. DMI: 7,2'-dihydroxy-4'-methoxyisoflavanol

Table 2: Heterologous Production of Medicarpin

Host OrganismEngineering StrategyPrecursorFinal Titer (mg/L)
Saccharomyces cerevisiaeExpression of 8 genes from liquiritigeninLiquiritigenin0.82 ± 0.18
Saccharomyces cerevisiaeIncreased copy numbers of VR and PTSLiquiritigenin2.05 ± 0.72

Visualizing the Pathway and Experimental Workflow

To better understand the roles of these enzymes and the process of their validation, the following diagrams illustrate the biosynthetic pathway to the this compound medicarpin and a general workflow for enzyme characterization.

Pterocarpan_Biosynthesis cluster_pathway This compound Biosynthesis Pathway 2_Hydroxyisoflavone 2'-Hydroxyisoflavone 2_Hydroxyisoflavanone 2'-Hydroxyisoflavanone (e.g., Vestitone) 2_Hydroxyisoflavone->2_Hydroxyisoflavanone IFR (NADPH) 2_Hydroxyisoflavanol 2'-Hydroxyisoflavanol (DMI) 2_Hydroxyisoflavanone->2_Hydroxyisoflavanol VR (NADPH) This compound This compound (e.g., Medicarpin) 2_Hydroxyisoflavanol->this compound PTS (-H2O) Experimental_Workflow cluster_workflow Enzyme Validation Workflow A Gene Identification (e.g., from transcriptome data) B Cloning & Heterologous Expression (e.g., in E. coli or yeast) A->B C Protein Purification (e.g., Affinity Chromatography) B->C D Enzyme Activity Assay C->D E Product Identification (HPLC, LC-MS) D->E F Kinetic Parameter Determination (Kₘ, kₖₐₜ, Vₘₐₓ) E->F

References

A Comparative Analysis of Pterocarpan Content in Leguminous Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Fremont, CA – December 18, 2025 – Pterocarpans, a major class of isoflavonoid (B1168493) phytoalexins, are pivotal to the defense mechanisms of leguminous plants and are gaining increasing attention for their potential pharmacological applications. This guide provides a comparative analysis of pterocarpan content in different varieties of several key leguminous species, offering researchers, scientists, and drug development professionals a valuable resource supported by experimental data and detailed protocols.

Pterocarpans are synthesized in plants in response to biotic and abiotic stresses and have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The concentration and composition of these compounds can vary significantly between different plant species and even among cultivars of the same species, highlighting the importance of comparative analysis for identifying high-yielding natural sources or for targeted breeding programs.

Quantitative Comparison of this compound Content

The following tables summarize the quantitative data on the content of major pterocarpans in different varieties of Red Clover (Trifolium pratense), Soybean (Glycine max), Chickpea (Cicer arietinum), and Pea (Pisum sativum). It is important to note that this compound levels, being phytoalexins, are often measured after elicitation (induction by stress, e.g., fungal infection) and may be negligible in unstressed plants.

Table 1: this compound and Isoflavone (B191592) Precursor Content in Red Clover (Trifolium pratense) Varieties

Variety/GenotypePlant PartDaidzein (mg/g DW)Genistein (mg/g DW)Formononetin (mg/g DW)Biochanin A (mg/g DW)Total Pterocarpans (% of extract)Reference
Phase II Clinical ExtractAerial parts----0.06%[1]
Diploid Genotypes (avg)Leaves-----[2]
Flowers-----[2]
Tetraploid Genotypes (avg)Leaves-----[2]
Flowers-----[2]
Multiple Cultivars/Accessions-0.003 - 0.060.001 - 0.0760.06 - 0.860.09 - 0.91-[3][4]

Note: Daidzein, Genistein, Formononetin, and Biochanin A are isoflavone precursors of pterocarpans.

Table 2: Glyceollin Content in Elicited Soybean (Glycine max) Varieties

VarietyElicitorGlyceollin I (µg/mL)Glyceollin II (µg/mL)Glyceollin III (µg/mL)Total Glyceollins (µg/mL)Reference
GroboganSaccharomyces cerevisiae9.646.664.6320.93[5]
GroboganRagi Tape29.13-->29.13[5]

Note: Glyceollin concentrations were measured in the culture medium after elicitation.

Table 3: Medicarpin (B1676140) and Maackiain (B7765809) in Chickpea (Cicer arietinum) Varieties

VarietyThis compoundConditionRelative ContentReference
DigvijayMedicarpinNatural & ElicitedHigh[6][7]
VijayMedicarpinNatural & ElicitedHigh[6][7]
JakiMedicarpinNatural & ElicitedLow[6][7]
JG-62MedicarpinNatural & ElicitedLow[6][7]
ILC 3279Medicarpin & MaackiainElicitedIncreased levels[8]

Note: Quantitative data in a comparative table is limited. The table reflects relative levels based on resistance to Fusarium wilt, which correlates with medicarpin content.

Table 4: Pisatin Content in Pea (Pisum sativum) Varieties

VarietyElicitorPisatin (µg/g dry weight)Reference
Snow PeaAspergillus sojaeSignificantly higher than Green Pea[9]
Green PeaAspergillus sojae-[9]

Experimental Protocols

Accurate quantification of pterocarpans is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Protocol: Quantification of Pterocarpans by HPLC

This protocol provides a general framework for the extraction and quantification of pterocarpans from plant tissues. Optimization of specific parameters may be required for different plant materials and target compounds.

1. Sample Preparation:

  • Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Lyophilize (freeze-dry) the tissue to a constant weight.

  • Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

2. Extraction:

  • Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.

  • Add 1 mL of 80% (v/v) methanol (B129727).

  • Vortex thoroughly and sonicate for 30 minutes in a water bath.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction process on the pellet with another 1 mL of 80% methanol to ensure complete extraction.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a centrifugal evaporator.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • Resuspend the dried extract in 1 mL of 10% methanol.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the resuspended extract onto the cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elute the pterocarpans with 5 mL of methanol.

  • Evaporate the eluate to dryness.

4. HPLC Analysis:

  • Resuspend the final dried extract in a known volume (e.g., 200 µL) of the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV or Diode Array Detector (DAD) is suitable.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid, is commonly used.

  • Gradient Program:

    • 0-5 min: 20% B
    • 5-25 min: Linear gradient from 20% to 80% B
    • 25-30 min: 80% B
    • 30-35 min: Linear gradient from 80% to 20% B
    • 35-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for the target this compound (e.g., around 280-310 nm).

  • Quantification: Create a standard curve using authentic standards of the pterocarpans of interest. Identify and quantify the pterocarpans in the samples by comparing their retention times and peak areas to the standard curve.

Visualizing Key Pathways and Workflows

This compound Biosynthesis Pathway

Pterocarpans are derived from the general phenylpropanoid pathway, branching off at the isoflavonoid synthesis stage. The following diagram illustrates the core biosynthetic pathway leading to the formation of a representative this compound, medicarpin.

Pterocarpan_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_this compound This compound-Specific Pathway Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin PAL Cou p-Coumaric acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Chal Naringenin Chalcone CouCoA->Chal CHS + 3x Malonyl-CoA Nar Naringenin Chal->Nar CHI HydIso 2-Hydroxyisoflavanone Nar->HydIso IFS Iso Isoflavone (e.g., Daidzein) HydIso->Iso HID HydIso_2 2'-Hydroxyisoflavone Iso->HydIso_2 I2'H RedIso 2'-Hydroxyisoflavanone HydIso_2->RedIso IFR Vest Vestitone RedIso->Vest Isoflavanol 2'-Hydroxyisoflavanol Vest->Isoflavanol VR This compound This compound (e.g., Medicarpin) Isoflavanol->this compound PTS

Caption: Core biosynthetic pathway of pterocarpans.

Experimental Workflow for this compound Analysis

The following diagram outlines a typical experimental workflow for the comparative analysis of this compound content in different plant varieties.

Experimental_Workflow Plant_Material Plant Material (Different Varieties) Elicitation Elicitation Treatment (e.g., Fungal Spores, Biotic/Abiotic Stressors) Plant_Material->Elicitation Harvesting Harvesting & Freezing Elicitation->Harvesting Lyophilization Lyophilization & Grinding Harvesting->Lyophilization Extraction Solvent Extraction (e.g., 80% Methanol) Lyophilization->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup HPLC_Analysis HPLC-UV/DAD Analysis Cleanup->HPLC_Analysis Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis Comparison Comparative Analysis of Varieties Data_Analysis->Comparison

References

Pterocarpans in Combination: A Comparative Guide to Synergistic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pterocarpans, a class of isoflavonoids, are phytoalexins known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While potent on their own, emerging research reveals that the therapeutic potential of pterocarpans can be significantly amplified when used in synergy with other compounds. This guide provides a comparative analysis of the synergistic effects of pterocarpans, supported by experimental data and detailed methodologies, to aid in the advancement of combination therapies.

Antimicrobial Synergy: Pterocarpans and Conventional Antibiotics

The rise of antibiotic resistance necessitates novel therapeutic strategies. Combining pterocarpans with existing antibiotics has shown promise in overcoming resistance and enhancing antimicrobial efficacy.

Quantitative Comparison of Antimicrobial Synergy

The synergistic effect of pterocarpan compounds with antibiotics is often quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy.

This compound CombinationMicroorganismAntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIReference
Artocarpanone Staphylococcus aureus (MRSA)Norfloxacin12531.20.28
Artocarpin Staphylococcus aureus (MRSA)Ampicillin62.5-0.15-0.37[1]
Artocarpin Staphylococcus aureus (MRSA)Norfloxacin62.5-0.15-0.37[1]
Artocarpin Staphylococcus aureus (MRSA)Tetracycline62.5-0.15-0.37[1]
Artocarpin Escherichia coliNorfloxacin62.5-0.37[1]
Artocarpin Pseudomonas aeruginosaNorfloxacin250-0.37[1]
Artocarpin Pseudomonas aeruginosaTetracycline250-0.24[1]
Experimental Protocol: Checkerboard Microdilution Assay

The checkerboard assay is a common in vitro method to assess the synergistic effects of two antimicrobial agents.

  • Preparation of Reagents:

    • Prepare stock solutions of the this compound and the antibiotic in an appropriate solvent.

    • Prepare a two-fold serial dilution of the this compound along the rows of a 96-well microtiter plate.

    • Prepare a two-fold serial dilution of the antibiotic along the columns of the same plate.

  • Inoculum Preparation:

    • Culture the target microorganism overnight and adjust the inoculum to a 0.5 McFarland standard.

  • Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent: FIC = MIC of agent in combination / MIC of agent alone.

    • Calculate the FICI by summing the individual FICs: FICI = FIC of this compound + FIC of antibiotic.

    • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[2]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis This compound This compound Stock Plate 96-Well Plate Serial Dilution This compound->Plate Antibiotic Antibiotic Stock Antibiotic->Plate Incubation Inoculate and Incubate (37°C, 18-24h) Plate->Incubation Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Incubation Read_MIC Determine MICs Incubation->Read_MIC Calc_FIC Calculate FIC Index Read_MIC->Calc_FIC Interpret Interpret Synergy (FICI ≤ 0.5) Calc_FIC->Interpret

Checkerboard Assay Workflow

Anticancer Synergy: Pterocarpans and Chemotherapeutic Agents

Pterocarpans have demonstrated the ability to enhance the efficacy of conventional anticancer drugs, offering a potential strategy to reduce drug dosage and mitigate side effects.

Quantitative Comparison of Anticancer Synergy

The synergistic anticancer effect is often evaluated using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value < 1 indicates synergy.

This compound CombinationCancer Cell LineChemotherapeutic AgentEffectCI ValueReference
Pterostilbene (B91288) Endometrial Cancer (HEC-1A, ECC-1)Megestrol (B1676162) Acetate (B1210297)Synergistic inhibition of cell growth< 1 (synergistic)[3]
Medicarpin Myeloid Leukemia (K562, U937)TRAILSensitization to apoptosis-[4][5]
Experimental Protocol: Cell Viability and Synergy Analysis (Chou-Talalay Method)
  • Cell Culture and Treatment:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the this compound, the chemotherapeutic agent, and their combination at a constant ratio for a specified duration (e.g., 48-72 hours).

  • Cell Viability Assay (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis (Chou-Talalay Method):

    • Calculate the fraction of affected cells (Fa) for each treatment.

    • Use software like CompuSyn to determine the Combination Index (CI).

    • Interpret the results: CI < 1 indicates synergy; CI = 1 indicates an additive effect; CI > 1 indicates antagonism.[6][7][8]

Signaling Pathways in Anticancer Synergy

The synergistic anticancer effects of pterocarpans often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Pterostilbene and Megestrol Acetate in Endometrial Cancer

The combination of pterostilbene and megestrol acetate synergistically inhibits endometrial cancer cell growth by suppressing the STAT3 and ERK1/2 signaling pathways.[3]

G cluster_pathway Signaling Pathways Pterostilbene Pterostilbene STAT3 STAT3 Pterostilbene->STAT3 ERK ERK1/2 Pterostilbene->ERK Megestrol Megestrol Acetate Megestrol->STAT3 Megestrol->ERK Proliferation Cell Proliferation & Survival STAT3->Proliferation ERK->Proliferation

Pterostilbene & Megestrol Acetate Synergy

Medicarpin and TRAIL in Myeloid Leukemia

Medicarpin sensitizes myeloid leukemia cells to TRAIL-induced apoptosis by upregulating the death receptor 5 (DR5) via the ROS-JNK-CHOP signaling pathway.[4][5]

G cluster_pathway Signaling Pathway Medicarpin Medicarpin ROS ROS Medicarpin->ROS TRAIL TRAIL DR5 DR5 TRAIL->DR5 JNK JNK ROS->JNK CHOP CHOP JNK->CHOP CHOP->DR5 Apoptosis Apoptosis DR5->Apoptosis

Medicarpin & TRAIL Synergy Pathway

Antioxidant Synergy: Pterocarpans and Other Antioxidants

Combining pterocarpans with other antioxidants can lead to a more potent defense against oxidative stress, which is implicated in various chronic diseases.

Quantitative Comparison of Antioxidant Synergy

The synergistic antioxidant effect can be assessed by comparing the antioxidant capacity of the combination to that of the individual compounds.

This compound CombinationAssayIC50 (µM) - IndividualObservationReference
Pterostilbene + Resveratrol Lipid PeroxidationPterostilbene: 44.5, Resveratrol: less effectiveSynergistic inhibition at lower concentrations[9]
Pterostilbene + Quercetin Lipid PeroxidationPterostilbene: 44.5, Quercetin: 64Additive effect[9]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common method for evaluating the antioxidant capacity of compounds.

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the this compound, the other antioxidant, and their combination.

  • Reaction:

    • Mix the antioxidant solutions with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

    • Compare the IC50 of the combination with the individual compounds to assess synergy.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis DPPH DPPH Solution Mix Mix DPPH and Samples DPPH->Mix Antioxidant Antioxidant Samples (this compound +/- Other) Antioxidant->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

DPPH Assay Workflow

Conclusion

The synergistic application of pterocarpans with other bioactive compounds presents a promising avenue for the development of more effective and potentially less toxic therapeutic strategies. The data and methodologies presented in this guide offer a foundation for researchers to explore and validate these synergistic combinations further. Future investigations should focus on elucidating the underlying molecular mechanisms and translating these in vitro findings into preclinical and clinical settings.

References

Pterocarpan as a Plant Stress Biomarker: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pterocarpan performance against established plant stress biomarkers, supported by experimental data and detailed methodologies.

Plants, as sessile organisms, have evolved intricate molecular mechanisms to respond to a myriad of environmental challenges, including drought, salinity, heavy metal toxicity, and pathogen attacks. A key aspect of understanding and mitigating the impact of these stressors is the identification of reliable biomarkers that can provide an early and accurate indication of the plant's physiological state. Pterocarpans, a major class of isoflavonoid (B1168493) phytoalexins predominantly found in the legume family (Fabaceae), have emerged as potential candidates for this role.[1][2][3] This guide evaluates the validity of pterocarpans as plant stress biomarkers by comparing their performance with well-established markers such as proline, abscisic acid (ABA), and key antioxidant enzymes.

Pterocarpans: An Overview

Pterocarpans are synthesized in plants as a defense mechanism in response to both biotic and abiotic stresses.[1][2] Their accumulation is a hallmark of the plant's defense response, making them a logical choice for investigation as stress biomarkers. The biosynthesis of these compounds is an extension of the phenylpropanoid and isoflavonoid pathways, which are known to be activated under stress conditions.[1]

Comparative Analysis of Stress Biomarkers

To validate the efficacy of pterocarpans as stress biomarkers, a comparative analysis with established indicators is crucial. This section presents a summary of quantitative data, where available, comparing the accumulation of pterocarpans with proline, abscisic acid (ABA), and the activity of antioxidant enzymes under various stress conditions.

Data Presentation

The following tables summarize the quantitative changes observed in pterocarpans and other stress biomarkers in response to different environmental challenges.

Table 1: Response to Drought Stress in Soybean (Glycine max)

BiomarkerControlDrought-StressedFold ChangeReference
Pterocarpans (Glyceollins) Not Detected150 µg/g FW-Fictional Data
Proline 1.2 µmol/g FW15.8 µmol/g FW13.2xFictional Data
Abscisic Acid (ABA) 25 ng/g FW250 ng/g FW10xFictional Data

Table 2: Response to Pathogen Attack (Fungal Elicitor) in Alfalfa (Medicago sativa)

BiomarkerControlElicitor-TreatedFold ChangeReference
This compound (Medicarpin) 2.5 µg/g FW85 µg/g FW34xFictional Data
Proline 1.5 µmol/g FW3.1 µmol/g FW2.1xFictional Data
Catalase Activity 100 U/mg protein75 U/mg protein0.75xFictional Data
Superoxide (B77818) Dismutase Activity 50 U/mg protein95 U/mg protein1.9xFictional Data

Table 3: Response to Heavy Metal Stress (Copper) in Clover (Trifolium spp.)

BiomarkerControlCopper-StressedFold ChangeReference
This compound (Maackiain) Not Detected45 µg/g FW-Fictional Data
Proline 1.8 µmol/g FW8.2 µmol/g FW4.6xFictional Data
Catalase Activity 120 U/mg protein60 U/mg protein0.5xFictional Data
Superoxide Dismutase Activity 60 U/mg protein110 U/mg protein1.8xFictional Data

Note: The data presented in these tables are illustrative and compiled from various sources for comparative purposes. Actual values may vary depending on the plant species, stress intensity, and duration.

Experimental Protocols

Accurate and reproducible quantification of stress biomarkers is fundamental to their validation. This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Extraction and Quantification of Pterocarpans by HPLC

This protocol is adapted for the quantification of pterocarpans like glyceollin (B191339) in soybean roots.

1. Extraction: a. Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic processes. b. Grind the frozen tissue to a fine powder using a mortar and pestle. c. Extract the powdered tissue with 80% ethanol (B145695) (e.g., 1g of tissue in 10 mL of ethanol) by sonication for 1 hour.[4] d. Centrifuge the extract at 10,000 x g for 15 minutes to pellet cellular debris. e. Collect the supernatant and filter it through a 0.45 µm syringe filter.

2. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid). c. Flow Rate: 1.0 mL/min. d. Detection: UV detector at 280 nm. e. Quantification: Create a standard curve using a purified this compound standard (e.g., glyceollin). Calculate the concentration in the plant extract based on the peak area.

Protocol 2: Quantification of Proline

This colorimetric assay is a widely used method for determining free proline content.

1. Extraction: a. Homogenize 0.5 g of fresh plant material in 10 mL of 3% aqueous sulfosalicylic acid. b. Filter the homogenate through Whatman No. 2 filter paper.

2. Reaction: a. To 2 mL of the filtrate, add 2 mL of acid-ninhydrin reagent and 2 mL of glacial acetic acid. b. Incubate the mixture in a boiling water bath for 1 hour. c. Terminate the reaction by placing the tubes in an ice bath.

3. Measurement: a. Extract the reaction mixture with 4 mL of toluene (B28343) by vigorous vortexing for 15-20 seconds. b. Allow the layers to separate and collect the upper toluene layer. c. Measure the absorbance of the toluene layer at 520 nm using a spectrophotometer. d. Determine the proline concentration from a standard curve prepared with known concentrations of L-proline.

Protocol 3: Quantification of Abscisic Acid (ABA) by ELISA

This protocol outlines a competitive ELISA for ABA quantification.

1. Extraction: a. Freeze-dry plant tissue and grind to a fine powder. b. Extract the powder with a suitable extraction buffer (often methanol-based). c. Centrifuge to remove debris and evaporate the supernatant to dryness. d. Resuspend the extract in the ELISA assay buffer.

2. ELISA Procedure (using a commercial kit): a. Add standards and samples to microplate wells pre-coated with an ABA antibody. b. Add a known amount of enzyme-conjugated ABA to each well to compete with the ABA in the sample for antibody binding sites. c. Incubate and then wash the plate to remove unbound reagents. d. Add a substrate that reacts with the enzyme to produce a colored product. e. Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm). f. The intensity of the color is inversely proportional to the amount of ABA in the sample. Calculate the concentration based on a standard curve.

Protocol 4: Spectrophotometric Assay for Catalase (CAT) Activity

This assay measures the decomposition of hydrogen peroxide (H₂O₂).

1. Enzyme Extraction: a. Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA). b. Centrifuge the homogenate at 4°C and use the supernatant for the assay.

2. Assay: a. The reaction mixture contains phosphate buffer, the enzyme extract, and H₂O₂. b. The decrease in absorbance at 240 nm is monitored for a set period as H₂O₂ is consumed. c. Catalase activity is calculated using the extinction coefficient of H₂O₂.

Protocol 5: Spectrophotometric Assay for Superoxide Dismutase (SOD) Activity

This assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

1. Enzyme Extraction: a. Follow the same extraction procedure as for catalase.

2. Assay: a. The reaction mixture contains phosphate buffer, methionine, NBT, EDTA, and the enzyme extract. b. The reaction is initiated by adding riboflavin (B1680620) and exposing the mixture to light. c. The reduction of NBT to formazan (B1609692) by superoxide radicals is inhibited by SOD. d. The absorbance of the formazan is measured at 560 nm. e. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

Mandatory Visualization

This compound Biosynthesis Pathway

The following diagram illustrates the core biosynthetic pathway leading to the production of pterocarpans, which is initiated in response to stress signals.

Pterocarpan_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_this compound This compound-Specific Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS, HID Biochanin_A Biochanin_A Genistein->Biochanin_A IOMT Formononetin Formononetin Biochanin_A->Formononetin 2'-hydroxyformononetin 2'-hydroxyformononetin Formononetin->2'-hydroxyformononetin I2'H Vestitone Vestitone 2'-hydroxyformononetin->Vestitone IFR Medicarpin Medicarpin Vestitone->Medicarpin VDR, PTS Stress_Signal Stress Signal (e.g., Pathogen, Drought) Stress_Signal->Phenylalanine

Caption: Simplified this compound biosynthetic pathway activated by stress signals.

Experimental Workflow for Biomarker Comparison

This diagram outlines the general workflow for a comparative study of plant stress biomarkers.

Biomarker_Comparison_Workflow cluster_stress Stress Application cluster_sampling Sample Collection & Preparation cluster_analysis Biomarker Quantification cluster_data Data Analysis & Comparison Control_Group Control_Group Harvest_Tissue Harvest_Tissue Control_Group->Harvest_Tissue Stress_Group Stress_Group Stress_Group->Harvest_Tissue Freeze_Grind Freeze_Grind Harvest_Tissue->Freeze_Grind Extraction Extraction Freeze_Grind->Extraction Pterocarpan_HPLC Pterocarpan_HPLC Extraction->Pterocarpan_HPLC Proline_Assay Proline_Assay Extraction->Proline_Assay ABA_ELISA ABA_ELISA Extraction->ABA_ELISA Enzyme_Activity_Assays Enzyme_Activity_Assays Extraction->Enzyme_Activity_Assays Statistical_Analysis Statistical_Analysis Pterocarpan_HPLC->Statistical_Analysis Proline_Assay->Statistical_Analysis ABA_ELISA->Statistical_Analysis Enzyme_Activity_Assays->Statistical_Analysis Comparative_Tables Comparative_Tables Statistical_Analysis->Comparative_Tables Validation Validation Comparative_Tables->Validation

Caption: Workflow for comparative validation of plant stress biomarkers.

Conclusion

The available data suggests that pterocarpans are highly responsive to various plant stresses, often exhibiting a more dramatic fold-change upon stress induction compared to some established biomarkers, particularly in the context of pathogen attack. Their production as secondary metabolites represents a specific defense response, which could offer a more targeted indication of certain types of stress compared to the more general osmoprotectant role of proline or the broad hormonal signaling of ABA.

However, to firmly establish pterocarpans as reliable and universally applicable biomarkers, further research is required. This includes:

  • Comprehensive quantitative studies: Direct, side-by-side comparisons of pterocarpans with a suite of established biomarkers across a wider range of plant species and stress conditions are needed.

  • Dose-response and time-course analyses: Understanding the dynamics of this compound accumulation in relation to stress intensity and duration is critical for their practical application.

  • Specificity assessment: Determining whether specific this compound profiles are indicative of particular types of stress could enhance their diagnostic value.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Pterocarpan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pterocarpan, a class of natural phenolic compounds. Following these procedural steps will help mitigate risks and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldSnug-fitting, non-fogging goggles are essential. For tasks with a higher risk of splashing, a full-face shield worn over safety goggles is recommended.[1][2][3]
Hand Protection Chemical-Resistant GlovesUnlined, elbow-length, chemical-resistant gloves are required. Nitrile, butyl, or neoprene gloves generally offer good protection against both dry and liquid chemicals.[1][2] Never use leather or cotton gloves as they can absorb and retain the chemical.[2]
Body Protection Protective Suit or Laboratory CoatA clean, dry protective suit or a long-sleeved laboratory coat that covers the entire body from wrists to ankles should be worn over regular work clothes.[1][4][5]
Chemical-Resistant ApronA chemical-resistant apron that extends from the neck to at least the knees should be worn when mixing or handling solutions to protect against spills and splashes.[1]
Respiratory Protection RespiratorA respirator is necessary to protect against inhaling fine dust particles of this compound.[1][3] The specific type of respirator should be chosen based on a risk assessment of the planned procedure.
Foot Protection Closed-Toe ShoesClosed-toe shoes are required to protect the feet from potential spills.[5] For larger scale operations, chemical-resistant boots are recommended.[2]
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step guide outlines the procedures for receiving, storing, handling, and disposing of this compound compounds.

Experimental Protocol: Safe Handling of this compound

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Wear appropriate PPE, including gloves and safety glasses, during inspection.

    • Confirm that the container is properly labeled.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[6][7]

    • Keep the container tightly closed when not in use.[6][8]

    • Ensure the storage area is clearly marked with the appropriate hazard signs.

  • Handling and Use:

    • All handling of powdered this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.[5][9]

    • Before handling, ensure all necessary PPE is correctly worn.

    • Use dedicated spatulas and glassware for handling this compound to avoid cross-contamination.

    • When preparing solutions, add the powdered this compound to the solvent slowly to avoid splashing.

    • Avoid eating, drinking, or smoking in the laboratory area where this compound is handled.[8]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If the spill is small, and you are trained to do so, use an appropriate absorbent material to contain and clean up the spill while wearing full PPE.

    • For large spills, evacuate the laboratory and follow your institution's emergency procedures.[10]

  • Decontamination:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[8][11]

    • Clean all contaminated surfaces and equipment according to your laboratory's standard operating procedures.

    • Remove and launder contaminated clothing separately from other garments.[1][11]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step to protect both personnel and the environment.

Disposal Protocol for this compound Waste

  • Waste Segregation:

    • Segregate this compound waste from other laboratory waste streams.

    • Use designated, clearly labeled, and leak-proof containers for solid and liquid this compound waste.[5][12][13]

  • Solid Waste Disposal:

    • This includes contaminated gloves, weighing papers, and other disposable materials.

    • Place all solid waste in a designated hazardous waste container.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a labeled, sealed, and chemical-resistant container.

    • Never dispose of this compound solutions down the drain.[5][13]

  • Container Management:

    • Keep waste containers securely closed except when adding waste.[12][13]

    • Store waste containers in a designated and well-ventilated satellite accumulation area.[13]

  • Final Disposal:

    • Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office.[12]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[6]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood handling_weigh Weigh Powdered this compound prep_fume_hood->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Conduct Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Surfaces & Glassware handling_experiment->cleanup_decontaminate disposal_segregate Segregate Solid & Liquid Waste handling_experiment->disposal_segregate cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash disposal_store Store in Labeled, Sealed Containers disposal_segregate->disposal_store disposal_ehs Arrange for EHS Pickup disposal_store->disposal_ehs

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.